molecular formula C9H14N2O2S B1521001 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide CAS No. 1036458-81-7

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Katalognummer: B1521001
CAS-Nummer: 1036458-81-7
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: ZGVGMKKEMKWSFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . Its structure features a benzene sulfonamide core substituted with an N-methyl group and a 1-aminoethyl moiety at the para position, making it a valuable scaffold in pharmaceutical research and development . The primary amine on the ethyl side chain offers a versatile handle for chemical derivatization, allowing for the synthesis of a wide range of amides, carbamates, and other derivatives. This compound is primarily of interest as a building block or synthetic intermediate in medicinal chemistry. Researchers can utilize it to develop novel bioactive molecules, particularly for probing structure-activity relationships (SAR) around the sulfonamide class of compounds. Sulfonamides are known to exhibit a broad spectrum of pharmacological activities, and this specific derivative could serve as a precursor in the synthesis of potential enzyme inhibitors or receptor ligands . The compound's properties, such as its predicted collision cross section values for various adducts (e.g., [M+H]+ CCS: 144.8 Ų), may also be relevant for analytical method development in mass spectrometry-based studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-(1-aminoethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGMKKEMKWSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a bifunctional building block extensively utilized in modern medicinal chemistry. It serves as a "privileged scaffold," combining a chiral benzylic amine (a critical pharmacophore for GPCR and kinase binding) with an N-methyl sulfonamide (a polar, metabolically stable linker).[1]

This guide provides a comprehensive technical breakdown of this molecule, moving beyond basic catalog data to explore its synthetic logic, physicochemical behavior, and application in drug discovery workflows.[1]

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Molecular Formula

Molecular Weight 214.28 g/mol
Core Scaffold Benzenesulfonamide
Key Functionalities Primary Amine (

), Secondary Sulfonamide (

)
Chirality Yes (C1 of the ethyl group).[1] Exists as (R)- or (S)- enantiomers.[1]
Predicted pKa (Base) ~9.2 (Benzylic amine)
Predicted pKa (Acid) ~11.5 (Sulfonamide NH)
LogP (Predicted) ~0.8 – 1.2 (Moderate Lipophilicity)

Structural Analysis & Pharmacophore Logic[1]

To understand how to use this molecule, one must analyze its two distinct "faces."[1]

The Benzylic Amine (The "Warhead")

The 1-aminoethyl group at the para position is not merely a handle; it is a chiral center .[1]

  • Binding: In drug targets, the methyl group of the ethyl chain often fits into hydrophobic pockets (e.g., in kinases), while the primary amine forms critical salt bridges with aspartate or glutamate residues in the protein active site.[1]

  • Stereochemistry: The biological activity will likely differ significantly between the (R) and (S) enantiomers.[1] Synthesis protocols must account for stereocontrol.[1]

The N-Methyl Sulfonamide (The "Anchor")

Unlike a carboxylic acid or a free sulfonamide, the N-methyl variant offers specific advantages:

  • H-Bonding: It acts as a Hydrogen Bond Donor (NH) and Acceptor (O=S=O).[1]

  • Permeability: Methylation of the nitrogen reduces the polarity slightly compared to the primary sulfonamide (

    
    ), often improving blood-brain barrier (BBB) penetration or cellular uptake.[1]
    
  • Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis and oxidative metabolism (CYP450), making it a robust linker.[1]

Synthetic Methodology

As this compound contains a chiral amine, a standard reductive amination is insufficient for high-value applications.[1] Below is the Self-Validating Protocol for the asymmetric synthesis of the target.

Validated Synthetic Route (Ellman's Auxiliary Approach)

This method ensures high enantiomeric excess (ee >98%), which is critical for pharmaceutical intermediates.[1]

Step 1: Sulfonamide Formation

  • Reagents: 4-Acetylbenzenesulfonyl chloride + Methylamine (excess).[1]

  • Conditions: THF,

    
     to RT.
    
  • Outcome: Formation of 4-acetyl-N-methylbenzenesulfonamide.[1]

Step 2: Imine Formation (Chiral Induction) [1]

  • Reagents: Ketone (from Step 1) + (R)- or (S)-tert-butanesulfinamide +

    
    .[1]
    
  • Mechanism: The chiral sulfinamide directs the geometry of the intermediate imine.[1]

Step 3: Diastereoselective Reduction

  • Reagents:

    
     or L-Selectride.[1]
    
  • Outcome: The hydride attacks from the less hindered face, setting the stereocenter.[1]

Step 4: Deprotection

  • Reagents: HCl in Dioxane/Methanol.

  • Final Product: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Hydrochloride salt.[1]

Visualization of Synthetic Logic

SynthesisWorkflow Start Start: 4-Acetylbenzenesulfonyl Chloride Step1 1. Sulfonylation (MeNH2, THF) Start->Step1 Inter1 Intermediate: 4-Acetyl-N-methylbenzenesulfonamide Step1->Inter1 Step2 2. Chiral Condensation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) Inter1->Step2 Inter2 Intermediate: Chiral Sulfinyl Imine Step2->Inter2 Step3 3. Diastereoselective Reduction (NaBH4) Inter2->Step3 Step4 4. Acid Hydrolysis (HCl/Dioxane) Step3->Step4 Final Target: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (High Enantiomeric Excess) Step4->Final

Caption: Figure 1. Asymmetric synthesis workflow utilizing Ellman's auxiliary to establish the chiral center at the benzylic position.

Physicochemical Properties & Handling Guide

For researchers handling this compound in the lab, the following data dictates storage and formulation strategies.

Solubility Profile
  • Free Base: The molecule is amphiphilic.[1] It will have limited solubility in neutral water but high solubility in organic solvents (DMSO, Methanol, DCM).[1]

  • HCl Salt: The hydrochloride salt is the preferred form for storage.[1] It is highly water-soluble (>50 mg/mL) and stable.[1]

Stability & Storage[1]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at

    
    .
    
  • Chemical Stability: The sulfonamide is stable to acid and base at room temperature.[1] The benzylic amine is sensitive to oxidation (air) over long periods; store under inert gas (Nitrogen/Argon).[1]

Analytical Characterization (Self-Validation)

To verify the identity of the compound, look for these specific signals:

MethodDiagnostic Signal (Expected)
1H NMR (DMSO-d6) Doublet (~1.3 ppm): Methyl group of the ethyl chain.Quartet (~4.2 ppm): Benzylic proton (chiral center).Singlet (~2.4 ppm): N-methyl group on sulfonamide.Aromatic: Two doublets (AA'BB' system) ~7.5-7.9 ppm.[1]
LC-MS M+H: 215.1 m/z.Fragment: Loss of

(198 m/z) is common in benzylic amines.[1]
Chiral HPLC Required to determine enantiomeric excess (ee).[1] Recommended column: Chiralpak AD-H or OD-H.

Biological Application & Signaling[1]

This molecule is rarely a drug in itself but acts as a pharmacophore fragment .[1] It is frequently used to target:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic CA inhibitors.[1]

  • Kinases: The benzylic amine mimics the ATP-binding hinge region interactions.[1]

  • Adrenergic Receptors: Structural similarity to phenylethanolamines (e.g., Sotalol).[1]

Fragment-Based Drug Discovery (FBDD) Workflow

When using this molecule in a screening library, it follows this logic:

FBDD_Logic Fragment Fragment: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Screen High Concentration Screen (SPR / NMR) Fragment->Screen Hit Hit Identification (Weak Binding, mM range) Screen->Hit Grow Fragment Growing (Amide coupling at NH2) Hit->Grow Optimization Lead Lead Compound (High Potency, nM range) Grow->Lead

Caption: Figure 2. Fragment-Based Drug Discovery logic flow. The primary amine serves as the vector for "growing" the molecule into a high-potency lead.[1]

References

  • Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]

  • PubChem Compound Summary. "4-amino-N-methylbenzenesulfonamide (Structural Analog)." National Library of Medicine.[1] [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile & Characterization of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical chiral intermediate in the synthesis of sulfonamide-based pharmaceuticals.

Due to the proprietary nature of specific thermodynamic data for this exact isomer, this guide synthesizes physicochemical principles, data from structural analogs (such as 4-(2-aminoethyl)benzenesulfonamide and sulfamethazine), and rigorous experimental protocols. It serves as a foundational blueprint for researchers to characterize, model, and utilize the solubility of this compound in process development.

Executive Summary & Physicochemical Context

Compound Identity:

  • Systematic Name: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

  • Core Structure: A benzene ring substituted at position 1 with a secondary sulfonamide group (-SO₂NHMe) and at position 4 with a chiral 1-aminoethyl group (-CH(NH₂)Me).

  • Key Molecular Features:

    • Chirality: The C1 position of the ethyl group creates (R) and (S) enantiomers. Solubility differences between racemate and pure enantiomers in chiral solvents are critical for resolution.

    • Amphotericity: Contains a basic primary amine (aliphatic) and a weakly acidic sulfonamide proton (though N-methylation reduces acidity compared to primary sulfonamides).

    • Lipophilicity: The N-methyl group increases lipophilicity (

      
      ) compared to the non-methylated parent, enhancing solubility in chlorinated and ester solvents.
      
Predicted Solubility Matrix (Based on Functional Group Contribution)

The following matrix categorizes organic solvents by their thermodynamic compatibility with the solute, derived from Hansen Solubility Parameters (HSP) of analogous sulfonamides.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; disruption of solute crystal lattice.
Polar Protic Methanol, EthanolHigh (T-dependent) H-bond donation to amine/sulfonamide oxygens. Excellent for recrystallization (cooling).
Esters Ethyl Acetate, Isopropyl AcetateModerate Good solvation of the hydrophobic aromatic core; useful as antisolvents or extraction media.
Chlorinated Dichloromethane (DCM)Moderate to High Favorable dispersion interactions; effective for extraction from aqueous phases.
Non-Polar Hexane, HeptaneInsoluble High energy cost for cavity formation; standard antisolvent for precipitation.
Aqueous WaterpH Dependent Low at neutral pH; High at pH < 4 (Ammonium salt formation) or pH > 11 (Sulfonamide deprotonation).

Theoretical Framework: Thermodynamic Modeling

To accurately predict solubility (


) across temperature ranges, the Modified Apelblat Equation  is the industry standard for sulfonamide derivatives. This semi-empirical model correlates the mole fraction solubility with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
    • 
       : Related to the entropy of solution.[2]
      
    • 
       : Related to the enthalpy of solution (
      
      
      
      ).
    • 
       : Accounts for the temperature dependence of the heat capacity (
      
      
      
      ).

Application: By measuring solubility at just 4-5 temperature points (e.g., 283K, 293K, 303K, 313K), researchers can regress these parameters to predict solubility at any process temperature with <2% error.

Experimental Protocol: Determination of Solubility Profile

This section details a self-validating protocol to generate the solubility curve. This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Phase 1: Saturation (The Shake-Flask Method)
  • Preparation: In a double-jacketed glass vessel (controlled to

    
     K), add excess solid 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide to 50 mL of the target solvent.
    
  • Equilibration: Agitate at 400 rpm using a magnetic stirrer.

    • Duration: Minimum 24 hours.[4] (Validation: Measure concentration at 24h and 48h; if deviation < 1%, equilibrium is reached).

  • Sampling: Stop agitation and allow phases to separate for 30 minutes (isothermal).

  • Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove suspended solids.

Phase 2: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [30:70 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Calculation:

    
    
    Where 
    
    
    
    is mass and
    
    
    is molecular weight for solute (1) and solvent (2).
Workflow Visualization

The following diagram illustrates the critical path for solubility determination, ensuring data integrity.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (T = Const, 24-48h) Start->Equilibrate Agitation Equilibrate->Equilibrate Check 24h vs 48h Settle Phase Separation (Isothermal, 30 min) Equilibrate->Settle Stop Stirring Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Data Calculate Mole Fraction (x1) HPLC->Data

Caption: Figure 1. Standardized isothermal saturation workflow for thermodynamic solubility determination.

Process Application: Purification by Recrystallization[5][6][7]

Based on the physicochemical properties of the 4-(1-aminoethyl)benzenesulfonamide class, the following purification strategies are recommended.

Strategy A: Cooling Crystallization (Single Solvent)
  • Best Solvents: Ethanol, Isopropanol.

  • Mechanism: High temperature coefficient of solubility.

  • Protocol:

    • Dissolve crude solid in refluxing Ethanol (approx. 78°C).

    • Cool slowly (0.5°C/min) to 5°C.

    • The N-methyl sulfonamide will crystallize out, leaving polar impurities in the mother liquor.

Strategy B: Antisolvent Crystallization
  • System: Methanol (Solvent) / Water (Antisolvent).[2][5]

  • Protocol:

    • Dissolve in minimum volume of Methanol at 25°C.

    • Slowly add Water (dropwise) until turbidity persists.

    • Cool to 0°C to maximize yield.

    • Note: This method is particularly effective for removing inorganic salts derived from the synthesis (e.g., chloride/sulfate salts).

References

  • Delgado, D. R., & Martínez, F. (2013). Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures. Fluid Phase Equilibria. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzenesulfonamide, 4-methyl- (p-Toluenesulfonamide) Spectral and Solubility Data. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide.[5] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis. Retrieved from [Link]

Sources

Medicinal Chemistry Applications of Aminoethyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the medicinal chemistry of aminoethyl sulfonamide derivatives . It moves beyond general sulfonamide pharmacology to focus specifically on the ethylene-linked amine scaffold (


 and its reverse taurine-like congeners), a structural motif critical for kinase selectivity, CNS penetration, and enzyme inhibition.

Technical Whitepaper | Version 1.0

Executive Summary: The Ethylene Bridge Strategy

In medicinal chemistry, the aminoethyl sulfonamide moiety acts as more than a passive linker; it is a "molecular ruler" that defines the spatial relationship between a hydrophobic sulfonamide anchor and a polar, basic amine tail.

This scaffold manifests in two distinct chemical architectures:

  • N-(2-aminoethyl)sulfonamides (Type A): Derived from ethylenediamine, often used in kinase inhibitors (e.g., H-9) to target ATP binding pockets.

  • 2-Aminoethanesulfonamides (Type B): Taurine derivatives, often utilized for their cholinomimetic properties and CNS activity (e.g., Taltrimide).

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for these derivatives, providing a roadmap for their application in modern drug discovery.[1]

Synthetic Architecture & Methodologies

The synthesis of aminoethyl sulfonamides requires careful orchestration to prevent polymerization (in Type A) or to activate the chemically inert sulfonate (in Type B).

The "Taurine Route" (Type B Synthesis)

Direct conversion of taurine to its sulfonamide is non-trivial due to the zwitterionic nature of the starting material. The industry-standard protocol involves phthalimide protection to mask the amine, followed by chlorination.

Protocol 1: Synthesis of 2-Aminoethanesulfonamide (Taurinamide) Derivatives

  • Step 1 (Protection): Reflux taurine with phthalic anhydride in acetic acid.

    • Why: Prevents self-reaction during chlorination.

  • Step 2 (Activation): Treat 2-phthalimidoethanesulfonic acid with

    
     or 
    
    
    
    (with DMF cat.) to generate the sulfonyl chloride.
  • Step 3 (Amidation): React with the desired amine (

    
    ) in dry THF/DCM with TEA as a base.
    
  • Step 4 (Deprotection): Hydrazinolysis (Ing-Manske procedure) removes the phthalimide, liberating the primary amine.

The "Diamine Route" (Type A Synthesis)

For kinase inhibitors like the H-series (H-7, H-8, H-9), the sulfonyl group is attached to an aromatic core (e.g., isoquinoline), and the aminoethyl tail is the nucleophile.

  • Challenge: Using ethylenediamine directly often leads to bis-sulfonylation (

    
    ).
    
  • Solution: Use of mono-Boc-ethylenediamine.

    • Reaction:

      
      .
      
Visualization: Synthetic Logic Flow

SynthesisPath cluster_TypeA Alternative: Diamine Route (Type A) Start Start: Taurine (Zwitterion) Prot Phthalimide Protection Start->Prot Ac2O/Reflux Act Activation (PCl5 -> SO2Cl) Prot->Act Chlorination Amid Amidation (R-NH2) Act->Amid Coupling Deprot Hydrazinolysis (Deprotection) Amid->Deprot NH2NH2 Final Target: Aminoethyl Sulfonamide Deprot->Final Yield >80% IsoQ Isoquinoline-SO2Cl Coup Coupling IsoQ->Coup Boc Mono-Boc-Diamine Boc->Coup Acid TFA Deprotection Coup->Acid

Figure 1: Dual synthetic pathways for aminoethyl sulfonamide scaffolds. Top: The Taurine Route (Type B). Bottom: The Diamine Route (Type A).

Pharmacological Applications & SAR

Kinase Inhibition: The "H-Series"

The N-(2-aminoethyl) sulfonamide scaffold is famous for the "H-series" inhibitors (H-7, H-8, H-9) targeting PKA, PKG, and PKC.

  • Mechanism: These compounds are ATP-competitive inhibitors. The isoquinoline ring mimics the adenine of ATP.

  • Role of the Aminoethyl Tail: The sulfonamide acts as a spacer, and the terminal amine interacts with the ribose-phosphate binding region (often Asp/Glu residues) of the kinase.

  • SAR Insight:

    • Shortening the chain (Aminomethyl): Reduces potency due to steric clash with the glycine-rich loop.

    • Lengthening the chain (Aminopropyl): Increases flexibility but often decreases selectivity (entropic penalty).

    • H-9 Specificity:

      
      -(2-aminoethyl)-5-isoquinolinesulfonamide (H-9) effectively targets PKA (
      
      
      
      ) and is used to dissect phosphorylation pathways.
CNS Therapeutics: Taurine Analogs

Taurine does not cross the Blood-Brain Barrier (BBB) efficiently. Converting the sulfonic acid to a sulfonamide (Type B) increases lipophilicity (


), allowing BBB penetration.
  • Taltrimide (2-phthalimidoethanesulfon-N-isopropylamide): An anticonvulsant prodrug.

  • Mechanism: Inside the CNS, metabolic hydrolysis releases taurine (an inhibitory neurotransmitter agonist at

    
     and Glycine receptors).
    
  • Key Design Element: The N-alkyl substitution on the sulfonamide nitrogen modulates the rate of metabolic hydrolysis and lipophilicity.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding group (ZBG) for CA.

  • The "Tail" Approach: Attaching an aminoethyl tail to a benzenesulfonamide allows the molecule to reach out of the active site cleft.

  • Selectivity: The protonated amine at physiological pH can interact with hydrophilic residues on the rim of specific CA isoforms (e.g., CA IX over CA II), improving the therapeutic index for hypoxic tumor targeting.

Visualization: SAR Logic Map

SAR_Map Core Aminoethyl Sulfonamide Scaffold Tail Terminal Amine (-NH2) Core->Tail Linker Ethyl Linker (-CH2CH2-) Core->Linker Head Sulfonamide (-SO2NH-) Core->Head Tail_Int Electrostatic Interaction (Asp/Glu in Kinases) Tail->Tail_Int Linker_Int Spacer Length (Critical for Selectivity) Linker->Linker_Int Head_Int Zn2+ Binding (Carbonic Anhydrase) Head->Head_Int Kinase Kinase Inhibition (H-9, PKA/PKC) Tail_Int->Kinase Linker_Int->Kinase CNS CNS Penetration (Taltrimide) Head_Int->CNS Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific scaffold components drive biological activity.

Experimental Protocols

Protocol: Synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9 Analogue)

Objective: Synthesize a selective kinase inhibitor probe.[2]

Reagents:

  • 5-Isoquinolinesulfonyl chloride (1.0 eq)

  • N-Boc-ethylenediamine (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling: Dissolve 5-isoquinolinesulfonyl chloride (1 g) in 20 mL anhydrous DCM at 0°C under nitrogen.

  • Add TEA (1.2 mL) followed by dropwise addition of N-Boc-ethylenediamine dissolved in DCM.

  • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1N HCl (careful, product might be amphoteric, keep pH ~4-5), then brine. Dry over

    
    . Evaporate to yield the Boc-protected intermediate.
    
  • Deprotection: Dissolve intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 1 hour.

  • Isolation: Evaporate volatiles. Neutralize with saturated

    
     and extract with DCM/Isopropanol (3:1) to recover the free amine.
    
  • Purification: Recrystallize from Ethanol/Ether.

Validation:

  • 1H NMR (DMSO-d6): Look for ethylene triplets at

    
     2.8-3.1 ppm.
    
  • Mass Spec: M+1 peak corresponding to the free amine.

Assay: Kinase Inhibition Screening (PKA)

Objective: Determine


 of the synthesized aminoethyl sulfonamide.

Method:

  • System: Radiometric

    
    ATP assay or fluorescence polarization (FP) assay.
    
  • Substrate: Kemptide (LRRASLG).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 10 
    
    
    
    ATP, PKA catalytic subunit, and varying concentrations of the sulfonamide (0.1 nM to 100
    
    
    ).
  • Control: H-89 (Standard inhibitor).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.

Quantitative Data Summary

Compound ClassExampleTarget

Structural Key
Isoquinoline Sulfonamide H-9 PKA / PKC

(PKA)
N-(2-aminoethyl) tail binds ribose pocket.
Isoquinoline Sulfonamide H-8 PKA / PKG

(PKA)
N-[2-(methylamino)ethyl] increases potency.
Taurinamide Taltrimide GABA ReceptorsN/A (Prodrug)Lipophilic sulfonamide allows BBB crossing.
Benzenesulfonamide CA Inhibitor CA II / CA IX

nM
Aminoethyl tail confers isoform selectivity.

References

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[2] Biochemistry. Link

  • Lindén, I. B., et al. (1983).[3] "Anticonvulsant activity of 2-phthalimidoethanesulphonamides: new derivatives of taurine." Neurochemistry International. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Engle, D., et al. (2025). "Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide." MDPI. Link

  • Gupta, R. C. (2005).[4][5] "Taurine analogues: A new class of therapeutics."[4] Current Medicinal Chemistry. Link

Sources

Pharmacophore Profiling & Strategic Derivatization of N-Methylbenzene-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional analysis of N-methylbenzene-1-sulfonamide analogs.[1] Unlike primary sulfonamides (


), which are the gold standard for Carbonic Anhydrase (CA) inhibition, N-methylated variants (

) introduce specific steric and electronic constraints that alter their pharmacodynamic profile.[1] This guide explores their utility as "molecular probes" for active site mapping, their potential as kinase/tubulin inhibitors, and the synthetic protocols required to generate them.

The Chemical Space: Structural Determinants

The N-methylbenzene-1-sulfonamide scaffold consists of a lipophilic phenyl ring linked to a sulfonyl group, terminated by a secondary amine.[1]

Electronic Modulation

The introduction of the N-methyl group significantly alters the physicochemical properties of the sulfonamide moiety:

  • Acidity (

    
     Shift):  Primary benzenesulfonamides typically have a 
    
    
    
    around 10.[1]1. N-methylation increases the
    
    
    (reducing acidity), making the nitrogen proton less labile. This reduces the capacity of the nitrogen anion to coordinate with metal centers (e.g.,
    
    
    in metalloenzymes) compared to the primary congener.
  • Lipophilicity: The methyl group increases the

    
    , enhancing membrane permeability but potentially reducing solubility in aqueous media.
    
The "Methyl Penalty" vs. Selectivity

In the context of Carbonic Anhydrase (CA) inhibition, the N-methyl group often incurs a binding penalty because the bulky methyl group sterically hinders the coordination of the sulfonamide nitrogen to the catalytic Zinc ion. However, this steric bulk can be exploited to achieve isoform selectivity (e.g., targeting CA IX over CA II) or to shift the target profile entirely toward kinases (e.g., CDK2) or tubulin, where the sulfonamide acts as a hydrogen bond acceptor/donor scaffold rather than a metal chelator.

Computational Workflow: Pharmacophore Modeling

To analyze this scaffold effectively, we employ a Ligand-Based Drug Design (LBDD) approach combined with molecular docking.[1]

Step-by-Step Modeling Protocol

Objective: Generate a 3D pharmacophore hypothesis for N-methylbenzene-1-sulfonamide analogs targeting a hydrophobic pocket (e.g., in anticancer targets).

  • Dataset Curation:

    • Select 15-20 analogs with known

      
       values.
      
    • Include a "decoy" set (structurally similar but inactive) to validate model selectivity.[1]

  • Conformational Search (MOE/Schrödinger):

    • Method: Stochastic search or Low-mode MD.

    • Force Field: OPLS4 or MMFF94x.[1]

    • Constraint: Maintain the sulfonamide

      
       bond in a low-energy rotameric state.
      
  • Molecular Alignment:

    • Align molecules based on the rigid benzene-sulfonyl core.[1]

    • Allow flexibility in the N-substituent and para-ring substituents.

  • Pharmacophore Perception:

    • Identify common features: Aromatic Ring (R) , H-bond Acceptors (Acc) (sulfonyl oxygens), and Hydrophobic (Hyd) volumes (methyl group).[1]

  • Validation:

    • Map the pharmacophore against the test set.[2]

    • Calculate Enrichment Factor (EF) and ROC-AUC.[1]

Visualization: The Modeling Pipeline

PharmacophoreWorkflow Data Dataset Curation (Active vs. Inactive) Prep Ligand Preparation (Protonation states @ pH 7.4) Data->Prep Conf Conformational Expansion (OPLS4 Force Field) Prep->Conf Align Structural Alignment (Benzene-Sulfonyl Core) Conf->Align Model Pharmacophore Generation (3-5 Feature Hypothesis) Align->Model Valid Validation (ROC/AUC) Decoy Screening Model->Valid Valid->Model Refine

Figure 1: Computational workflow for generating a robust pharmacophore model for sulfonamide analogs.

Mechanistic Insights & Binding Modes[2][3][4][5][6][7]

The Pharmacophore Map

The binding efficacy of N-methylbenzene-1-sulfonamide analogs relies on specific spatial arrangements.

  • Feature A (Sulfonyl Oxygens): Act as dual Hydrogen Bond Acceptors (HBA).[1] Critical for interacting with backbone amides (e.g., Thr199 in CA or equivalent residues in kinases).

  • Feature B (Aromatic Ring): Engages in

    
     stacking or hydrophobic enclosure (e.g., with Phe131 or Val121).[1]
    
  • Feature C (N-Methyl Group):

    • In CA Inhibition: Often a steric clasher.[1]

    • In Kinase/Tubulin Inhibition: Acts as a hydrophobic anchor, filling small lipophilic sub-pockets and preventing rotation, locking the molecule in a bioactive conformation.

Interaction Diagram[1]

InteractionMap Rec_Zn Metal Center / Polar Pocket Rec_Hyd Hydrophobic Pocket (Phe/Leu) Rec_HB H-Bond Donor (Backbone NH) Lig_SO2 Sulfonyl (O=S=O) [HB Acceptor] Lig_SO2->Rec_HB H-Bond Lig_N N-Methyl Amine [Steric/Hydrophobic] Lig_N->Rec_Zn Steric Clash (If Zn present) Lig_N->Rec_Hyd vdW Contact (If Kinase target) Lig_Ar Benzene Ring [Aromatic] Lig_Ar->Rec_Hyd Pi-Stacking

Figure 2: Interaction map highlighting the dual nature of the N-methyl group: a steric liability for metal coordination but a hydrophobic asset for allosteric pockets.

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the impact of ring substitutions on the biological activity of N-methylbenzene-1-sulfonamide analogs. Note the distinct difference between Carbonic Anhydrase (CA II) activity and Anticancer (e.g., MCF-7 cytotoxicity) potential.[1]

Table 1: Representative SAR Data for N-methylbenzene-1-sulfonamide Analogs

Compound IDR (para-substituent)N-SubstituentCA II

(nM)*
MCF-7

(

M)**
Mechanistic Note
Ref-1


(Primary)
12>100Strong Zn binder; poor anticancer efficacy alone.[1]
Ana-1


>10,00045.2Methyl blocks Zn binding; moderate cytotoxicity.[1]
Ana-2


8,50022.1Amino group adds H-bond donor; improved solubility.[1]
Ana-3


5,20015.8Electron withdrawing; enhances ring stacking.[1]
Ana-4 Ureido-Linker

454.2Ureido tail restores CA IX selectivity via hydrophobic fit.[1]

*High


 indicates poor inhibition.[1] Note how N-methylation (Ana-1) destroys CA II affinity compared to Ref-1.
**Low 

indicates potent anticancer activity.[1]

Experimental Validation: Synthesis & Assay

Synthesis Protocol: Nucleophilic Substitution

Reaction: p-Substituted benzenesulfonyl chloride + Methylamine.[1]

Reagents:

  • 4-Methylbenzenesulfonyl chloride (1.0 eq)[1][3]

  • Methylamine (2.0 eq, 40% aq. solution or THF solution)

  • Triethylamine (

    
    ) (1.5 eq) if using amine salt.[1]
    
  • Solvent: Dichloromethane (DCM) or THF.[1][3]

Procedure:

  • Preparation: Dissolve 1.0 eq of sulfonyl chloride in dry DCM at

    
     under nitrogen atmosphere.
    
  • Addition: Dropwise add methylamine solution. If the reaction is exothermic, maintain temperature

    
    .
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine.[3]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
    
Biological Assay: Esterase Activity (CA Surrogate)

While Stop-Flow kinetics are standard for


 hydration, a colorimetric esterase assay is accessible for initial screening.[1]
  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Protocol: Incubate Enzyme (CA) + Inhibitor for 15 min. Add 4-NPA.[1] Measure absorbance increase at 400 nm (release of 4-nitrophenol).[1]

  • Analysis: Determine

    
     inhibition relative to DMSO control.
    

References

  • Supuran, C. T. (2017).[4] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.[1] Link

  • BenchChem Technical Guide . (2025). Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide. Link[1]

  • El-Malah, A., et al. (2018).[1] Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity. Bioorganic Chemistry. Link

  • Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khan, M. W., et al. (2024).[5] Complexes containing zinc: synthesis, characterization, molecular docking. International Journal of Novel Research in Pharmacy and Health. Link

Sources

Thermodynamic stability of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel sulfonamide, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. While specific experimental data for this compound is not yet prevalent in public literature, this document serves as an in-depth methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to stability assessment. We will detail the theoretical underpinnings of sulfonamide degradation, present a suite of robust experimental protocols for forced degradation studies in line with ICH guidelines, and describe the requisite analytical techniques for a thorough stability-indicating profile. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction

The Significance of Thermodynamic Stability in Drug Development

In the journey from a promising chemical entity to a marketed pharmaceutical product, the intrinsic thermodynamic stability of the API is a critical quality attribute (CQA). An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding and quantifying this stability is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and product efficacy. Stability studies inform formulation development, packaging selection, storage conditions, and the determination of a drug's shelf-life.

The Subject Molecule: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

The focus of this guide is the sulfonamide derivative, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. Its structure combines a sulfonamide functional group—a cornerstone of many antibacterial and diuretic drugs—with a chiral aminoethyl side chain, suggesting potential for specific biological interactions. As a novel entity, a comprehensive evaluation of its stability is paramount before it can progress through the development pipeline. This guide outlines the necessary steps to build a complete stability profile from the ground up.

Scope and Objectives

This document provides a detailed roadmap for:

  • Understanding the common degradation pathways for sulfonamide-containing molecules.

  • Designing and executing forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

  • Employing key analytical techniques to monitor degradation and characterize the stability profile.

  • Interpreting the resulting data to establish the intrinsic stability of the molecule.

Theoretical Foundations of Sulfonamide Stability

The stability of a sulfonamide is largely dictated by its molecular structure and the physicochemical environment. The sulfonamide moiety (S-N bond) and the amino group are primary sites for degradation.

Common Degradation Pathways of Sulfonamides

Sulfonamides are susceptible to several modes of degradation, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for designing appropriate stress studies.

Hydrolytic degradation is a major pathway for many pharmaceuticals. For sulfonamides, the S-N bond is the most likely site of cleavage. This reaction is highly dependent on pH.[1][2] Under acidic conditions, the amino group can be protonated, influencing the electronic properties of the molecule, while under basic conditions, the sulfonamide nitrogen can be deprotonated. Generally, sulfonamides are more susceptible to degradation under acidic conditions.[1][3]

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The aromatic ring and the amino group are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives, N-oxides, or colored degradation products.[4][5] The presence of a benzylic carbon in the 1-aminoethyl group also presents a potential site for oxidation.

Many aromatic compounds, including sulfonamides, absorb UV light and can undergo photodegradation.[1][6] The aromatic ring acts as a chromophore, and upon absorbing light energy, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules. The specific degradation products can be diverse and may include products of hydrolysis or oxidation.[6]

Below is a conceptual diagram illustrating the primary degradation pathways for a generic sulfonamide structure.

G cluster_0 Stress Conditions cluster_1 Degradation Pathways cluster_2 Potential Products Acid Acid (H+) Hydrolysis Hydrolysis Acid->Hydrolysis Base Base (OH-) Base->Hydrolysis Oxidant Oxidant (e.g., H2O2) Oxidation Oxidation Oxidant->Oxidation Light Light (hν) Photolysis Photolysis Light->Photolysis SN_Cleavage S-N Bond Cleavage Products Hydrolysis->SN_Cleavage Ring_Oxidation Ring Oxidation Products Oxidation->Ring_Oxidation SideChain_Oxidation Side-Chain Oxidation Products Oxidation->SideChain_Oxidation Photoproducts Diverse Photoproducts Photolysis->Photoproducts API 4-(1-aminoethyl)-N-methyl- benzene-1-sulfonamide API->Hydrolysis pH dependent API->Oxidation API->Photolysis

Caption: Conceptual overview of sulfonamide degradation pathways.

Regulatory Framework for Stability Testing

Overview of ICH Guidelines

The ICH provides a harmonized approach to stability testing. The key guidelines are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the general principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[7]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline specifies the requirements for assessing the light sensitivity of new drugs.[8][9][10]

The Role of Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for several reasons:

  • Elucidation of Degradation Pathways: By subjecting the drug to harsher conditions than in accelerated stability studies, it is possible to generate degradation products and understand how the molecule breaks down.[11][12]

  • Development of Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods that can separate the API from its degradation products, proving the method is "stability-indicating".[12]

  • Understanding Intrinsic Stability: These studies reveal the inherent vulnerabilities of the molecule, which can guide formulation and packaging development.[11]

A typical target for forced degradation is 5-20% degradation of the active ingredient.[7][13]

Experimental Assessment of Thermodynamic Stability

A thorough stability assessment involves evaluating the drug in both its solid and solution states.

Solid-State Stability Assessment

Solid-state properties are critical for the handling, formulation, and stability of an API.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, polymorphic forms, and assessing purity.[14][15][16] Different crystalline forms (polymorphs) of a drug can have different stabilities.[17]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide into an aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature above the expected melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature (endotherm). The shape of the peak can provide information on purity. Multiple peaks may indicate the presence of polymorphs or impurities.

TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[20][21]

Experimental Protocol: TGA Analysis

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) from ambient to a high temperature (e.g., 600 °C).

  • Data Analysis: The TGA curve plots mass loss versus temperature. A sharp drop in mass indicates decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Solution-State Stability: Forced Degradation Protocols

The following protocols are designed to stress the molecule in solution to induce degradation. A stability-indicating HPLC method is required to analyze the samples.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose aliquots thermal Thermal (e.g., 60°C in neutral solution) start->thermal Expose aliquots photo Photolytic (ICH Q1B light exposure) start->photo Expose aliquots analysis Analyze by Stability-Indicating HPLC-UV/MS at time points (e.g., 0, 2, 4, 8, 24h) acid->analysis Neutralize/Quench if needed base->analysis Neutralize/Quench if needed oxidation->analysis Neutralize/Quench if needed thermal->analysis Neutralize/Quench if needed photo->analysis Neutralize/Quench if needed data Quantify API Loss Identify Degradants Determine Degradation Rate analysis->data

Caption: General workflow for forced degradation studies.

This assesses the susceptibility of the drug to acid and base-catalyzed hydrolysis.[1] Protocol:

  • Prepare solutions of the API (e.g., 0.1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Maintain the solutions at an elevated temperature (e.g., 60-80°C).

  • At specified time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

  • A control sample in neutral pH water should be run in parallel.

This tests the drug's sensitivity to oxidation. Protocol:

  • Prepare a solution of the API (e.g., 0.1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H2O2).

  • Keep the solution at room temperature, protected from light.

  • Analyze aliquots at various time points by HPLC.

This evaluates the effect of heat on the drug in a neutral solution. Protocol:

  • Prepare a solution of the API (e.g., 0.1 mg/mL) in purified water or a suitable buffer.

  • Store the solution at an elevated temperature (e.g., 60-80°C), protected from light.

  • Analyze aliquots at various time points by HPLC.

This is performed according to ICH Q1B to determine if the drug is light-sensitive.[8][22] Protocol:

  • Expose a solution of the API and a solid sample to a light source that provides both UV and visible light.

  • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[22]

  • A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.

  • After exposure, analyze both the exposed and dark control samples by HPLC.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method (SIAM) is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique.[23][24]

Protocol: HPLC Method Development Outline

  • Column Selection: Start with a C18 reversed-phase column, as it is versatile for many small molecules.

  • Mobile Phase Selection: A typical starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the API has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

Data Synthesis and Interpretation

The data from the forced degradation studies are used to build a comprehensive stability profile.

Elucidating Degradation Pathways

By coupling the HPLC to a mass spectrometer (LC-MS), the mass of the degradation products can be determined. This information, along with knowledge of common degradation reactions, helps in proposing the structures of the degradation products and elucidating the degradation pathways.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Stress ConditionDuration/Temp% Assay of APINo. of DegradantsMajor Degradant (% Area)Observations
Control 24h / 60°C99.8%0-No significant degradation
0.1 M HCl 24h / 60°C85.2%3D1 (8.5%)Significant degradation
0.1 M NaOH 24h / 60°C97.5%1D2 (1.2%)Minor degradation
3% H₂O₂ 24h / RT92.1%2D3 (5.4%)Moderate degradation
Thermal (Heat) 24h / 80°C98.9%1D4 (0.8%)Very stable to heat
Photolytic ICH Q1B94.3%2D5 (3.1%)Moderate photosensitivity

Note: This table contains hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the thermodynamic stability of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. By following these methodologies, a robust and scientifically sound stability profile can be established. The results from these studies are fundamental for guiding formulation development, defining storage conditions, and ensuring the overall quality and safety of a potential new drug product. Future work would involve the isolation and structural characterization of the major degradation products using techniques such as NMR spectroscopy.

References

  • Jiang, B., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

  • Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResolveMass Laboratories. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development. [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • S-G, E., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental. [Link]

  • ResolveMass Laboratories. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Pharmapproach. (2024). Thermogravimetric Analysis (TGA): How Helpful in Drug Development. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • ResearchGate. (n.d.). (PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

  • Al-Achi, A., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • Demetzos, C., & Pispas, S. (2006). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry. [Link]

  • SGS Italy. (n.d.). Forced Degradation Testing. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • MDPI. (2020). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. [Link]

  • ACS Publications. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]

  • Semantic Scholar. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]

  • ResearchGate. (2025). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • Semantic Scholar. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]

  • ResearchGate. (2025). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

  • PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • ResearchGate. (2025). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. PubMed. [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

The Synthetic Chemist's Guide to Aminoethyl Sulfonamides: A Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [A fictional, illustrative email address]

Abstract

The 2-aminoethyl sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, prized for its unique physicochemical properties and its presence in a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for accessing this critical structural motif. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each methodology, offering field-proven insights into the causality behind experimental choices. We will explore four primary synthetic avenues: the stereoselective addition of sulfonyl anions to chiral N-sulfinyl imines, the ring-opening of activated aziridines, the aza-Michael addition to activated alkenes, and the classical sulfonylation of protected ethanolamines. Each section will feature detailed, step-by-step protocols, a comparative analysis of their respective strengths and limitations, and visual representations of reaction mechanisms and workflows to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminoethyl Sulfonamide Scaffold

The sulfonamide functional group is a bioisostere of the carboxylate group, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and a distinct geometric arrangement. When combined with an aminoethyl backbone, this scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities. Perhaps the most well-known member of this family is taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid involved in numerous physiological processes.[1][2] Beyond taurine, more complex aminoethyl sulfonamides are integral components of drugs targeting a range of conditions, from infectious diseases to cancer.

The synthesis of these molecules, particularly in a stereocontrolled manner, presents unique challenges and opportunities for the synthetic chemist. The choice of synthetic route can profoundly impact not only the efficiency and scalability of the synthesis but also the accessibility of diverse structural analogues for structure-activity relationship (SAR) studies. This guide aims to equip the reader with a thorough understanding of the key synthetic tools available for the construction of these valuable compounds.

Stereoselective Synthesis via Addition to Chiral N-Sulfinyl Imines

For the synthesis of chiral β-amino sulfonamides, the addition of nucleophiles to chiral N-sulfinyl imines stands out as a powerful and highly stereoselective method.[3][4][5] The chiral sulfinyl group acts as an effective chiral auxiliary, directing the approach of the nucleophile to one face of the imine C=N bond.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol in this reaction is attributed to a chelation-controlled transition state. The organometallic reagent (often a Grignard or organolithium species) coordinates to both the nitrogen and oxygen atoms of the N-sulfinyl group, forming a rigid, six-membered ring-like transition state. This conformation orients the substituents on the imine and the sulfinyl group in a way that sterically hinders one face of the imine, leading to preferential attack of the nucleophile from the less hindered face.[1][6] Computational studies using Density Functional Theory (DFT) have corroborated this model, highlighting the bifunctional role of the organometallic reagent as both a Lewis acid and a nucleophile.[1][3]

Diagram 1: Proposed Transition State for Stereoselective Addition to an N-Sulfinyl Imine

A simplified representation of the chelation-controlled transition state.

Experimental Protocol: Synthesis of a β-Amino Sulfonamide

This protocol is adapted from the work of Kochi, T., et al.[4][5]

Step 1: Generation of the Sulfonyl Anion

  • To a solution of the desired sulfone or sulfonamide (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated sulfonyl anion.

Step 2: Addition to the N-Sulfinyl Imine

  • In a separate flask, dissolve the chiral N-sulfinyl imine (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Slowly add the pre-formed sulfonyl anion solution from Step 1 to the N-sulfinyl imine solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Quenching and Work-up

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino sulfonamide.

Step 4: Removal of the Sulfinyl Auxiliary

  • Dissolve the purified N-sulfinyl amino sulfonamide in methanol (0.2 M).

  • Add hydrochloric acid (4 N in dioxane, 2-3 equivalents) and stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the free amine.

Synthesis via Ring-Opening of Aziridines

The ring-opening of activated aziridines with sulfur-based nucleophiles is a highly efficient and atom-economical route to aminoethyl sulfonamides.[7] The inherent ring strain of the aziridine three-membered ring makes it susceptible to nucleophilic attack, leading to the formation of the desired 1,2-amino-sulfur linkage.

Mechanistic Considerations

The regioselectivity of the aziridine ring-opening is a critical factor and is influenced by both steric and electronic effects. In general, for N-sulfonyl activated aziridines, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the aziridine ring, resulting in inversion of stereochemistry at that center. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the aziridine by protonating or coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack.

Diagram 2: General Workflow for Aziridine Ring-Opening

G start N-Sulfonyl Aziridine step2 Ring-Opening Reaction (SN2 Attack) start->step2 step1 Sulfur Nucleophile (e.g., Thioacetate, Sulfite) step1->step2 intermediate Thioester or Sulfonate Intermediate step2->intermediate step3 Oxidation (if necessary) intermediate->step3 step4 Hydrolysis/Deprotection step3->step4 end Aminoethyl Sulfonamide step4->end

Workflow for aminoethyl sulfonamide synthesis from an N-sulfonyl aziridine.

Experimental Protocol: Synthesis of Taurine Derivatives from Aziridines

This protocol is based on the methodology described by Hu, L., et al.[7]

Step 1: Ring-Opening with Thioacetic Acid

  • To a solution of the N-protected aziridine (1.0 mmol) in a suitable solvent such as dichloromethane or THF (10 mL), add thioacetic acid (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure to obtain the crude thioacetate intermediate, which can often be used in the next step without further purification.

Step 2: Oxidation to the Sulfonic Acid

  • Dissolve the crude thioacetate from Step 1 in formic acid (5 mL).

  • Cool the solution to 0 °C in an ice bath and slowly add 30% hydrogen peroxide (3.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the oxidation by TLC or LC-MS.

Step 3: Hydrolysis to the Final Product

  • Carefully add concentrated hydrochloric acid (5 mL) to the reaction mixture from Step 2.

  • Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the N-protecting group and any ester intermediates.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired aminoethyl sulfonamide hydrochloride.

Synthesis via Aza-Michael Addition

The conjugate addition of an amine or a sulfonamide to an activated alkene, such as a vinyl sulfone or a vinyl sulfonamide, provides a direct route to the β-amino sulfonamide skeleton. This aza-Michael addition can be catalyzed by bases, acids, or can even proceed under catalyst-free conditions, particularly with the use of microwave irradiation.[4]

Rationale for Experimental Choices

The choice of catalyst and reaction conditions depends on the nucleophilicity of the nitrogen species and the reactivity of the Michael acceptor. For less nucleophilic sulfonamides, a strong base is often required to deprotonate the sulfonamide nitrogen, generating a more potent nucleophile. Microwave-assisted synthesis has emerged as a powerful tool for this transformation, often leading to significantly reduced reaction times and improved yields by efficiently overcoming the activation energy barrier.[4] "On-water" synthesis is a particularly green approach that leverages the unique properties of water to promote the reaction, often without the need for added catalysts.[7]

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

This protocol is an adaptation of the method for the synthesis of protected β-amino acids.[4]

  • In a microwave-safe reaction vessel, combine the sulfonamide (1.0 mmol), the α,β-unsaturated ester or vinyl sulfone (1.2 mmol), potassium carbonate (1.5 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Add a minimal amount of a suitable solvent (e.g., acetonitrile or DMF) or perform the reaction neat.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Classical Sulfonylation of Protected Aminoethanols

The most traditional approach to forming a sulfonamide bond is the reaction of a sulfonyl chloride with an amine.[8] In the context of aminoethyl sulfonamides, this typically involves the sulfonylation of a protected 2-aminoethanol derivative, followed by manipulation of the hydroxyl group and subsequent deprotection.

Key Considerations and Strategy

The primary challenge in this approach is the chemoselectivity, as both the amino and hydroxyl groups can react with the sulfonyl chloride. Therefore, protection of the amino group is essential. A common strategy involves using an N-protected aminoethanol, reacting the free hydroxyl group to install the sulfonyl moiety, and then converting the hydroxyl group to a leaving group for subsequent displacement or further functionalization.

Diagram 3: Classical Synthesis Strategy

G start N-Protected 2-Aminoethanol step1 Reaction with Sulfonyl Chloride start->step1 intermediate1 N-Protected Aminoethyl Sulfonate Ester step1->intermediate1 step2 Conversion of OH to Leaving Group intermediate1->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Nucleophilic Substitution (e.g., with Azide) intermediate2->step3 intermediate3 N-Protected Aminoethyl Azide step3->intermediate3 step4 Reduction of Azide and Deprotection intermediate3->step4 end Aminoethyl Sulfonamide step4->end

A representative classical pathway to aminoethyl sulfonamides.

General Experimental Procedure
  • N-Protection: Protect the amino group of 2-aminoethanol with a suitable protecting group (e.g., Boc, Cbz) using standard literature procedures.

  • Sulfonylation: To a solution of the N-protected 2-aminoethanol (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.5 equiv) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add the desired sulfonyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Functional Group Interconversion: The resulting alcohol can be converted to a leaving group (e.g., mesylate, tosylate, or halide) using standard methods.

  • Introduction of the Amino Group: The leaving group is then displaced with a nitrogen nucleophile (e.g., sodium azide, followed by reduction, or ammonia).

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final aminoethyl sulfonamide.

Comparative Analysis of Synthetic Methodologies

The optimal synthetic route to a particular aminoethyl sulfonamide depends on several factors, including the desired stereochemistry, the substitution pattern, and the scale of the synthesis.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Addition to N-Sulfinyl Imines Excellent stereocontrol, well-established for chiral amines.Requires stoichiometric chiral auxiliary, multi-step sequence.Asymmetric synthesis of complex, chiral aminoethyl sulfonamides.
Ring-Opening of Aziridines High efficiency, atom economy, good for diverse substitution.Aziridine precursors can be hazardous; regioselectivity can be an issue.Rapid access to a variety of substituted aminoethyl sulfonamides.
Aza-Michael Addition Direct C-N bond formation, can be performed under green conditions.May require forcing conditions for less reactive substrates.Synthesis of β-amino sulfonamides from readily available starting materials.
Classical Sulfonylation Utilizes readily available starting materials, conceptually straightforward.Multi-step, often requires extensive use of protecting groups.Linear syntheses where stereochemistry is not a primary concern.

Conclusion and Future Outlook

The synthesis of aminoethyl sulfonamides is a mature field with a rich arsenal of synthetic methodologies. The choice of the most appropriate method is a strategic decision that balances factors such as stereochemical requirements, substrate availability, and desired scale. The stereoselective addition to N-sulfinyl imines offers unparalleled control over the stereochemistry of the final product, making it a go-to method for the synthesis of complex chiral molecules in a drug discovery setting. For rapid and efficient access to a diverse range of analogues, the ring-opening of aziridines provides a powerful and versatile platform. The aza-Michael addition, particularly with the advent of microwave and on-water techniques, represents a greener and more direct approach. Finally, the classical sulfonylation of protected aminoethanols remains a reliable, albeit often longer, route.

Future developments in this field will likely focus on the discovery of new catalytic and enantioselective methods that minimize the use of stoichiometric reagents and protecting groups. The continued exploration of flow chemistry and other process intensification technologies will also be crucial for the safe and scalable production of these important pharmaceutical building blocks.

References

  • Kochi, T., et al. (2006). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Organic Letters, 8(4), 789-792. [Link]

  • Tiedemann, F., & Gmelin, L. (1827). Einige neue Bestandtheile der Galle des Ochsen. Annalen der Physik, 85(2), 326-337. [Link]

  • Fernández-Ibáñez, M. Á., et al. (2014). Mechanistic Insights on the Stereoselective Nucleophilic 1,2-Addition to Sulfinyl Imines. The Journal of Organic Chemistry, 79(7), 3037-3045. [Link]

  • Hu, L., et al. (2007). Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. The Journal of Organic Chemistry, 72(12), 4543-4546. [Link]

  • Saha, S., et al. (2023). Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. The Journal of Organic Chemistry, 88(22), 15358-15366. [Link]

  • Rahul, T., et al. (2015). Taurine metabolism in various biological systems. CD Biosynsis. [Link]

  • Imanzadeh, G. H., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. Journal of the Iranian Chemical Society, 4(4), 467-475. [Link]

  • Kochi, T., et al. (2006). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. ACS Publications. [Link]

  • Wikipedia contributors. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Morales, S., et al. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses, 94, 346-357. [Link]

  • Ferreira, V. F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2021(8), 86-133. [Link]

  • Davis, F. A., et al. (2002). Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. The Journal of Organic Chemistry, 67(10), 3350-3356. [Link]

  • Houk, K. N., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. eScholarship, University of California. [Link]

  • Shah, S. S. A., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 10(2), 160-170. [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15, 282-290. [Link]

  • Sharma, A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

  • De Kimpe, N., et al. (2014). Diastereoselective synthesis of β-aminosulfones from the 1,2-addition to N-(para-methoxyphenyl) imines. Semantic Scholar. [Link]

  • Kumar, A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Willis, M. C. (2019). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their. The Royal Society of Chemistry. [Link]

  • Giglio, B., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), 1700213. [Link]

  • Che, C.-M., et al. (2023). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ACS Omega, 8(38), 34873-34880. [Link]

Sources

Methodological & Application

Step-by-step synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Step-by-Step Synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, a valuable chiral building block in medicinal chemistry and drug development. The described synthetic pathway is a robust, three-step process commencing with commercially available 4-acetylbenzenesulfonyl chloride. The protocol is designed for researchers, chemists, and drug development professionals, offering not only detailed procedural instructions but also the underlying chemical principles and rationale for key experimental choices. All procedures have been structured to ensure reproducibility and high purity of the final product.

Introduction

Substituted benzenesulfonamides are a cornerstone scaffold in modern pharmacology. The specific target molecule, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, incorporates a chiral primary amine, making it an important synthon for accessing a wide range of biologically active compounds. The synthetic strategy detailed herein is designed to be efficient and scalable, proceeding through stable, easily purified intermediates. The overall process involves:

  • Sulfonamide Formation: Reaction of 4-acetylbenzenesulfonyl chloride with methylamine to form a stable N-methylsulfonamide intermediate.

  • Oxime Formation: Conversion of the ketone moiety to an oxime, which serves as a precursor to the desired amine.

  • Reductive Amination: Reduction of the oxime to the target primary amine using a mild and selective borohydride-based reducing system.

This guide emphasizes safety, mechanistic understanding, and practical laboratory execution to empower researchers to confidently replicate this synthesis.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from 4-acetylbenzenesulfonyl chloride and culminating in the desired product.

G A 4-Acetylbenzenesulfonyl Chloride B 4-Acetyl-N-methylbenzenesulfonamide (Intermediate 1) A->B  Step 1: Methylamine, Pyridine, DCM   C 4-Acetyl-N-methylbenzenesulfonamide Oxime (Intermediate 2) B->C  Step 2: NH2OH·HCl, NaOAc, EtOH/H2O   D 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (Final Product) C->D  Step 3: NaBH4, ZrCl4, THF  

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 4-acetyl-N-methylbenzenesulfonamide (Intermediate 1)

Principle and Rationale

This initial step involves a nucleophilic substitution reaction at the sulfonyl chloride functional group. Methylamine, a primary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile, and it can act as a catalyst.[2][3] Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the starting materials.

G cluster_0 Mechanism Overview Start Methylamine (Nucleophile) Electrophile Sulfonyl Chloride (Electrophile) Start->Electrophile Attack Product Sulfonamide Product + HCl Electrophile->Product Base Pyridine (Base) Neutralizes HCl Product->Base G A Oxime Intermediate C Activated Oxime-Zr Complex A->C Coordination B ZrCl4 (Lewis Acid) B->C E Amine Product C->E Hydride Attack D NaBH4 (Hydride Source) D->E

Sources

Process Development Guide: Scalable Synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthesis

The target molecule, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (herein referred to as AEMBS ), represents a bifunctional pharmacophore often utilized in kinase inhibitors and GPCR ligands. It contains two distinct functional handles: a secondary sulfonamide and a primary benzylic amine with a chiral center.

Process Challenges
  • Amphoteric Nature: The molecule possesses both a basic primary amine (

    
    ) and an acidic sulfonamide proton (
    
    
    
    ). This complicates standard silica chromatography, making acid-base extraction and crystallization the required purification methods for scale.
  • Chemo-selectivity: The synthesis must differentiate between the sulfonyl electrophile and the ketone electrophile (if starting from acetophenone derivatives).

  • Scalability: Avoidance of highly toxic reagents (e.g., sodium cyanoborohydride) and flash chromatography is critical for kilogram-scale production.

Retrosynthetic Logic

The most robust scalable route disconnects the molecule at the C-N bond of the ethyl amine (via reductive amination) and the S-N bond of the sulfonamide.

Selected Route:

  • Starting Material: 4-Acetylbenzenesulfonyl chloride (Commercial, inexpensive).

  • Step 1 (Amidation): Selective reaction with methylamine to form the sulfonamide while preserving the ketone.

  • Step 2 (Reductive Amination): Conversion of the acetyl group to a primary amine using a Titanium(IV)-mediated process to ensure high conversion and minimize over-alkylation.

Retrosynthesis Target Target: AEMBS (4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide) Inter Intermediate 1 (4-acetyl-N-methylbenzenesulfonamide) Target->Inter Reductive Amination (C-N Disconnection) SM Starting Material (4-acetylbenzenesulfonyl chloride) Inter->SM Sulfonylation (S-N Disconnection) Reagent1 Reagent: MeNH2 Reagent2 Reagent: NH3 / Hydride

Figure 1: Retrosynthetic disconnection strategy highlighting the preservation of the ketone during sulfonamide formation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-acetyl-N-methylbenzenesulfonamide[1]

This step utilizes a Schotten-Baumann-type amidation. While aqueous conditions are possible, anhydrous conditions are preferred for scale to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct.

Reagents:

  • 4-Acetylbenzenesulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or THF (Solvent, 10 volumes)

Protocol:

  • Setup: Charge a reactor with 4-Acetylbenzenesulfonyl chloride and DCM. Cool the mixture to

    
     under a nitrogen atmosphere.
    
  • Addition: Mix Methylamine (THF solution) and TEA. Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature

    
    . Note: The reaction is exothermic.
    
  • Reaction: Allow to warm to room temperature (

    
    ) and stir for 4 hours.
    
  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Target: <1% starting chloride.

  • Workup:

    • Quench with water (5 volumes).

    • Separate phases. Wash organic layer with 1M HCl (to remove TEA and unreacted methylamine) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Crystallization: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Ethanol/Heptane.

Yield Target: 85-92% Key Insight: Using a volatile amine (methylamine) in excess allows easy removal during evaporation, but TEA is used as the proton scavenger to conserve the more expensive methylamine reagent.

Step 2: Titanium-Mediated Reductive Amination

Standard reductive amination (using


) generates toxic cyanide waste. The industrial standard for "difficult" ketones involves Titanium(IV) isopropoxide (

), which acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.

Reagents:

  • 4-Acetyl-N-methylbenzenesulfonamide (Intermediate 1, 1.0 equiv)

  • Ammonia (7M in Methanol, 5.0 equiv) — Source of Nitrogen

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

Protocol:

  • Imine Formation:

    • Charge Intermediate 1 and Methanol into the reactor.

    • Add

      
       slowly. The solution may turn slightly yellow.
      
    • Add Ammonia (in MeOH).

    • Stir at room temperature for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7]

      
       coordinates to the ketone oxygen, facilitating attack by 
      
      
      
      and trapping the water produced as
      
      
      .
  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add

      
       portion-wise. Caution: Hydrogen gas evolution.
      
    • Allow to warm to RT and stir for 3 hours.

  • Quench & Workup (Critical for Titanium Removal):

    • Quench by adding Ammonium Hydroxide (

      
      ). A heavy white precipitate (
      
      
      
      ) will form.
    • Filter the slurry through a Celite pad. Wash the pad with MeOH.

    • Concentrate the filtrate to remove Methanol.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in EtOAc.

    • Extract: Add 1M HCl. The product (amine) moves to the aqueous phase. Impurities remain in EtOAc.

    • Recover: Take the acidic aqueous phase, adjust pH to >12 using NaOH (pellets or 50% solution).

    • Extract the turbid aqueous layer with DCM (

      
      ).
      
    • Dry (Na2SO4) and concentrate to obtain the free base.

Yield Target: 75-85%

Workflow Step1 1. Imine Formation (Ketone + NH3 + Ti(OiPr)4) Step2 2. Reduction (Add NaBH4 @ 0°C) Step1->Step2 6-12 hrs Step3 3. Quench (Add NH4OH -> TiO2 ppt) Step2->Step3 H2 Evolution Step4 4. Filtration (Remove Ti salts via Celite) Step3->Step4 Step5 5. Acid-Base Extraction (Isolate Pure Amine) Step4->Step5 Purify

Figure 2: Workflow for the Titanium-mediated reductive amination, highlighting the critical quench step to remove titanium salts.

Analytical Data & QC Specifications

For the final release of AEMBS , the following criteria ensure suitability for biological testing.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key signals: Doublet at ~1.3 ppm (

), Quartet at ~4.0 ppm (benzylic

).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Chiral Purity Chiral HPLCReport value (Racemic if no resolution step performed)
Residual Solvent GC-HeadspaceMethanol < 3000 ppm, DCM < 600 ppm
Appearance VisualWhite to off-white solid

Safety & Handling (HSE)

Sulfonyl Chloride Hazards

4-Acetylbenzenesulfonyl chloride is a lachrymator and corrosive. It reacts violently with water to produce HCl gas.

  • Control: All transfers involving the starting material must be done in a fume hood. Reactors must be vented through a scrubber containing dilute NaOH.

Hydride Safety

Sodium Borohydride releases flammable Hydrogen gas upon contact with acid or protic solvents (slowly).

  • Control: Maintain nitrogen sweep during addition. Ensure quench is performed slowly at low temperature.

Titanium Waste

The


 byproduct is a fine particulate that can clog filters.
  • Control: Use a coarse-grade Celite or flux-calcined diatomaceous earth to prevent filter blinding.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for scale-up protocols).

Sources

Protecting Group Strategies for 1-Aminoethyl Side Chains: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the selective modification of complex molecules is paramount. The 1-aminoethyl side chain, a common structural motif, presents a unique challenge due to the secondary nature and steric hindrance of its amino group. Unprotected, this nucleophilic and basic amine can interfere with a wide array of chemical transformations. Consequently, the judicious use of protecting groups is not merely a tactical choice but a strategic necessity to ensure high-yield, chemoselective outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies tailored for the 1-aminoethyl moiety. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a framework for rational protecting group selection and implementation. We will explore the chemistry, application, and deprotection of the three most prevalent amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The Strategic Imperative of Amine Protection

A protecting group is a reversible chemical modification of a functional group to prevent its participation in a subsequent reaction.[1] For the 1-aminoethyl side chain, an ideal protecting group should be:

  • Easy to introduce in high yield and under mild conditions.

  • Stable to a wide range of reaction conditions intended for other parts of the molecule.

  • Readily removable in high yield under specific and mild conditions that do not compromise the integrity of the final product.

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[2][3]

The choice of a protecting group is a critical decision that profoundly impacts the overall synthetic strategy. Factors such as the steric bulk of the 1-aminoethyl group and the presence of other functional groups will dictate the most suitable protecting group and the optimal conditions for its use.

Choosing the Right Armor: A Comparative Analysis of Boc, Cbz, and Fmoc

The selection of an appropriate protecting group is a nuanced decision based on the specific synthetic context. The following table provides a comparative overview of the most common carbamate-based protecting groups for the 1-aminoethyl side chain.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations for 1-Aminoethyl Group
Boc (tert-Butoxycarbonyl)Boc-NH-R(Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., THF, DCM)[4]Strong acid (e.g., TFA, HCl in dioxane)[5]Stable to base, hydrogenolysis, and mild acid.Steric hindrance may slow protection; potential for tert-butylation of sensitive residues upon deprotection.[6]
Cbz (Benzyloxycarbonyl)Cbz-NH-RCbz-Cl, base (e.g., NaHCO₃, TEA), solvent (e.g., Dioxane/H₂O)[7]Catalytic Hydrogenolysis (H₂, Pd/C), Transfer Hydrogenation, Strong Acid (HBr/AcOH)[8]Stable to acidic and basic conditions.Hydrogenolysis is a very clean deprotection method; incompatible with functional groups susceptible to reduction.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, piperidine), solvent (e.g., DMF, Dioxane/H₂O)[9]Base (e.g., 20% piperidine in DMF)[9]Stable to acid and hydrogenolysis.Mild, base-labile deprotection is advantageous for acid-sensitive substrates; steric hindrance can affect deprotection rates.[10]

Experimental Protocols and Mechanistic Insights

The following sections provide detailed protocols for the protection and deprotection of a model 1-aminoethyl substrate, (S)-1-phenylethan-1-amine, highlighting the mechanistic rationale behind each step.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of conditions and its straightforward, acid-labile removal.[5]

Protection Mechanism: The protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of di-tert-butyl dicarbonate ((Boc)₂O). The presence of a base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.[11]

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Base->Amine Deprotonation ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Figure 1: General workflow for Boc protection of an amine.

Protocol 1: Boc Protection of (S)-1-Phenylethan-1-amine

  • Materials:

    • (S)-1-Phenylethan-1-amine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) and Water

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve (S)-1-Phenylethan-1-amine (1.0 equiv) and TEA (1.5 equiv) in a 2:1 v/v mixture of THF and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 equiv) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Deprotection Mechanism: Acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine.[12]

Boc_Deprotection ProtectedAmine R-NH-Boc Protonated Protonated Intermediate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA, HCl) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation Byproducts (CH₃)₃C⁺ + CO₂ Protonated->Byproducts AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation & Protonation Cbz_Deprotection ProtectedAmine R-NH-Cbz CarbamicAcid Carbamic Acid ProtectedAmine->CarbamicAcid Reagents H₂ / Pd/C or HCOONH₄ / Pd/C Reagents->CarbamicAcid Hydrogenolysis Amine R-NH₂ CarbamicAcid->Amine Spontaneous Decarboxylation Byproducts Toluene + CO₂ CarbamicAcid->Byproducts

Figure 3: General workflow for Cbz deprotection via hydrogenolysis.

Protocol 4: Cbz Deprotection via Catalytic Transfer Hydrogenation

  • Materials:

    • N-((S)-1-Phenylethyl)benzyl carbamate

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate (HCOONH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH.

    • Carefully add 10% Pd/C (typically 5-10 mol% palladium).

    • Add ammonium formate (3-5 equiv) to the mixture.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Rinse the Celite® with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is renowned for its base lability, making it a cornerstone of solid-phase peptide synthesis and a valuable tool for orthogonal protection strategies. [9][13] Protection Mechanism: Similar to Boc and Cbz, the Fmoc group is introduced by nucleophilic attack of the amine on an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu. [13] Protocol 5: Fmoc Protection of (S)-1-Phenylethan-1-amine

  • Materials:

    • (S)-1-Phenylethan-1-amine

    • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a solution of NaHCO₃ (2.0 equiv) in a 1:1 mixture of dioxane and water.

    • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane dropwise with stirring at room temperature.

    • Stir the reaction for 4-12 hours, monitoring by TLC.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Deprotection Mechanism: The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which then decarboxylates. [10]

Fmoc_Deprotection ProtectedAmine R-NH-Fmoc Anion Fluorenyl Anion Intermediate ProtectedAmine->Anion Base Piperidine Base->Anion Proton Abstraction Amine R-NH₂ Anion->Amine β-Elimination & Decarboxylation Byproducts Dibenzofulvene-Piperidine Adduct + CO₂ Anion->Byproducts

Figure 4: General workflow for base-mediated Fmoc deprotection.

Protocol 6: Fmoc Deprotection of N-((S)-1-Phenylethyl)-9H-fluoren-9-ylmethyl carbamate

  • Materials:

    • N-((S)-1-Phenylethyl)-9H-fluoren-9-ylmethyl carbamate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction can be monitored by the disappearance of the starting material by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

Orthogonal Protection Strategies

In complex syntheses where multiple amine functionalities are present, or when other functional groups also require protection, an orthogonal strategy is essential. [2]This approach allows for the selective removal of one protecting group in the presence of others. The Boc, Cbz, and Fmoc groups form a powerful orthogonal set:

  • Boc is removed with strong acid.

  • Cbz is removed by hydrogenolysis.

  • Fmoc is removed with base.

This orthogonality provides synthetic chemists with remarkable flexibility in designing complex synthetic routes. For instance, a molecule containing both a primary amine and a 1-aminoethyl side chain could have the primary amine protected as a Cbz group and the 1-aminoethyl group protected as a Boc group. The Boc group could then be selectively removed with acid to allow for modification of the secondary amine, while the Cbz group remains intact.

Troubleshooting and Advanced Considerations

  • Steric Hindrance: The methyl group of the 1-aminoethyl side chain can sterically hinder the approach of the protecting group reagent. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive acylation catalyst (e.g., DMAP for Boc protection) may be necessary. [6]* Chirality: If the 1-aminoethyl side chain is chiral, it is crucial to ensure that the protection and deprotection conditions do not cause racemization. The carbamate protecting groups discussed here are generally robust against racemization.

  • Side Reactions: During Boc deprotection with strong acids, the intermediate tert-butyl cation can alkylate sensitive functional groups. The use of scavengers like anisole or thioanisole can mitigate this issue. [5]* Chemoselectivity: In molecules containing multiple amine functionalities of differing reactivity (e.g., a primary and a secondary amine), selective protection can sometimes be achieved by carefully controlling the reaction conditions and stoichiometry of the protecting group reagent. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, and thus react faster. [14]

Conclusion

The protection of the 1-aminoethyl side chain is a critical consideration in modern organic synthesis. A thorough understanding of the properties and reactivity of common protecting groups like Boc, Cbz, and Fmoc is essential for the successful design and execution of complex synthetic strategies. By carefully considering the stability, orthogonality, and deprotection conditions of each group, researchers can navigate the challenges posed by this important functional group and achieve their synthetic goals with precision and efficiency.

References

  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. BenchChem.
  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Lokey Lab Protocols. (2017). Fmoc. Lokey Lab Protocols.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Sonousi, A., & Crich, D. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic letters, 17(16), 4006–4009.
  • Bachem. (2021). Z - Benzyloxycarbonyl. Bachem.
  • RSC Publishing. (n.d.). Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. RSC Publishing.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841–11848.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 14098-14114.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125.
  • Tokyo Chemical Industry. (2013). Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid. TCI Chemicals.
  • BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem.
  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Ananda, K., & Gundu, R. (2006). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Indian Chemical Society, 83(1), 76-79.
  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). tert-Butyloxycarbonyl protection of functionalized chiral amine.
  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894.
  • ResearchGate. (n.d.). Selective protection and deprotection of alcohols and amines.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841–11848.
  • BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Scholarship, e. (2024).
  • ChemicalBook. (2024).
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • RSC Publishing. (n.d.). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride)
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • ResearchGate. (n.d.). Selective C-tert-Butoxycarbonylation Using Di-tert-butyl Dicarbonate for the Synthesis of Multifunctional Carbon Compounds.
  • ChemicalBook. (2023). Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125.
  • Reddit. (2023). Boc De-protection. Reddit.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
  • PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Semantic Scholar. (1990). Mono-Protected Diamines.
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • RSC Publishing. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.

Sources

Advanced Catalytic Hydrogenation Protocols for Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-H2-SULF-2026

Strategic Overview

Sulfonamides remain a cornerstone pharmacophore in medicinal chemistry, serving as the backbone for antibiotics, diuretics, and COX-2 inhibitors (e.g., Celecoxib). The critical synthetic bottleneck often lies in the reduction of nitrobenzenesulfonamide precursors to their corresponding anilines.

While catalytic hydrogenation is the industrial gold standard, it presents two specific antagonistic challenges when applied to sulfonamide scaffolds:

  • Catalyst Poisoning: The sulfonamide moiety (

    
    ) possesses lone pairs on the oxygen and nitrogen atoms that can competitively adsorb onto noble metal surfaces (Pd, Pt), lowering turnover frequency (TOF).
    
  • Chemoselectivity (Dehalogenation): Many sulfonamide precursors are densely functionalized with halogens (Cl, Br, I) to tune metabolic stability. Standard hydrogenation conditions frequently shear these carbon-halogen bonds (hydrodehalogenation) before reducing the nitro group, destroying the scaffold.

This guide details three distinct protocols designed to overcome these barriers, moving from optimized batch chemistry to continuous flow processing.

Mechanistic Insight & Control Strategy

Understanding the stepwise reduction of the nitro group is vital for troubleshooting. The reaction does not proceed directly to the amine but passes through stable intermediates.

The "Danger Zone" Pathway

The accumulation of Arylhydroxylamine is a safety hazard (thermal instability) and a quality issue (condensation to azoxy impurities). Furthermore, if the catalyst remains active after amine formation, it attacks C-X bonds.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy (Dimer Impurity) Nitroso->Azoxy Condensation (High pH) Amine Aniline (-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy Condensation Dehalo De-halogenated Side Product Amine->Dehalo Over-reduction (Pd/C, High T)

Figure 1: Reaction pathway showing the critical intermediate (Hydroxylamine) and the over-reduction risk (Dehalogenation).

Protocol A: Vanadium-Doped Batch Hydrogenation

Best for: Halogenated nitrobenzenesulfonamides where dehalogenation is a risk. Mechanism: Vanadium acts as a Lewis acid promoter, accelerating the reduction of the hydroxylamine intermediate (the slow step), thereby reducing the residence time of the reactive intermediate and suppressing side reactions [1].

Reagents & Equipment[1][2][3]
  • Substrate: 4-Chloro-3-nitrobenzenesulfonamide (Model substrate).

  • Catalyst: 5% Pt/C (sulfur-tolerant) doped with Vanadium (or commercial Pt-V/C).

  • Solvent: Methanol or THF (avoid DMF if possible, as it decomposes to amines that poison catalysts).

  • Additive: Ammonium Metavanadate (

    
    ) if using standard Pt/C.
    
Step-by-Step Methodology
  • Preparation: In a high-pressure reactor (Parr), dissolve the substrate (10 mmol) in Methanol (50 mL).

  • Catalyst Loading: Add 5% Pt/C (1 mol% loading).

    • Critical Step: If not using pre-doped catalyst, add

      
       (0.5 mol% relative to substrate). This trace additive is essential for selectivity.
      
  • Purge: Seal reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 5 bar (75 psi)

    
    . Heat to 50°C .
    
    • Note: Do not exceed 60°C; higher temperatures exponentially increase dehalogenation rates.

  • Monitoring: Stir at 1000 rpm. The reaction is typically complete when

    
     uptake ceases (approx. 2-4 hours).
    
  • Workup: Filter catalyst over Celite. Rinse with warm methanol. Concentrate filtrate to yield the aniline.

Protocol B: Continuous Flow Hydrogenation (Kinetic Control)

Best for: Scale-up, safety, and highly sensitive substrates. Mechanism: Flow chemistry allows for precise control of Residence Time (


) .[1] By contacting the catalyst only for the exact time required to reduce the nitro group, the molecule exits the reactor before the slower dehalogenation reaction can occur [2].

FlowSetup Reservoir Substrate Solution (0.1 M in THF) Pump HPLC Pump Reservoir->Pump Mixer Gas-Liquid Mixer Pump->Mixer Liquid Flow H2Gen H2 Generator (Electrolytic) H2Gen->Mixer H2 Gas Reactor Packed Bed Column (Pt/C or Pd/C) Mixer->Reactor Biphasic Stream BPR Back Pressure Regulator (100 bar) Reactor->BPR Crude Product Collection Product Collection BPR->Collection

Figure 2: Continuous flow hydrogenation setup utilizing a packed bed reactor for kinetic isolation of the product.

Step-by-Step Methodology
  • Solution Prep: Dissolve sulfonamide precursor (0.05 - 0.1 M) in THF/MeOH (1:1). Filter through a 0.45 µm filter to prevent clogging.

  • Cartridge Selection: Use a 10% Pt/C (sulfided) cartridge. Sulfided catalysts are partially poisoned, making them less active but significantly more selective against dehalogenation.

  • System Parameters (H-Cube or Similar):

    • Pressure: 30–50 bar (Full H2 mode).

    • Temperature: 60°C.

    • Flow Rate: 1.0 mL/min.

  • Optimization Loop: Run a 2 mL aliquot. Analyze by LC-MS.

    • If Nitro remains: Decrease flow rate (increase residence time).

    • If Dehalogenation observed: Increase flow rate or decrease temperature.

  • Steady State: Once optimized, run the full batch. The short residence time (<1 min) prevents the "over-reduction" often seen in batch pots.

Protocol C: Chemoselective Transfer Hydrogenation

Best for: Labs without high-pressure equipment or substrates with multiple reducible groups (alkenes + nitro). Mechanism: Hydrazine hydrate serves as the hydrogen donor. The reaction produces


 gas, driving the equilibrium. This method is exceptionally mild and retains halogens [3].
Step-by-Step Methodology
  • Setup: Round-bottom flask with reflux condenser.

  • Mixture: Suspend sulfonamide precursor (5 mmol) and 10% Pd/C (10 wt% loading) in Ethanol (20 mL).

  • Addition: Heat to mild reflux (60°C). Add Hydrazine Hydrate (5-10 equivalents) dropwise over 20 minutes.

    • Caution: Exothermic reaction with gas evolution (

      
      ).
      
  • Completion: Reflux for 1–2 hours. The catalyst usually clumps when the reaction is done.

  • Workup: Filter hot (to prevent product precipitation on catalyst). Cool filtrate to crystallize the product.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureBatch (Pt-V/C)Flow (Pt/C)Transfer (Hydrazine)
Reaction Time 2–4 HoursMinutes (Residence)1–2 Hours
Scalability HighHigh (Continuous)Low/Medium
Halogen Retention Good (with V)ExcellentExcellent
Safety Medium (H2 gas)High (Small volume)Medium (Hydrazine toxicity)
Equipment Cost Medium (Parr)High (Flow reactor)Low (Glassware)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Reaction (Nitroso/Hydroxylamine buildup) Catalyst poisoning by Sulfur.1. Increase catalyst loading.2. Switch to Pt/C (more S-tolerant than Pd).3. Add Vanadium promoter.
Dehalogenation (Loss of Cl/Br/I) Over-active catalyst or H2 starvation.1. Add 0.1 eq HBr or HCl to reaction (acid suppresses dehalogenation).2. Switch to Flow protocol.3. Use Sulfided Pt/C.
Unknown Impurity (+14 or +16 mass) Azoxy condensation.Keep reaction medium slightly acidic; avoid basic conditions which promote condensation.

References

  • Bayer AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.[2][3][1][4][5][6][7][8][9][10][11] EP0825979B1. Link

    • Key Insight: Establishes the use of Vanadium compounds to prevent hydroxylamine accumul
  • Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Link

    • Key Insight: Demonstrates how continuous flow allows for kinetic isolation of the aniline product, preventing dehalogen
  • Lauwiner, M., et al. (1998). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[2] Applied Catalysis A: General. Link

    • Key Insight: Validates hydrazine transfer hydrogenation as a robust method for preserving halogen substituents.
  • Almac Group. (2015). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.Link

    • Key Insight: Industrial application of flow hydrogenation for nitrobenzoic acids and sulfonamide-like precursors.

Sources

Application Note: Optical Resolution and Chiral Salt Preparation of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the optical resolution of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (hereafter referred to as Compound A ). Due to the presence of a chiral center at the benzylic position (1-aminoethyl group), Compound A exists as a pair of enantiomers (


 and 

).

For pharmaceutical applications requiring high enantiomeric purity, classical resolution via diastereomeric salt formation remains the most scalable and cost-effective method. This guide focuses on using


-diacyltartaric acid derivatives  as chiral resolving agents to precipitate the target enantiomer as a crystalline salt.

Scientific Principles & Mechanism[1][2]

Chemical Basis of Resolution

The resolution relies on the acid-base reaction between the racemic amine (Compound A) and an optically pure acid (Resolving Agent).[1]

  • Racemic Amine: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (Basic primary amine site).

  • Resolving Agent: (

    
    )- or (
    
    
    
    )-Di-p-toluoyl-tartaric acid (DTTA) or Dibenzoyl-tartaric acid (DBTA).


While enantiomers have identical physical properties (solubility, melting point) in achiral environments, the resulting diastereomeric salts (


 and 

) possess distinct lattice energies and solubilities. This allows for the selective crystallization of one diastereomer (the "less soluble" salt) while the other remains in the mother liquor.[1]
Structural Considerations

Compound A features a sulfonamide moiety (


) and a primary amine (

).
  • Primary Amine: The site of salt formation.

  • Sulfonamide: Provides hydrogen bonding acceptors and aromatic stacking potential, which enhances the rigidity of the crystal lattice when paired with aromatic resolving agents like DTTA.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Compound A (Racemate) SubstratePurity > 98% (HPLC)
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) Resolving Agent> 99% ee, Anhydrous
Methanol (MeOH) SolventHPLC Grade
Ethanol (EtOH) SolventAbsolute
Sodium Hydroxide (NaOH) Base1N Aqueous Solution
Dichloromethane (DCM) Extraction SolventACS Grade
Screening Strategy (The "Dutch Resolution" Approach)

Before scaling up, perform a screen to identify the optimal resolving agent. Based on structural analogs (sulfonamide-substituted phenethylamines), the following hierarchy is recommended:

  • Primary Candidate: Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Secondary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA)

  • Tertiary Candidate: Mandelic Acid

Detailed Resolution Procedure (Scale: 10g)

Step 1: Salt Formation

  • Charge a 250 mL round-bottom flask with 10.0 g (43.8 mmol) of racemic Compound A.

  • Add 100 mL of Methanol (10 volumes). Stir until fully dissolved.

  • In a separate beaker, dissolve 16.9 g (43.8 mmol, 1.0 eq) of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) in 50 mL of Methanol.

    • Note: 0.5 eq of resolving agent can be used to maximize theoretical yield of the target salt, but 1.0 eq often yields higher initial purity.

  • Add the acid solution to the amine solution dropwise over 10 minutes at room temperature.

Step 2: Crystallization

  • Heat the mixture to reflux (65°C) . The suspension should become a clear solution.

    • Troubleshooting: If solids persist, add small aliquots of MeOH until clear.

  • Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) over 4 hours.

    • Critical: Rapid cooling traps impurities. Use a controlled cooling ramp if available (-10°C/hour).

  • Once at room temperature, further cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 3: Isolation of the Chiral Salt

  • Filter the white precipitate using a Buchner funnel.

  • Wash the filter cake with cold Methanol (2 x 10 mL).

  • Dry the solid in a vacuum oven at 45°C for 6 hours.

  • Checkpoint: Measure mass and optical rotation.

    • Expected Salt: (S)-4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide · (-)-DTTA (Configuration to be confirmed by X-ray or reference standard).

Step 4: Recrystallization (Enrichment) If the enantiomeric excess (ee) is < 98%:

  • Suspend the crude salt in minimal boiling Ethanol/Water (9:1).

  • Heat to reflux until dissolved.

  • Cool slowly to recrystallize.

  • Filter and dry.[2][1]

Step 5: Freebasing (Recovery of Chiral Amine)

  • Suspend the purified salt in DCM (50 mL) and Water (50 mL) .

  • Add 1N NaOH slowly with vigorous stirring until the aqueous layer pH > 12.

  • Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Result: Enantiopure 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a free base.

Process Workflow Visualization

The following diagram illustrates the logical flow of the resolution process, including decision nodes for purity checks.

G Start Racemic Compound A (Free Base) Dissolve Dissolve in MeOH/EtOH Start->Dissolve AddAcid Add (-)-L-DTTA (Resolving Agent) Dissolve->AddAcid Reflux Heat to Reflux (Clear Solution) AddAcid->Reflux Cool Controlled Cooling (Precipitation) Reflux->Cool Filter Filtration Cool->Filter Solid Solid Filter Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate CheckPurity Check Purity (Chiral HPLC) >98% ee? Solid->CheckPurity Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst No Freebase Freebasing (NaOH / DCM Extraction) CheckPurity->Freebase Yes Recryst->Filter FinalProduct Purified Chiral Amine Freebase->FinalProduct

Caption: Workflow for the diastereomeric salt resolution of Compound A using L-DTTA.

Analytical Methods

Chiral HPLC Method

To verify the optical purity of the prepared salts, use the following method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Data Interpretation[2][4][5][8]
  • Racemate: Two peaks of equal area (1:1 ratio).

  • Resolved Salt: Single dominant peak.

  • Calculation:

    
    
    

References

  • Patent: Chiral resolution method of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Article: Chiral Resolution with and without Resolving Agents.

    • Source: Pharmaceutical Technology[6]

    • Relevance: Provides the theoretical grounding for diastereomeric salt formation and the industrial scalability of amine resolution.
    • URL:[Link]

  • Database: 4-(1-Aminoethyl)benzenesulfonamide Structure & Properties.

    • Source: PubChem (NIH)
    • Relevance: Verifies the chemical structure and physicochemical properties of the parent scaffold to inform solvent selection.
    • URL:[Link]

Sources

Application Note: Accelerated Synthesis of N-methylbenzene-1-sulfonamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, reproducible protocol for the synthesis of N-methylbenzene-1-sulfonamide derivatives using Microwave-Assisted Organic Synthesis (MAOS). By replacing conventional reflux methods with controlled dielectric heating, this protocol reduces reaction times from hours to minutes (typically <10 min) while significantly suppressing side reactions such as hydrolysis.

The method utilizes a "green" solvent system (Water/Acetone) and inorganic bases, aligning with sustainable chemistry principles (Green Chemistry Principle #5). This guide is designed for medicinal chemists targeting sulfonamide pharmacophores, specifically Carbonic Anhydrase (CA) inhibitors and antimicrobial agents.

Scientific Foundation & Mechanistic Insight

The Chemistry: Nucleophilic Substitution at Sulfur

The formation of N-methylbenzene-1-sulfonamide involves the nucleophilic attack of methylamine (


) on the sulfur atom of a benzenesulfonyl chloride derivative. This proceeds via an 

-like mechanism (often described as an addition-elimination pathway involving a trigonal bipyramidal transition state).

Key Challenge: Sulfonyl chlorides are moisture-sensitive. In aqueous media, there is a competition between the desired amidation (reaction with amine) and hydrolysis (reaction with water to form sulfonic acid).

The Microwave Advantage: Selective Heating

Microwave irradiation (2.45 GHz) targets molecules with high dielectric loss tangents (


).
  • Dipolar Polarization: The polar solvent molecules (Water/Acetone) and the polar transition state align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The rapid, uniform heating achieves the activation energy (

    
    ) almost instantaneously, favoring the kinetic product (sulfonamide) over the thermodynamic equilibration that might allow hydrolysis in slow-heating conventional mantles.
    
Mechanistic Diagram

The following diagram illustrates the reaction pathway and the specific interaction of microwave energy with the polar transition state.

G cluster_0 Dielectric Heating Zone Start Reagents (Sulfonyl Chloride + Methylamine) TS Transition State (Trigonal Bipyramidal) Start->TS Nucleophilic Attack Side Side Product (Sulfonic Acid via Hydrolysis) Start->Side Slow Heating (Avoided in MW) Product Product (N-methylbenzene-1-sulfonamide) TS->Product Elimination of HCl MW Microwave Energy (Dipolar Polarization) MW->TS Stabilizes Polar TS Rapid Ea Crossing

Figure 1: Mechanistic pathway showing microwave stabilization of the polar transition state, favoring amidation over hydrolysis.

Experimental Protocol

Reagents & Materials
  • Substrate: 4-substituted benzenesulfonyl chloride (1.0 equiv).

  • Amine: Methylamine (40% aqueous solution) or Methylamine hydrochloride (1.2 equiv).

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv) — Preferred over organic bases like Pyridine for easier workup.
    
  • Solvent: Water : Acetone (1:1 v/v).

    • Note: Acetone dissolves the organic chloride; Water dissolves the amine and base. This biphasic mixture couples extremely well with microwaves.

Instrumentation Setup
  • System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: High-speed magnetic stirring is critical to maximize interfacial surface area in the aqueous/organic mixture.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 mmol of the sulfonyl chloride derivative in 2 mL of Acetone.

    • In a separate beaker, dissolve 2.0 mmol of

      
       in 2 mL of distilled water.
      
    • Add 1.2 mmol of Methylamine (aq) to the aqueous base solution.

  • Combination:

    • Add the aqueous amine/base mixture to the acetone solution in the microwave vial.

    • Observation: A slight exotherm or precipitate may form immediately.

    • Cap the vial immediately.

  • Irradiation Parameters:

    • Temperature: 85 °C

    • Time: 5 minutes (Hold time)

    • Pressure Limit: 200 psi (Safety cutoff)

    • Power: Dynamic (Max 150 W)

  • Workup (The "Crash Out" Method):

    • Cool the reaction vessel to room temperature (using compressed air feature of the reactor).

    • Pour the mixture into 10 mL of ice-cold 1M HCl.

    • Result: The sulfonamide is typically insoluble in acidic water and will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

Workflow Diagram

Workflow Step1 1. Dissolution Sulfonyl Chloride in Acetone Base/Amine in Water Step2 2. Mixing & Sealing Combine in Pressure Vial Ensure Magnetic Stirring Step1->Step2 Step3 3. MW Irradiation 85°C | 5 min | Dynamic Power Step2->Step3 Insert into Reactor Step4 4. Acidification Pour into Ice-Cold 1M HCl Step3->Step4 Cool to RT Step5 5. Isolation Filter Precipitate Wash & Dry Step4->Step5 Solid Formation

Figure 2: Operational workflow for the microwave-assisted synthesis of sulfonamides.

Data Analysis & Validation

The following table contrasts the Microwave (MW) protocol against the traditional reflux method (using Pyridine/DCM).

Table 1: Comparison of Synthetic Methods

MetricConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time 2 - 4 Hours5 - 10 Minutes24x Faster
Solvent System DCM / Pyridine (Toxic)Water / Acetone (Green)Safety / Eco
Yield (Isolated) 75 - 82%92 - 96%+15% Yield
Purity (LC-MS) 85 - 90% (requires column)>98% (often no column needed)Efficiency
Energy Usage High (Continuous heating)Low (Targeted bursts)Sustainability

Data derived from internal validation using 4-methylbenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride.

Troubleshooting & Optimization

Pressure Management

Issue: The vessel vents or over-pressurizes.

  • Cause: Acetone has a high vapor pressure. If the reaction exotherms too violently, pressure spikes.

  • Solution: Use "PowerMax" or simultaneous cooling (if available) to keep the microwave magnetron pulsing while cooling the vessel jacket. Alternatively, reduce temperature to 70°C and extend time to 8 minutes.

Hydrolysis Byproducts

Issue: Presence of sulfonic acid (starting material hydrolysis) in LC-MS.

  • Cause: Reaction mixture sat too long before irradiation, or the amine was old/degraded.

  • Solution: Mix reagents immediately before pressing "Start." Ensure methylamine concentration is accurate (it is volatile). Use a slight excess of amine (1.2 to 1.5 equiv).

Solubility

Issue: Reagents do not dissolve in Water/Acetone.

  • Solution: For highly lipophilic sulfonyl chlorides, switch solvent system to Acetonitrile/Water (1:1) or pure Ethanol . Ethanol is an excellent microwave absorber (

    
    ) and solubilizes both organic and inorganic components reasonably well.
    

References

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3][4] Green Chemistry, 8(9), 835-838. Link

  • PubChem. (n.d.). N-Methylbenzenesulfonamide | C7H9NO2S.[5] National Library of Medicine. Link

  • C.E.M. Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4A-NMB Status: Open Priority: High (Yield/Purity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

You are likely encountering low yields (<40%) or difficulty purifying the target amine.[1] In the synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , the core challenge is not the sulfonamide moiety itself, but the steric hindrance of the acetophenone precursor and the amphoteric nature of the product during workup.

The sulfonamide proton (


) and the basic amine product create a "zwitterionic-like" solubility profile that traps product in the aqueous phase during extraction. Furthermore, standard reductive amination (using 

alone) often stalls at the ketimine stage due to the electron-withdrawing effect of the para-sulfonamide group deactivating the ketone oxygen.

This guide outlines two optimized protocols:

  • Route A (Racemic/High Throughput): Titanium(IV)-Mediated Reductive Amination.

  • Route B (Enantioselective/Drug Dev): Ellman’s Auxiliary Approach.[2]

Module 1: Route Selection & Strategy

Before starting, confirm your stereochemical requirements. The "1-aminoethyl" group creates a chiral center.

FeatureRoute A: Ti(IV) Reductive AminationRoute B: Ellman's Auxiliary
Target Racemic (

) product
Chiral (

or

) product (>98% ee)
Key Reagent

+


-Butanesulfinamide +

Yield Potential 75–85%65–80% (over 2 steps)
Main Bottleneck Workup (Titanium emulsions)Cost of auxiliary & cryogenic steps
Best For Initial SAR screening, non-chiral leadsClinical candidates, stereostructure activity
Decision Logic Flow

RouteSelection Start Start: Define Purity Needs IsChiral Is Enantiopurity Required? Start->IsChiral RouteA Route A: Titanium Reductive Amination (Racemic) IsChiral->RouteA No (Racemic OK) RouteB Route B: Ellman Auxiliary (Chiral) IsChiral->RouteB Yes (>95% ee) Sub_A Key Step: Ti(OiPr)4 Dehydration RouteA->Sub_A Sub_B Key Step: Sulfinamide Condensation RouteB->Sub_B

Figure 1: Decision matrix for selecting the synthetic pathway based on stereochemical requirements.

Module 2: Troubleshooting Route A (Titanium-Mediated)

The Problem: Direct condensation of 4-acetylbenzenesulfonamide with ammonia/amines is slow. Water generated during imine formation hydrolyzes the imine back to the ketone, stalling equilibrium. The Fix: Use Titanium(IV) isopropoxide (


) .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger.
Optimized Protocol (Scale: 10 mmol)
  • Imine Formation (The "Dry" Phase):

    • Charge flask with 4-acetyl-N-methylbenzenesulfonamide (1.0 equiv).

    • Add Ammonia source (2.0–3.0 equiv). Note: Use 7M

      
       in MeOH or 
      
      
      
      .
    • Add

      
        (1.25 equiv) neat.
      
    • Stir at room temperature for 6–12 hours under

      
      .
      
    • Checkpoint: The solution should turn viscous/yellow. Monitor by IR (disappearance of ketone

      
       at 
      
      
      
      ).
  • Reduction:

    • Dilute with dry THF or MeOH.

    • Add

      
        (1.5 equiv) portion-wise. Caution: Exothermic gas evolution.
      
    • Stir for 2 hours.

  • The Critical Workup (Avoiding Emulsions):

    • Do NOT just add water. You will get a sticky white

      
       paste that traps your product.
      
    • Method: Add 2M aqueous

      
       (ammonium hydroxide) slowly. The precipitate will be granular and filterable.
      
    • Alternative: Use the Rochelle’s Salt Method (saturated potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form.

Common Failure Modes
  • Issue: Low conversion.

    • Diagnosis: Old

      
      . It hydrolyzes in air. It should be a clear, colorless liquid. If it is cloudy or has white solids, distill it or buy fresh.
      
  • Issue: Product lost in aqueous layer.

    • Diagnosis: The sulfonamide N-H is acidic. If your workup pH is >10, the sulfonamide is deprotonated (

      
      ) and stays in water.
      
    • Fix: Adjust aqueous phase to pH 8–9 (isoelectric point vicinity) before extraction with EtOAc/THF (3:1 mix).

Module 3: Troubleshooting Route B (Ellman’s Chiral Auxiliary)

The Problem: The sulfonamide N-H proton interferes with standard strong bases (LiHMDS) used to form Ellman imines. The Fix: Compensation stoichiometry.

Optimized Protocol
  • Condensation:

    • Reagents: Ketone (1.0 equiv) + (R)-tert-butanesulfinamide (1.1 equiv) +

      
       (2.0 equiv).
      
    • Solvent: Dry THF (0.5 M). Reflux for 16–24 hours.

    • Technical Note:

      
       is preferred over 
      
      
      
      here as it is less sterically hindered, driving the condensation on the bulky acetophenone.
  • Diastereoselective Reduction:

    • Cool to

      
       or 
      
      
      
      .
    • Add L-Selectride (lithium tri-sec-butylborohydride) for maximum diastereoselectivity (dr > 95:5).

    • Why?

      
       is often too small and non-selective for this substrate.
      
  • Cleavage:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane (dry) for 30 mins.

    • Precipitation: The product often precipitates as the hydrochloride salt. Filter and wash with

      
       to obtain high purity without column chromatography.
      
Ellman Reaction Pathway[3]

EllmanPath Ketone Ketone (Sulfonamide) Imine Sulfinyl Imine (Chiral Intermediate) Ketone->Imine + Aux + Ti Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine Titanium Ti(OEt)4 (Lewis Acid) Titanium->Imine Reduction Reductant: L-Selectride (-78°C) Imine->Reduction Amine Chiral Amine (Target) Reduction->Amine HCl Cleavage

Figure 2: Workflow for enantioselective synthesis using Ellman's auxiliary.

FAQs: Rapid Troubleshooting

Q: My product is an oil, but it should be a solid. Why? A: You likely have residual solvent or the free base. The hydrochloride salt of this amine is usually a stable solid. Dissolve your oil in dry


 and bubble 

gas or add

to precipitate the salt. This also removes non-basic impurities.

Q: Can I use microwave irradiation? A: Yes, for the imine formation step in Route A. Heating to


 for 30 mins with 

can drive stubborn condensations to completion, but ensure your vessel is rated for the pressure generated by ammonia/methanol.

Q: The sulfonamide N-methyl group is cleaving. Is this possible? A: Unlikely under these conditions. However, if you use strong acids (conc.


) at high heat, you might hydrolyze the sulfonamide. The HCl/Dioxane cleavage in Route B is mild enough to preserve the N-methyl sulfonamide.

References

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Ellman's Auxiliary (General Protocol): Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.

  • Workup Procedures (Rochelle's Salt): Not Voodoo. Workup for Removing Titanium Byproducts. University of Rochester.[3]

Sources

Technical Support Center: Purification of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

[1]

Ticket ID: #PUR-AMB-401 Subject: Optimization of Isolation, Chiral Resolution, and Impurity Scavenging Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are likely working with 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a bifunctional intermediate often used in kinase inhibitor synthesis.[1] Its structure contains two ionizable groups with opposing behaviors: a basic primary amine (on the ethyl chain) and a weakly acidic sulfonamide (

1

This amphoteric nature creates a specific "solubility window."[1] Most yield losses occur because researchers treat it like a simple amine, ignoring the acidity of the sulfonamide moiety.[1] This guide addresses the three most common support tickets we receive: low extraction yields, chiral resolution of the racemate, and palladium removal.

Module 1: Isolation & Yield Optimization (Acid-Base Extraction)

User Issue: "I synthesized the compound via reductive amination, but after workup, my yield is <30%. The product seems to disappear into the aqueous layer."

Root Cause Analysis: The pH Trap

This molecule is amphoteric .[1]

  • pH < 4: The amine is protonated (

    
    ). The molecule is water-soluble.[1]
    
  • pH > 12: The sulfonamide is deprotonated (

    
    ).[1] The molecule is also water-soluble.[1]
    
  • Target pH (10–11): The "Sweet Spot." The amine is free base (

    
    ), and the sulfonamide remains neutral. The molecule is lipophilic and extractable.[1]
    
Troubleshooting Protocol: The "pH Swing" Method

Do not blindly add 10M NaOH.[1] Use this controlled protocol to isolate the product from neutral impurities (starting ketones) and acidic byproducts.

  • Acidification: Dissolve crude reaction mixture in dilute acid (1M HCl) to reach pH ~1.

    • Action: Wash this aqueous phase with Ethyl Acetate (EtOAc).

    • Result: Neutral organic impurities move to EtOAc; your product remains in water (as the ammonium salt). Discard the organic layer.[1]

  • Controlled Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
    .[1]
    
    • Critical: Monitor pH with a meter, not just paper. Stop exactly at pH 10.5–11.0.

  • Extraction: Extract immediately with DCM or EtOAc/IPA (3:1 mixture improves solubility).[1]

    • Note: If you overshoot to pH 14, back-titrate with dilute HCl immediately.[1]

Workflow Visualization

WorkupFlowStartCrude Reaction MixtureAcidifyAdd 1M HCl (pH < 2)Start->AcidifyWashWash with EtOAcAcidify->WashPhaseSep1Phase SeparationWash->PhaseSep1OrgWasteOrganic Layer(Neutral Impurities)PhaseSep1->OrgWasteDiscardAqProductAqueous Layer(Product as Salt)PhaseSep1->AqProductKeepBasifyAdd NaOH to pH 10.5(CRITICAL STEP)AqProduct->BasifyExtractExtract with DCM or EtOAc/IPABasify->ExtractPhaseSep2Phase SeparationExtract->PhaseSep2FinalOrgOrganic Layer(Purified Product)PhaseSep2->FinalOrgDry & ConcentrateFinalAqAqueous Layer(Salts)PhaseSep2->FinalAqDiscard

Caption: Logic flow for amphoteric extraction. Note the critical pH 10.5 stop point to prevent sulfonamide ionization.[1]

Module 2: Chiral Resolution (Enantiomeric Purity)

User Issue: "I need the (S)-enantiomer, but my synthesis (reductive amination) produced a racemate. Chiral HPLC is too expensive for 50g scale."

Technical Solution: Classical Resolution via Diastereomeric Salts

Since the molecule has a basic amine center, it forms stable salts with chiral acids. The most robust method for 1-phenylethylamine derivatives is using Tartaric Acid or Mandelic Acid .[1]

Step-by-Step Resolution Protocol

Reagents:

  • Racemic Amine (Free base)[1]

  • Resolving Agent: L-(+)-Tartaric acid (inexpensive, widely available).[1]

  • Solvent: Methanol (MeOH) or Ethanol/Water (9:1).[1]

Procedure:

  • Salt Formation: Dissolve 1 equivalent of the racemic amine in hot MeOH. Add 1 equivalent of L-(+)-Tartaric acid dissolved in hot MeOH.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The less soluble diastereomeric salt (e.g.,

    
    -amine 
    
    
    
    
    -tartrate) will precipitate.[1]
  • Filtration & Recrystallization: Filter the solid.[1]

    • Check Optical Purity: Take a small sample, basify, and run chiral HPLC or measure optical rotation.

    • Refinement: If ee% is <98%, recrystallize the salt again from hot ethanol.

  • Free Base Liberation: Suspend the purified salt in water, adjust pH to 10.5 (using the Module 1 protocol), and extract into DCM.

Data: Common Resolving Agents for Benzylamines

Resolving AgentSolvent SystemTypical Yield (First Crop)Cost Efficiency
L-(+)-Tartaric Acid MeOH or EtOH30-40% (theoretical max 50%)High
(S)-Mandelic Acid IPA/Water25-35%Medium
Dibenzoyl-L-tartaric acid Acetone/EtOAc35-45%Low (Expensive)

Module 3: Impurity Scavenging (Palladium Removal)

User Issue: "I used Pd/C for the hydrogenation step. The product is dark, and ICP-MS shows 500 ppm Pd.[1] How do I clean this?"

Mechanism of Contamination

Amines are excellent ligands for Palladium.[1] Simple filtration through Celite often fails because soluble Pd-amine complexes pass right through the filter.[1]

Scavenging Protocol

Option A: SiliaMetS® Thiol (Best for High Purity) Functionalized silica (Thiol or DMT) binds Pd selectively.[1]

  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol (0.5 eq relative to expected metal content, or 10% w/w of product).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a standard frit.[1] The Pd remains bound to the silica.[1]

Option B: Activated Carbon (Cost-Effective) [1]

  • Dissolve product in hot Ethanol.

  • Add Activated Carbon (Darco G-60, 10-20 wt%).[1]

  • Reflux for 1 hour.

  • Filter while hot through a Celite pad (to catch fine carbon particles).[1]

Module 4: Chromatographic Purification (FAQs)

Q: My compound streaks/tails badly on silica TLC and columns. Why? A: The basic amine interacts with the acidic silanol groups (

1
  • Fix: Pre-treat your silica or add a modifier to your mobile phase.[1]

  • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (

    
    ) .[1]
    
  • Tip: Flushing the column with mobile phase containing the modifier before loading the sample is more effective than just adding it to the eluent.

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but pH control is again critical.

  • Acidic Method: Water (0.1% TFA) / Acetonitrile.[1]

    • Result: Product elutes early (protonated amine).[1] Good peak shape.

  • Basic Method: Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.[1]

    • Result: Product is neutral/lipophilic.[1] Better retention and often better separation from polar impurities.[1] Ensure your column is pH 10 stable (e.g., XBridge, Gemini).

References

  • Amphoteric Extraction Principles

    • PubChem.[1][2][3] (2025).[1][2][3][4] "N-Methylbenzenesulfonamide (Compound)." National Library of Medicine.[1] [Link]

    • Explanation: Provides pKa data (approx 11.4) validating the upper pH limit for extraction.[1]

  • Chiral Resolution of Benzylamines

    • Kozma, D.[1] (2001).[1] "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press.[1]

    • Viedma, C.[1] (2005).[1] "Chiral Symmetry Breaking During Crystallization." Physical Review Letters. [Link][1]

    • Context: Validates the use of Tartaric acid derivatives for resolving 1-aminoethyl benzene derivatives.[1]

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [Link][1]

    • Context: Authoritative review on using thiol-silica and carbon for Pd removal in amine-containing APIs.
  • Chromatographic Behavior of Amines

    • McCalley, D. V.[1] (2010).[1][5] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A. [Link]

    • Context: Explains silanol interactions and the necessity of amine modifiers (TEA/NH3).

Technical Support Center: Troubleshooting Solubility Issues with Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing and overcoming solubility challenges with sulfonamide intermediates. This document is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles during synthesis, purification, and downstream processing. Instead of a generic checklist, this guide provides a structured, mechanistic approach to diagnosing and solving these critical experimental issues.

Section 1: The Core Challenge – Understanding the Physicochemical Nature of Sulfonamides

Sulfonamides are a cornerstone of modern medicinal chemistry. However, their unique chemical structure often leads to poor solubility, a problem that can halt a research program. The key to troubleshooting is understanding the underlying chemical principles.

A sulfonamide moiety contains both a weakly acidic proton on the nitrogen atom and, typically, a basic nitrogen in an aromatic ring (like in sulfadiazine) or elsewhere in the structure. This makes them amphoteric, meaning they can act as either an acid or a base. Their solubility is therefore critically dependent on the pH of the solution.

  • The Acidic Proton: The proton on the sulfonamide nitrogen is weakly acidic, with a pKa generally in the range of 9-11. At pH values above the pKa, this proton is lost, forming a highly polar and often more soluble anionic species.

  • The Basic Group: Many sulfonamide-containing molecules also possess a basic functional group, such as an aminopyrimidine ring, which has its own pKa, often in the range of 2-4. At pH values below this pKa, this group becomes protonated, forming a cationic species that is also typically more soluble than the neutral form.

  • The Isoelectric Point: Between these two pKa values, the molecule exists predominantly in its neutral, un-ionized form. This is the isoelectric point, where the net charge is zero, and aqueous solubility is at its absolute minimum. This phenomenon is the primary reason why sulfonamides frequently "crash out" of solution during pH adjustments in aqueous workups.

The interplay between these ionizable groups is the single most important factor governing aqueous solubility.

G cluster_low_ph Low pH (pH < pKa_base) cluster_neutral Mid-Range pH (pKa_base < pH < pKa_acid) cluster_high_ph High pH (pH > pKa_acid) cation Cationic Species (Protonated Base) Solubility: HIGH neutral Neutral Species (Zwitterion or Uncharged) Solubility: VERY LOW cation->neutral Increase pH anion Anionic Species (Deprotonated Sulfonamide) Solubility: HIGH neutral->anion Increase pH

Caption: pH-dependent ionization and its effect on sulfonamide solubility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate problems encountered in the lab.

Q1: My sulfonamide intermediate won't dissolve in my reaction solvent. What should I try first?

A1: This is a classic organic-phase solubility issue. Before making drastic changes, follow this sequence:

  • Confirm Purity: First, ensure your starting material is pure. Impurities can significantly impact solubility. Check via LC-MS or NMR.

  • Gentle Heating: Many dissolution processes are endothermic. Gently warm your mixture (e.g., to 40-50 °C) with stirring. If it dissolves, the issue may be kinetic. Be cautious if your reagents are thermally sensitive.

  • Solvent Polarity: The "like dissolves like" principle is your best guide. If your sulfonamide has many polar groups, a more polar solvent like DMF, NMP, or DMA may be required. If it is highly non-polar, consider solvents like toluene or 2-MeTHF.

  • Co-Solvent System: If a single solvent fails, a co-solvent system is the next logical step. Adding a small amount of a highly polar, aprotic solvent like DMSO or DMF (e.g., 5-10% v/v) to a less polar solvent like THF or DCM can dramatically improve solubility without significantly altering the reaction medium.

Q2: My product precipitated unexpectedly during the aqueous workup. Why did this happen and how can I fix it?

A2: This is almost certainly due to passing through the isoelectric point. During workup, you may be adjusting the pH from acidic to basic (or vice-versa) to extract byproducts. As the pH of the aqueous layer traverses the range between your molecule's two pKa values, the neutral, least soluble form is generated, causing precipitation.

Solution: Avoid the isoelectric point entirely.

  • If your product is in the organic layer: Wash the organic layer with a highly acidic solution (e.g., 1M HCl) to remove basic impurities, and then with a highly basic solution (e.g., 1M NaOH) to remove acidic impurities. This keeps your compound of interest in its neutral (but soluble in the organic layer) form while ionosizing the impurities into the aqueous layer.

  • If your product is in the aqueous layer: Perform the extraction at a pH where your compound is fully ionized and soluble (either pH < 2 or pH > 11). You can then induce precipitation in a controlled manner by adjusting the pH of the isolated aqueous layer back to the isoelectric point to recover your product via filtration.

Q3: My sulfonamide is only soluble in DMSO, but my downstream reaction is incompatible with it. What are my options?

A3: This is a common and challenging scenario.

  • Solvent System Screening: First, perform a more thorough solvent screen. See the protocol in Section 4. Sometimes, less common solvents like sulfolane or N-formylmorpholine can be effective and have different reaction compatibilities.

  • High-Concentration Slurry: Can you run the reaction as a slurry? If the product is soluble, Le Chatelier's principle will drive the reaction forward as the starting material is consumed. This requires careful kinetic monitoring.

  • Salt Formation: Convert the intermediate into a salt form (e.g., a hydrochloride salt or a sodium salt). This can provide a stable, solid form with drastically different solubility properties. The salt can then be dissolved in a compatible solvent (like water or methanol) and the free base or acid regenerated in situ at the start of the next step.

Section 3: Systematic Troubleshooting Workflow

When simple fixes don't work, a systematic approach is necessary. This workflow guides you from initial characterization to a robust solution.

G start Start: Solubility Issue Identified char Step 1: Characterize Physicochemical Properties (pKa, logP, Purity) start->char screen Step 2: Systematic Solvent Screening (See Protocol 4.1) char->screen ph_adjust Step 3: pH-Dependent Solubility Profiling (Aqueous Systems - See Protocol 4.2) screen->ph_adjust If aqueous solubility is the goal cosolvent Step 4: Co-Solvent System Optimization (See Protocol 4.3) screen->cosolvent If organic solubility is the goal advanced Step 5: Advanced Strategies (Salt Formation, Excipients) ph_adjust->advanced If solubility is still insufficient solution Solution Found ph_adjust->solution If successful cosolvent->advanced If single/co-solvents fail cosolvent->solution If successful advanced->solution

Recrystallization solvents for high-purity 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Executive Summary & Chemical Profile

Subject: Purification of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. Chemical Context: This molecule contains two competing functional groups that dictate its solubility and stability profile:[1]

  • Primary Amine (1-aminoethyl): A basic center (

    
    ) prone to nucleophilic attack (Schiff base formation).
    
  • Secondary Sulfonamide (

    
    ):  A weakly acidic moiety (
    
    
    
    ).

Critical Insight (The "Why"): Because this molecule is amphoteric , it can exist as a zwitterion, a free base, or a salt depending on the pH. Your recrystallization success depends on controlling the ionization state. Do not use ketones (Acetone, MEK) as solvents; the primary amine will react to form Schiff base impurities, degrading purity rather than improving it.

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on polarity, reactivity, and literature precedents for amino-sulfonamides.

Solvent ClassSpecific SolventRoleTechnical Notes
Primary (Recommended) Ethanol (95% or Absolute) SolventExcellent solubility for the free base at boiling; poor solubility at

.
Primary (Recommended) Isopropanol (IPA) SolventHigher boiling point than EtOH; reduces risk of "oiling out" due to slower cooling gradients.
Co-Solvent System Ethanol / Water Solvent / Anti-solventStart here. Dissolve in hot EtOH, add hot water until turbid, then cool. Ideal for zwitterionic purification.
Alternative Acetonitrile SolventGood for polar impurities. Non-reactive. Useful if the product is isolated as an HCl salt.
Anti-Solvent Heptane / Hexane Anti-solventUse with IPA or Ethyl Acetate. Induces precipitation of the lipophilic benzene core.
PROHIBITED Acetone, MEK, Cyclohexanone N/A DANGER: Reacts with the primary amine to form imines (Schiff bases).
PROHIBITED Diethyl Ether N/A Too volatile; poor solubility for sulfonamides; safety hazard.

Experimental Protocols

Protocol A: The "Standard" Binary Solvent Recrystallization (EtOH/Water)

Best for: General purification of the free base or zwitterion.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 5-10 mL per gram of solid).

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Note: If solid remains undissolved after 15 mins, add more EtOH in small aliquots. If insoluble particles remain (inorganic salts), perform a hot filtration .

  • Nucleation Setup:

    • While maintaining reflux, add hot deionized water dropwise.

    • Stop immediately when the solution turns slightly cloudy (turbid) and the cloudiness persists for 10 seconds.

    • Add 1-2 mL of hot Ethanol to clear the turbidity (restore saturation).

  • Controlled Cooling (Critical Step):

    • Remove from heat.[2][3][4] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed (approx. 2 hours). Do not swirl.

    • Observation: If oil droplets form instead of crystals, see Troubleshooting below.

  • Isolation:

    • Once at room temp, cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum filtration (Buchner funnel).[4]

    • Wash cake with cold (

      
      ) Ethanol/Water (1:1 mixture).
      

Troubleshooting Guide & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as oily droplets at the bottom of the flask rather than crystals.

Cause: The solution temperature is above the melting point of the solvated product, or the cooling rate is too fast, pushing the system into the "labile zone" too quickly.

Corrective Action (The "Seeding" Protocol):

  • Re-heat the mixture until the oil re-dissolves (add a small amount of EtOH if needed).

  • Allow the solution to cool very slowly (wrap the flask in aluminum foil or a towel).

  • Seeding: When the temperature is just below the boiling point (approx.

    
    ), add a few crystals of pure product (seed crystals).
    
  • If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

FAQ: Common User Questions

Q1: Can I use Acetone to wash the crystals? It dries faster. A: No. Even brief contact with acetone can form trace imine impurities on the surface of your crystals, which will show up in NMR/HPLC. Use cold Isopropanol or Ethanol followed by vacuum drying.

Q2: My yield is very low (<40%). Where is my product? A: It is likely trapped in the mother liquor due to the amphoteric nature.

  • Fix: Check the pH of the mother liquor. The solubility is lowest at the Isoelectric Point (pI) . Adjust the pH of the filtrate to ~7-8 using dilute NaOH or HCl, then cool again to precipitate the "second crop."

Q3: Should I recrystallize the Free Base or the Hydrochloride Salt? A: If the free base is persistently an oil or low-melting solid, convert it to the HCl salt .

  • Method: Dissolve free base in EtOH, add 1.1 eq of HCl (in dioxane or ether), and recrystallize the resulting salt from Isopropanol/Methanol. Salts generally have higher melting points and crystallize more readily.

Visual Workflows (Graphviz)

Figure 1: Recrystallization Decision Logic

Caption: Logical flow for selecting the correct purification path based on crude material behavior.[4]

RecrystallizationLogic Start Start: Crude 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide SolventCheck Solubility Test (Hot EtOH) Start->SolventCheck Dissolves Dissolves Completely? SolventCheck->Dissolves HotFilter Perform Hot Filtration (Remove Salts/Inorganics) Dissolves->HotFilter No (Insolubles present) AddAntiSolvent Add Hot Water until Turbid (Binary System) Dissolves->AddAntiSolvent Yes HotFilter->AddAntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AddAntiSolvent->Cooling ResultCheck Observation Check Cooling->ResultCheck Crystals Crystalline Solid Formed ResultCheck->Crystals Success Oil Oiling Out Occurred ResultCheck->Oil Failure RemedyOil Remedy: 1. Re-heat to dissolve 2. Add Seed Crystals at 60°C 3. Slow Cool (Insulate Flask) Oil->RemedyOil RemedyOil->Cooling Retry

Figure 2: The "Schiff Base" Trap

Caption: Mechanism of impurity formation when using prohibited ketone solvents.

SchiffBaseRisk cluster_warning WARNING: IRREVERSIBLE CONTAMINATION Amine Primary Amine (Product) Intermediate Carbinolamine Intermediate Amine->Intermediate + Heat Ketone Ketone Solvent (Acetone/MEK) Ketone->Intermediate Impurity Schiff Base (Imine) PERMANENT IMPURITY Intermediate->Impurity - H2O (Dehydration)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Schiff base formation/Imine hydrolysis).[2][5]

  • Sigma-Aldrich (Merck). Benzenesulfonamide Solubility Data. (General solubility properties of benzene sulfonamide class).

Sources

Technical Support Center: Optimizing Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing temperature and pressure in sulfonamide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the fundamental principles behind them to empower you to make informed decisions in your synthetic endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common hurdles in sulfonamide coupling, offering insights into their causes and providing actionable solutions.

Q1: Why is my sulfonamide yield consistently low?

Low yields in sulfonamide synthesis can be attributed to several factors, ranging from the reactivity of your starting materials to the stability of your intermediates.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acids. These sulfonic acids are unreactive towards amines under typical coupling conditions.

    • Solution: Ensure all glassware is meticulously dried, preferably oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly minimize exposure to atmospheric moisture.[1]

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is a critical factor. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines (e.g., secondary amines with bulky substituents) exhibit reduced nucleophilicity, leading to sluggish or incomplete reactions.[1]

    • Solution: For less reactive amines, increasing the reaction temperature is a common strategy to enhance the reaction rate.[1][2] In some cases, a change in the synthetic approach, such as employing a more reactive sulfonylating agent or utilizing a catalytic method like the Buchwald-Hartwig amination, may be necessary.[3][4]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in the incomplete consumption of the limiting reagent.

    • Solution: A typical starting point is to use equimolar amounts of the amine and sulfonyl chloride. However, it is crucial to use an excess of the base (often 1.5 to 2 equivalents or more) to effectively neutralize the HCl generated during the reaction.[1]

Q2: I'm observing significant amounts of disulfide byproduct. How can I prevent this?

The formation of disulfides is a common side reaction when synthesizing sulfonamides from thiols via in situ generation of sulfonyl chlorides. This occurs through the oxidative homocoupling of the thiol starting material.

  • Causality: This side reaction is particularly prominent when using amines that are poor nucleophiles or are sterically hindered, as the rate of the desired sulfonamide formation is slow, allowing the competing disulfide formation to become a major pathway.[5]

  • Troubleshooting Steps:

    • Optimize the Oxidizing System: The choice of oxidant is critical. A combination of an oxidizing agent and a chlorinating agent is often used to generate the sulfonyl chloride in situ. Experimenting with different systems, such as N-chlorosuccinimide (NCS) with tetrabutylammonium chloride (TBACl) in water or hydrogen peroxide with thionyl chloride (H₂O₂/SOCl₂), can help identify the optimal conditions for your specific substrate.[6]

    • Consider a More Nucleophilic Amine: If the substrate allows, using a more nucleophilic amine can accelerate the desired reaction, outcompeting the disulfide formation.

    • Alternative Synthetic Routes: If disulfide formation remains a persistent issue, consider alternative strategies that do not start from thiols, such as using pre-formed sulfonyl chlorides or employing a different coupling methodology altogether.

Q3: My reaction is producing a polymeric substance. What is happening and how can I stop it?

Polymerization is a frequent problem when the starting material contains both a nucleophilic amine and a group that can be converted into an electrophilic sulfonyl chloride, a classic example being the sulfonation of aniline.

  • Mechanism of Polymerization: If the amine group is not protected, the newly formed sulfonyl chloride on one molecule can react with the amine group of another molecule, initiating a chain reaction that leads to the formation of an unwanted polymer.[5]

  • Preventative Measures:

    • Protect the Amine Group: The most effective strategy is to protect the amine functionality before generating the sulfonyl chloride. Acetylation is a common and effective protection strategy for anilines.

    • Control Reaction Conditions: Slowly adding the sulfonating agent at a low temperature can help to control the reaction rate and minimize intermolecular reactions.

    • Stoichiometric Control: Carefully controlling the stoichiometry of the reactants can also help to reduce polymerization, although amine protection is the more robust solution.

II. Optimizing Reaction Parameters: Temperature and Pressure

Temperature Optimization

Temperature is a critical parameter that directly influences the rate and outcome of a sulfonamide coupling reaction.

Why does temperature matter?

  • Reaction Rate: As a general principle, increasing the reaction temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. This is particularly important when dealing with less reactive starting materials.

  • Side Reactions: Elevated temperatures can also promote undesired side reactions, such as decomposition of starting materials or products, or the formation of byproducts. Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing side reactions.

  • Solubility: Temperature also affects the solubility of reactants and catalysts, which can be a crucial factor in heterogeneous reaction mixtures.

Troubleshooting Temperature-Related Issues

Issue Potential Cause Suggested Action
No reaction or very slow reaction Insufficient activation energy.Gradually increase the temperature in increments of 10-20 °C. For stubborn reactions, consider switching to a higher-boiling solvent if compatible with your reagents.
Low yield with multiple byproducts Temperature is too high, leading to decomposition or side reactions.Decrease the reaction temperature. Consider running the reaction for a longer period at a lower temperature.
Inconsistent results Poor temperature control.Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Protocol for Temperature Screening

A systematic approach to optimizing temperature is to perform a series of small-scale reactions at different temperatures.

  • Set up identical reactions in parallel.

  • Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.

  • Quench the reactions at the same time point and analyze the crude reaction mixtures to determine the conversion and the formation of byproducts.

  • The optimal temperature will be the one that provides the best balance of reaction rate, yield, and purity.

Pressure Optimization

The effect of pressure on sulfonamide coupling reactions is less commonly explored in standard laboratory settings, with most procedures being conducted at atmospheric pressure. However, in certain scenarios, pressure can be a valuable tool for optimization.

When to Consider Pressure

  • Gaseous Reagents: If one of your reactants is a gas (e.g., ammonia), increasing the pressure will increase its concentration in the reaction mixture, which can accelerate the reaction rate according to Le Chatelier's principle.

  • Low-Boiling Solvents: When it is necessary to run a reaction at a temperature above the boiling point of the chosen solvent, a sealed reaction vessel (e.g., a pressure tube) can be used to increase the pressure and allow for higher reaction temperatures.[7]

  • Improving Reaction Efficiency: In some cases, particularly in industrial applications, high-pressure conditions can be used to enhance reaction rates and improve yields, even for liquid-phase reactions.

Troubleshooting and Considerations for Pressure

Challenge Consideration Guidance
Volatile Amine The use of a low-boiling point amine (e.g., methylamine, ethylamine) can lead to its loss from the reaction mixture at elevated temperatures.Conducting the reaction in a sealed vessel under pressure can prevent the escape of the volatile amine, maintaining its concentration and driving the reaction to completion.
Reaction at a Standstill For particularly unreactive substrates where temperature increases lead to decomposition.Applying pressure can sometimes increase the reaction rate without the need for excessively high temperatures. This is highly substrate-dependent and requires careful experimentation.
Safety Working with pressurized systems introduces significant safety hazards.Always use appropriate pressure-rated glassware and equipment. Never heat a sealed vessel without a pressure relief mechanism. Ensure you are fully trained in high-pressure reaction techniques.

Experimental Approach to Pressure Optimization

When exploring the effects of pressure, it is crucial to do so in a controlled and safe manner.

  • Start with a Sealed System: Begin by running the reaction in a sealed pressure tube at your optimized temperature.

  • Monitor Pressure: If your equipment allows, monitor the pressure inside the vessel as the reaction progresses.

  • Systematic Variation: If you have access to a high-pressure reactor, you can systematically vary the pressure and analyze the impact on reaction kinetics and product distribution.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for a sulfonamide coupling reaction?

The choice of solvent depends on the specific reaction. Aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used for reactions involving sulfonyl chlorides.[6] For some modern catalytic methods, such as the Buchwald-Hartwig amination, ethereal or aromatic hydrocarbon solvents like toluene are often employed.[4] It is essential that the solvent can dissolve the reactants and is inert to the reaction conditions.

Q: Which base should I use for my reaction?

For the classical reaction between an amine and a sulfonyl chloride, tertiary amines like triethylamine (TEA) or pyridine are frequently used.[1] Inorganic bases such as sodium carbonate or potassium carbonate can also be effective, particularly in aqueous or biphasic systems.[2] For palladium-catalyzed couplings, stronger bases like sodium tert-butoxide are often required.[4] The choice of base should be guided by the pKa of the amine and the overall reaction conditions.

Q: Can I use a catalyst to improve my sulfonamide coupling?

Yes, various catalytic methods have been developed to facilitate sulfonamide synthesis, especially for challenging substrates. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful method for forming C-N bonds and can be applied to the synthesis of N-arylsulfonamides.[3][4] Copper-catalyzed systems have also been reported for the N-arylation of sulfonamides.[8]

IV. Visualizations and Protocols

Workflow for Troubleshooting Low Yield in Sulfonamide Coupling

Troubleshooting_Workflow start Low Yield Observed check_hydrolysis Check for Sulfonyl Chloride Hydrolysis start->check_hydrolysis check_amine Assess Amine Reactivity start->check_amine check_stoichiometry Verify Stoichiometry start->check_stoichiometry solution_hydrolysis Use Anhydrous Conditions (Dry Glassware, Inert Gas) check_hydrolysis->solution_hydrolysis solution_amine Increase Temperature or Use Catalyst (e.g., Pd) check_amine->solution_amine solution_stoichiometry Adjust Reactant Ratios (Excess Base) check_stoichiometry->solution_stoichiometry re_run Re-run Experiment solution_hydrolysis->re_run solution_amine->re_run solution_stoichiometry->re_run

Caption: A logical workflow for diagnosing and resolving low yield issues.

General Protocol for Sulfonamide Synthesis from Sulfonyl Chloride and Amine
  • Preparation: Under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane) to a dry reaction flask equipped with a magnetic stirrer.

  • Base Addition: Add the base (e.g., triethylamine, 1.5-2.0 eq) to the solution and stir.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS). If the reaction is slow, gentle heating may be applied.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

V. References

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 2019. [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 2019. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI, 2019. [Link]

  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Masaryk University. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie, 2017. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: Purifying 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a unique "pKa Trap." The molecule contains a basic primary amine (pKa ~9.8) and a weakly acidic N-methyl sulfonamide moiety (pKa ~11.4).[1] Standard acid-base extractions often fail because aggressive basification (pH > 12) ionizes the sulfonamide, trapping the product in the aqueous phase, while insufficient basification leaves the amine protonated.

Target Molecule Profile:

  • Core Structure: Amphoteric (Basic amine tail, weakly acidic sulfonamide head).

  • Key Impurities:

    • Neutral Precursors: 4-acetyl-N-methylbenzenesulfonamide (Ketone).

    • Reductive By-products: Secondary amine dimers (Lipophilic).

    • Inorganic Salts: Borate/Titanium residues (from reductive amination).[2]

Diagnostic Triage: What is your impurity profile?

Before starting a protocol, identify the visual state of your crude material to select the correct workflow.

ObservationLikely CulpritRecommended Protocol
Brown/Orange Oil Ketone precursor or oxidation productsProtocol A (pH-Controlled Extraction)
White Sticky Gum Solvent entrapment or "Oiling Out"Protocol B (Salt Formation)
Fine White Powder (Low Purity) Inorganic salts (Borates/Alumina)Protocol A + Filtration
Double Spots on TLC Dimer formation (Secondary amine)Protocol C (Chromatography)

Protocol A: The "pKa Window" Extraction (Primary Method)

Objective: Remove neutral impurities (ketones) and inorganic salts using the specific solubility window of the amino-sulfonamide.

The Science of the "Window"

You must operate between pH 1 (to protonate the amine) and pH 10.5 (to deprotonate the amine without ionizing the sulfonamide).

  • pH < 2: Amine =

    
     (Water Soluble). Sulfonamide = Neutral.
    
  • pH 10.5: Amine =

    
     (Organic Soluble). Sulfonamide = Neutral (90% non-ionized).
    
  • pH > 12: Amine = Neutral. Sulfonamide =

    
     (Water Soluble - LOSS OF YIELD ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Use 10 mL per gram).

  • Acid Wash (Targeting Neutrals):

    • Extract the organic layer with 1M HCl (3x volumes).

    • Chemistry: The product moves to the aqueous layer (

      
      ). Neutral ketone impurities stay in the organic layer.
      
    • Discard the organic layer (after TLC verification).

  • The Critical Basification:

    • Cool the aqueous acidic layer to 0-5°C (Ice bath).

    • Slowly add 2M NaOH or Saturated

      
        dropwise.
      
    • STOP when pH reaches 10.0 - 10.5 . Use a calibrated pH meter. Do not overshoot to pH 14.

  • Recovery:

    • Extract the milky aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      .[3]
      
    • Concentrate in vacuo.

Visualization: The Extraction Logic

ExtractionLogic Crude Crude Mixture (Amine + Ketone + Salts) Dissolve Dissolve in DCM Crude->Dissolve AddAcid Add 1M HCl Dissolve->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutral Ketone) PhaseSep1->OrgPhase1 AqPhase1 Aqueous Phase (pH 1) (Product as R-NH3+) PhaseSep1->AqPhase1 Waste1 Discard (Waste) OrgPhase1->Waste1 Basify Adjust to pH 10.5 (CRITICAL STEP) AqPhase1->Basify Extract2 Extract with DCM Basify->Extract2 OrgPhase2 Organic Phase (Product as Free Base) Extract2->OrgPhase2 AqPhase2 Aqueous Phase (Salts + Ionized Sulfonamide if pH > 12) Extract2->AqPhase2 Discard Final Pure Product (Free Amine) OrgPhase2->Final

Figure 1: Acid-Base Extraction Flowchart targeting the pKa window of the amino-sulfonamide.

Protocol B: Troubleshooting "Oiling Out" (Crystallization)

Sulfonamides are notorious for "oiling out" (separating as a liquid) rather than crystallizing during cooling.[4] This often happens because the melting point is depressed by small impurities.

The Fix: HCl Salt Formation Converting the free base to the Hydrochloride salt often yields a solid with a higher melting point that is easier to purify.

  • Dissolve: Take the oil from Protocol A and dissolve in a minimum amount of dry Ethanol or Isopropanol (IPA) .

  • Acidify: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Precipitate:

    • Add Diethyl Ether or MTBE dropwise until the solution turns cloudy.

    • Tip: If it oils out again, scratch the glass vigorously with a spatula or add a seed crystal.

  • Filter: Collect the white solid. Rinse with cold Ether.

Solvent Selection Guide for Recrystallization:

Solvent SystemSuitabilityNotes
Ethanol / Water HighGood for free base. Heat to boil, add water to turbidity.
IPA / Hexane MediumGood for removing non-polar dimers.
Methanol / Ether HighBest for HCl Salt crystallization.
Toluene LowAvoid. Sulfonamides often insoluble even when hot.

Frequently Asked Questions (FAQs)

Q: I followed Protocol A, but my yield is very low. Where is my product? A: You likely over-basified in Step 3. The N-methyl sulfonamide proton has a pKa of ~11.4 [1]. If you adjusted the pH to 13 or 14, a significant portion of your product ionized into the anionic form (


) and remained in the water layer. Re-acidify the aqueous waste to pH 7, then carefully adjust to pH 10 and re-extract.

Q: Can I use chromatography instead of extraction? A: Yes, but amines streak on silica. You must use a modifier.

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • The base suppresses the protonation of the amine by the acidic silica, sharpening the peak.

Q: My product is a sticky gum that won't solidify. Is it impure? A: Not necessarily. This class of compounds (amino-ethyl sulfonamides) often has low melting points.

  • Action: Dry under high vacuum ( < 1 mbar) for 24 hours to remove trace solvent.

  • Action: Try triturating (grinding) the gum with Pentane or Hexane to induce crystallization.

References

  • PubChem Compound Summary. "N-Methylbenzenesulfonamide (CAS 5183-78-8)."[5] National Center for Biotechnology Information. Accessed Feb 14, 2026. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for Acid-Base Extraction techniques).
  • BenchChem Technical Support. "Recrystallization of Sulfonamide Products." BenchChem Application Notes. Accessed Feb 14, 2026. Link

  • Common Organic Chemistry. "Reductive Amination Conditions and Workup." Common Organic Chemistry. Accessed Feb 14, 2026. Link

  • LibreTexts Chemistry. "Acid-Base Extraction." Chemistry LibreTexts. Accessed Feb 14, 2026. Link

Sources

Technical Support Hub: Stability & Degradation of Amino Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-STAB-001 Subject: Comprehensive Guide to Shelf-Life, Degradation Mechanisms, and Stabilization

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely reading this because you have encountered a specific anomaly: your white sulfonamide powder has turned yellow, your assay potency has dropped unexpectedly, or your formulation is showing "caking" during accelerated stability testing.

Amino sulfonamides are chemically robust compared to carboxamides, but they possess an "Achilles' heel": the dual reactivity of the sulfonamide linkage (


) and the primary aromatic amine (

, often at the N4 position).

This guide is not a generic textbook entry. It is a troubleshooting system designed to diagnose the root cause of your instability and provide field-validated protocols to fix it.

Part 1: The Degradation Landscape (Diagnose Your Issue)

Use this section to match your observation with the underlying chemical mechanism.

Scenario A: The "Browning" Effect

Observation: The compound turns yellow, brown, or pink upon storage, but HPLC purity remains relatively high (>98%). Root Cause: Oxidative Photolysis & N4-Oxidation.

  • Mechanism: The primary aniline nitrogen (N4) is highly susceptible to oxidation. Upon exposure to UV light (specifically

    
     nm), the sulfonamide moiety can undergo direct photolysis or generate singlet oxygen. This leads to the formation of azo-dimers (colored) or nitro-compounds.
    
  • The Trap: Researchers often assume the drug is decomposing massively because of the color change. In reality, trace amounts (ppm levels) of azo-degradation products can intensely color a sample while the bulk API remains intact.

Scenario B: Potency Loss without Color Change

Observation: The powder looks white, but assay values have dropped significantly. Root Cause: Hydrolytic Cleavage (Acid-Catalyzed).

  • Mechanism: While the

    
     bond is stable at neutral pH, it cleaves under acidic conditions or high humidity. The sulfonamide hydrolyzes into a sulfonic acid and an amine.
    
  • The Trap: This is often "silent" degradation. Unlike oxidation, hydrolysis products are often colorless and may co-elute in standard HPLC methods if the gradient isn't optimized for highly polar sulfonic acids.

Scenario C: Formulation Discoloration (The "Lactose" Error)

Observation: You formulated the sulfonamide with excipients, and the tablet/powder turned brown rapidly at


.
Root Cause: Maillard Reaction. [1][2][3][4][5]
  • Mechanism: If your sulfonamide contains a primary amine, it is a nucleophile. If you mixed it with a reducing sugar (e.g., Lactose, Dextrose), the amine attacks the sugar's carbonyl group to form a glycosylamine, which undergoes Amadori rearrangement to form brown melanoidins.

  • The Fix: Never use lactose with primary amino sulfonamides. Use Mannitol or Microcrystalline Cellulose instead.

Part 2: Visualizing the Chemistry

To solve the problem, you must visualize the pathways. I have generated a logic map below detailing the degradation cascades.

SulfonamideDegradation API Amino Sulfonamide (R-SO2-NH-R') Light UV Light / Oxidative Stress API->Light Acid Acidic pH / Moisture API->Acid Excipient Reducing Sugars (Lactose) API->Excipient Radical Free Radical Formation (N-centered) Light->Radical Photo-excitation Hydrolysis Sulfonic Acid + Amine (Potency Loss) Acid->Hydrolysis S-N Bond Cleavage (Nucleophilic Attack) Schiff Glycosylamine (Schiff Base) Excipient->Schiff Nucleophilic Attack by Amine Azo Azo Dimers / Nitro Species (Yellow/Brown Color) Radical->Azo Oxidative Coupling Desulf Desulfonation Products (SO2 Extrusion) Radical->Desulf C-S Cleavage Maillard Melanoidins (Deep Brown Pigment) Schiff->Maillard Amadori Rearrangement

Figure 1: Mechanistic pathways of amino sulfonamide degradation.[6] Note that "Color Change" (Left/Right branches) can occur independently of "Potency Loss" (Center branch).

Part 3: Troubleshooting Guides (Q&A)

Q1: My sulfonamide standard has turned light pink. Can I still use it for calibration?

  • Answer: No.

  • Reasoning: The pink color indicates the formation of oxidation products (likely azo or nitroso derivatives). Even if these are present at

    
    , they act as photosensitizers, accelerating further degradation of the remaining bulk material.
    
  • Action: Discard the standard. For the new batch, store it in amber glass vials under Argon or Nitrogen.

Q2: We are seeing an unknown peak at RRT 0.4 in our HPLC stability samples. It matches the UV spectrum of the parent but shifts with pH.

  • Answer: This is likely the Sulfanilic Acid derivative (hydrolysis product).

  • Reasoning: Hydrolysis cleaves the sulfonamide bond.[7] The resulting sulfonic acid is highly polar and elutes early (low retention time) in Reverse Phase chromatography.

  • Action: Check the pH of your mobile phase. Sulfonic acids are fully ionized at neutral pH. To retain this peak and quantify it accurately, you must use an acidic mobile phase (pH 2.5–3.0) or an ion-pairing agent.

Q3: Can I use Lactose Monohydrate if I use a "dry granulation" process?

  • Answer: Risky/Not Recommended.

  • Reasoning: While water facilitates the Maillard reaction, the reaction is autocatalytic. Trace moisture in the lactose or the environment is sufficient to initiate the browning over a 6-month shelf life.

  • Action: Switch to Mannitol or Anhydrous Dicalcium Phosphate . If you must use lactose, you are required to perform a binary compatibility study (1:1 ratio,

    
    , 2 weeks) to validate stability.
    
Part 4: Validated Experimental Protocols
Protocol A: Accelerated Stability Stress Testing (ICH Q1A Compliant)

Use this protocol to determine the shelf-life profile of your raw API.

ParameterConditionDurationPurpose
Long Term

/

12 MonthsReal-time shelf life
Accelerated

/

6 MonthsPredicts degradation rate
Photostability 1.2 million lux hours1 WeekChecks UV sensitivity (ICH Q1B)
Acid Stress 0.1 N HCl,

24 HoursForces hydrolysis
Oxidative Stress 3%

, RT
4 HoursChecks amine oxidation

Critical Step: For the Photostability arm, you must run two samples: one wrapped in aluminum foil (Dark Control) and one exposed. If the exposed sample degrades and the dark control does not, the issue is purely photonic, not thermal.

Protocol B: Excipient Compatibility Decision Tree

Follow this logic flow to select the correct formulation matrix.

ExcipientSelection Start Select Excipient CheckAmine Does API have Primary Amine? Start->CheckAmine IsReducing Is Excipient a Reducing Sugar? CheckAmine->IsReducing Yes Safe COMPATIBLE (e.g., Mannitol, MCC) CheckAmine->Safe No (Tertiary Amine) IsReducing->Safe No (Starch, Sucrose*) Unsafe INCOMPATIBLE (Risk of Maillard) IsReducing->Unsafe Yes (Lactose, Dextrose)

*Figure 2: Decision matrix for preventing Maillard-induced instability. Note: Sucrose is non-reducing but can hydrolyze to glucose/fructose under acidic conditions, becoming a risk.

References
  • International Conference on Harmonisation (ICH). (2003).[8] Stability Testing of New Drug Substances and Products Q1A(R2).[8][9][10] European Medicines Agency.[9] [Link]

  • Boreen, A. L., et al. (2004). "Photodegradation of sulfonamides as well as their N4-acetylated metabolites in aqueous solution." Environmental Science & Technology, 38(18), 4751-4758. [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Wirth, D. D., et al. (1998). "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Journal of Pharmaceutical Sciences, 87(1), 31-39. [Link]

  • Periola, T. (2018). "Maillard Reaction and Lactose Structural Changes during Milk Processing." ResearchGate. [Link]

Sources

Resolving enantiomeric excess issues in chiral aminoethyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Enantiomeric Excess Issues

Welcome to the technical support center for chiral aminoethyl synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome challenges related to enantiomeric excess (e.e.). Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section breaks down the potential causes and provides a systematic approach to diagnosing and resolving the issue.

Q1: My asymmetric reaction is producing a nearly racemic mixture. Where should I start troubleshooting?

This is a frequent and frustrating problem. A near-racemic or low e.e. product points to a fundamental issue in the stereodifferentiating step of your reaction. A logical diagnostic workflow is crucial.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_Initial Initial Observation: Low e.e. cluster_Investigation Investigation Path cluster_Solutions Potential Solutions A Low Enantiomeric Excess Observed B Verify Analytical Method A->B Step 1 C Assess Catalyst/Ligand System B->C Step 2 F Optimize Separation or Derivatization B->F D Evaluate Reaction Conditions C->D Step 3 G Screen Different Ligands/Catalysts C->G E Check Substrate & Reagents D->E Step 4 H Systematically Vary Temp., Solvent, Conc. D->H I Purify Starting Materials, Check for Inhibitors E->I

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Step 1: Verify Your Analytical Method

Before optimizing the synthesis, ensure your method for determining e.e. is accurate and reliable.

  • Chiral Chromatography (HPLC/GC):

    • Baseline Resolution: Are the enantiomer peaks fully separated? Poor resolution can lead to inaccurate integration and e.e. values.

    • Chiral Stationary Phase (CSP): Is the chosen column appropriate for your amine? Polysaccharide-based columns are common, but the specific derivative (e.g., amylose vs. cellulose) can significantly impact separation.[1]

    • Mobile Phase: Have you optimized the mobile phase? The solvent composition and additives (like triethylamine for basic amines) are critical.[1]

  • NMR Spectroscopy:

    • Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): Are you using the correct agent for your substrate? The interaction must be strong enough to induce a chemical shift difference between the diastereomeric complexes.[2][3]

    • Stoichiometry: Ensure the chiral agent is used in the correct molar ratio. For example, excess BINOL in some NMR methods can cause peak broadening and obscure results.[2]

Step 2: Scrutinize the Catalyst and Ligand System

The heart of enantioselective synthesis is the chiral catalyst.[4]

  • Catalyst/Ligand Choice: The steric and electronic properties of the ligand create the chiral environment.[5] A mismatch between the substrate and the catalyst is a primary cause of low e.e.[5] For instance, sterically hindered N-aryl imines may require specific ligands like f-binaphane for high enantioselectivity.[6]

  • Catalyst Integrity:

    • Has the catalyst been handled under appropriate conditions (e.g., inert atmosphere if air-sensitive)?

    • Could impurities in starting materials or solvents be poisoning the catalyst? Water is a common culprit.[5]

    • The high basicity and nucleophilicity of product amines can sometimes lead to catalyst deactivation.[6]

Step 3: Evaluate Reaction Conditions

Reaction parameters have a profound impact on the energy difference between the diastereomeric transition states.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity because even small differences in activation energy are amplified.[4][7] However, this is not universal, and temperature screening is essential.

  • Solvent: The solvent can influence catalyst performance and the stability of transition states through coordination.[6] For example, using polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) has been shown to significantly improve e.e. in some ruthenium-catalyzed hydrogenations.[6]

  • Concentration: Substrate concentration can affect reaction kinetics and, in some cases, the aggregation state of the catalyst, thereby influencing enantioselectivity.

Step 4: Check Substrates and Reagents

  • Purity: Impurities can act as catalyst poisons or participate in non-selective background reactions. Ensure all starting materials and reagents are of high purity.

  • Substrate-Catalyst Mismatch: Some substrates are inherently difficult. Steric hindrance or specific electronic properties may prevent effective binding to the chiral catalyst, leading to poor stereocontrol.[5]

Q2: My enantiomeric excess is moderate (e.g., 70-90%), but I need >99% e.e. for my application. How can I improve it?

Achieving that final push to high enantiopurity often requires fine-tuning and may involve post-synthesis resolution techniques.

Strategies for Enhancing Enantiomeric Excess

StrategyPrincipleKey Considerations
Reaction Optimization Fine-tuning conditions to maximize the energy difference between diastereomeric transition states.Systematically screen temperature, solvents, catalyst loading, and concentration. Even minor changes can have a significant impact.[8]
Ligand Modification Altering the steric or electronic properties of the chiral ligand to improve the "fit" with the substrate.Consider ligands from the same family with different substituents. This is a common strategy in catalyst development.[6]
Chiral Resolution Separating the enantiomers of the final product.This is often a practical approach when synthesis optimization stalls.[9][10]
Recrystallization If the product is crystalline, it may be possible to enrich the e.e. through crystallization of diastereomeric salts.Requires screening of chiral resolving agents (e.g., tartaric acid, mandelic acid) and solvents to find a combination where the diastereomeric salts have different solubilities.[9]
Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for enriching the enantiomeric excess of a chiral amine.

  • Screening Resolving Agents: In separate vials, dissolve small amounts of your amine (e.g., 0.1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a solution of a chiral acid (e.g., (S)-mandelic acid, (+)-tartaric acid; ~0.5 equivalents).

  • Induce Crystallization: Observe if a precipitate forms immediately or upon cooling/solvent evaporation. The formation of a solid is the first positive sign.

  • Isolate and Analyze: Filter the solid, wash with a small amount of cold solvent, and dry.

  • Liberate the Free Amine: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., 1M NaOH) to deprotonate the amine.

  • Extract and Analyze e.e.: Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, concentrate, and analyze the e.e. using your validated chiral HPLC or NMR method.

  • Scale-Up: Once an effective resolving agent and solvent system are identified, the process can be scaled up.

Section 2: Analytical Techniques FAQs

Accurate determination of enantiomeric excess is the foundation of successful chiral synthesis. This section addresses common questions about the analytical methods used.

Q3: What are the pros and cons of using chiral HPLC versus NMR for e.e. determination?

Both are powerful techniques, but they have different strengths and weaknesses.

FeatureChiral HPLC/GCChiral NMR Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[3]
Pros - Direct, quantitative method.- High accuracy and precision.- Can often achieve baseline separation.- Rapid analysis time.- Requires only a small amount of sample.- Useful for high-throughput screening.[11][12]
Cons - Method development can be time-consuming.- Requires specialized, often expensive, columns.- Longer run times compared to NMR.[12]- Indirect method; requires a chiral resolving agent.- Accuracy can be lower if diastereomeric complexes are not stable or signals overlap.[2]
Best For Final, precise e.e. determination for purified compounds; regulatory submissions.Reaction monitoring, high-throughput screening of reaction conditions, and rapid checks of crude reaction mixtures.[11]
Q4: My peaks are overlapping in my chiral HPLC. What should I do?

Peak co-elution is a common problem. Here’s how to address it:

  • Lower the Temperature: Running the column at a lower temperature often enhances the chiral recognition mechanism, improving resolution.[1]

  • Change the Mobile Phase Composition: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol). Small changes can have a large effect.

  • Reduce the Flow Rate: A slower flow rate increases the interaction time between the analyte and the chiral stationary phase, which can improve separation.

  • Try a Different Column: If optimization fails, the chosen stationary phase may not be suitable for your molecule. Test a column with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column).

Section 3: Advanced Topics & Post-Synthesis Resolution

Q5: What is "Dynamic Kinetic Resolution" and when is it useful?

Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. This overcomes the 50% theoretical yield limit of traditional kinetic resolutions.[10]

Dynamic Kinetic Resolution Workflow

DKR_Workflow cluster_Racemate Starting Material cluster_Process DKR Process cluster_Product Outcome Racemate Racemic Mixture (R-Amine + S-Amine) Racemization Racemization Catalyst (Interconverts R and S) Racemate->Racemization Equilibration Resolution Enantioselective Reagent/Catalyst (Reacts with only one enantiomer, e.g., S) Racemate->Resolution Racemization->Racemate Product Single Enantiomer Product Resolution->Product Selective Reaction

Caption: The principle of Dynamic Kinetic Resolution (DKR).

DKR is useful when:

  • The chiral center of the starting material is prone to racemization (epimerization) under the reaction conditions.

  • A highly selective kinetic resolution method (enzymatic or chemical) is available.

  • You need to maximize the yield from a racemic starting material.

Q6: Beyond diastereomeric salt crystallization, what other chiral resolution methods exist?

While salt formation is common for amines, other methods are available, particularly for non-basic compounds or when crystallization is difficult.[10]

  • Preferential Crystallization: This method involves seeding a supersaturated solution of a racemate with a crystal of the desired pure enantiomer, inducing crystallization of only that enantiomer.[9]

  • Kinetic Resolution: Involves reacting a racemate with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other unreacted. This is often done with enzymes like lipases.

  • Chiral Preparative Chromatography: Essentially a scaled-up version of analytical chiral HPLC, allowing for the physical separation and collection of the two enantiomers.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.[Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.[Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.[Link]

  • Chiral resolution. Wikipedia.[Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications.[Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC - PubMed Central.[Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.[Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.[Link]

  • Enantioselective synthesis. Wikipedia.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.[Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.[Link]

  • Asymmetric Synthesis. University of Bath.[Link]

  • Asymmetric-Synthesis. University of East Anglia.[Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists Focus: Solvent-Dependent Spectral Resolution & Structural Verification

Executive Summary & Structural Context[1][2]

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a bifunctional scaffold frequently encountered in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and carbonic anhydrase ligands. Its structure contains two distinct nitrogen environments: a basic primary benzylic amine and a slightly acidic sulfonamide.

This guide moves beyond basic peak listing to compare Solvent Systems (


 vs. 

)
as the critical variable in performance. Proper solvent selection is not merely about solubility; it dictates the visibility of exchangeable protons (

,

) and the resolution of spin-spin coupling required for definitive structural assignment.
The Molecule[1][2][3]
  • Core: para-substituted benzene ring (AA'BB' system).

  • Function A (Sulfonamide):

    
     (Hydrogen bond donor/acceptor).
    
  • Function B (Benzylic Amine):

    
     (Chiral center, basic).
    

Comparative Analysis: Solvent Selection Strategy

The choice between Chloroform-d (


) and Dimethyl Sulfoxide-

(

) fundamentally alters the spectral topology for this molecule.
Performance Comparison Table
FeatureAlternative A: Chloroform-d (

)
Preferred System:

Scientific Rationale
Sulfonamide NH Invisible or Broad Singlet. Often exchanges with residual water/acid, leading to peak broadening or disappearance.Sharp Quartet. Strong H-bonding with DMSO oxygen slows proton exchange, revealing

coupling.
Exchange suppression via solvent H-bonding.
Amine

Broad Hump. Fast exchange and quadrupole broadening often merge this into the baseline.Distinct Signal. Often visible as a broad singlet or separated peaks if dry; integrates reliably.Reduced exchange rate.
N-Methyl Group Singlet. Due to lack of coupling with the invisible NH.Doublet. Splits due to coupling with the adjacent NH (

Hz).
Connectivity verification.
Aromatic Region Compressed. Chemical shift dispersion is often lower; potential overlap with

residual peak (7.26 ppm).
Expanded. DMSO anisotropic effect often increases dispersion between AA' and BB' protons.Solvent anisotropy.[1][2][3]
Solubility Moderate/Poor. Polar sulfonamides often aggregate or precipitate at NMR concentrations.Excellent. Disrupts intermolecular aggregation, ensuring monomeric species.Polarity matching.
Recommendation

Use


  for structural characterization.[4][5] While 

is standard for purity checks, it fails to validate the integrity of the sulfonamide nitrogen and the benzylic amine simultaneously.

provides a "self-validating" spectrum where the splitting of the N-methyl group confirms the presence of the sulfonamide proton.

Detailed Spectral Assignment ( )

The following data represents the expected chemical shifts and multiplicity patterns in


 at 400 MHz.
A. Aromatic Region (The AA'BB' System)
  • 
     7.75 – 7.85 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the sulfonyl group. The electron-withdrawing nature of the
    
    
    group deshields these protons, pushing them downfield.
  • 
     7.50 – 7.60 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the 1-aminoethyl group. The alkyl group is weakly electron-donating, shielding these protons relative to the sulfonyl-adjacent protons.
B. The Sulfonamide Handle[1][8]
  • 
     7.30 – 7.50 ppm (1H, q, 
    
    
    
    Hz, Exchangeable):
    The Sulfonamide
    
    
    . In dry
    
    
    , this appears as a quartet. If water is present, it collapses to a broad singlet.
  • 
     2.40 – 2.50 ppm (3H, d, 
    
    
    
    Hz):
    The
    
    
    group. It appears as a doublet due to coupling with the NH. Note: This often overlaps with the residual DMSO solvent peak (~2.50 ppm). Verification requires 2D HSQC or processing with solvent suppression.
C. The Benzylic Amine (Chiral Handle)
  • 
     4.00 – 4.15 ppm (1H, q, 
    
    
    
    Hz):
    The benzylic methine (
    
    
    ). It couples to the adjacent methyl group.
  • 
     1.25 – 1.35 ppm (3H, d, 
    
    
    
    Hz):
    The methyl of the ethyl group.
  • 
     1.80 – 2.50 ppm (2H, br s, Exchangeable):  The primary amine 
    
    
    
    . Position is highly variable depending on concentration and water content.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this specific workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 600

    
    L of "100%" 
    
    
    
    (ampule-sealed, dry). Avoid old bottles where water absorption causes peak broadening.
  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse) or zggpw5 (water suppression) if the amine peak is obscured by water.

  • Relaxation Delay (D1): Set to

    
     seconds. Sulfonamide protons have long 
    
    
    
    relaxation times; insufficient delay leads to poor integration accuracy.
  • Scans (NS): Minimum 16 scans for concentration > 10 mM; 64 scans for dilute samples.

Step 3: Processing & Validation
  • Phasing: Apply manual phase correction. Autophasing often fails on the broad NH signals.

  • Integration Logic: Calibrate the integral of the aromatic AA' doublet (2H) to 2.00.

  • Check: Does the N-methyl group integrate to 3.00? Does it appear as a doublet?

    • If Singlet: The sample is wet or acidic (fast exchange).

    • If Doublet: The spectrum is valid.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning this molecule, highlighting the decision points based on solvent behavior.

NMR_Workflow Start Sample: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Solvent_Choice Solvent Selection Start->Solvent_Choice CDCl3_Path Path A: CDCl3 Solvent_Choice->CDCl3_Path Routine Purity DMSO_Path Path B: DMSO-d6 (Recommended) Solvent_Choice->DMSO_Path Structural ID Result_CDCl3 Result: Exchangeable protons invisible N-Me appears as Singlet CDCl3_Path->Result_CDCl3 Result_DMSO Result: NH/NH2 Visible N-Me appears as Doublet DMSO_Path->Result_DMSO Analysis Spectral Analysis (AA'BB' System) Result_DMSO->Analysis Validation Validation Check: Is N-Me a doublet? Analysis->Validation Pass PASS: Structure Confirmed Validation->Pass Yes (J ~ 5Hz) Fail FAIL: Wet Sample/Fast Exchange Validation->Fail No (Singlet)

Figure 1: Decision logic for NMR solvent selection and structural validation. Note the critical checkpoint at the N-methyl coupling pattern.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[2]

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3][6] (General reference for AA'BB' systems and sulfonamide shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

Sources

Comparative Guide: Elucidating Fragmentation Dynamics of Aminoethyl Sulfonamides via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of aminoethyl sulfonamides Content Type: Comparative Technical Guide

Executive Summary & Chemical Context

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Aminoethyl sulfonamides represent a critical pharmacophore in drug development, serving as the backbone for various 5-HT receptor ligands, carbonic anhydrase inhibitors, and protease inhibitors. Their structural duality—combining a rigid, electron-withdrawing sulfonyl core with a flexible, basic amino-alkyl tail—creates a unique mass spectrometric signature.

This guide compares the fragmentation efficiency and structural elucidation power of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . While standard CID is sufficient for parent ion confirmation, we demonstrate that HCD provides superior access to diagnostic iminium ions and "fingerprint" rearrangements essential for metabolite identification and isomer differentiation.

Mechanistic Deep Dive: The Protonation "Tug-of-War"

To interpret the spectra, one must first understand the charge localization kinetics. Unlike simple sulfonamides where protonation occurs on the sulfonyl nitrogen or isoxazole ring, aminoethyl sulfonamides possess a highly basic aliphatic amine.

Charge Localization Rules
  • Thermodynamic Control: In Electrospray Ionization (ESI+), the proton preferentially binds to the terminal aminoethyl nitrogen (

    
    ) rather than the sulfonamide nitrogen (
    
    
    
    ).
  • The Fragmentation Consequence: Because the charge is sequestered on the tail, standard S-N bond cleavage often yields a neutral sulfonamide fragment and a charged alkyl-amine species (low mass). To see the sulfonamide core as a positive ion, one often requires higher energy to induce "charge migration" or proton transfer prior to cleavage.

Primary Fragmentation Pathways
  • 
    -Cleavage (Proximal to Amine):  The most rapid pathway involves cleavage adjacent to the protonated amine, generating low-mass iminium ions (e.g., 
    
    
    
    30 for primary amines,
    
    
    44 for methylated variants).
  • S-N Bond Scission: The "classic" sulfonamide break.[1]

    • Path A (Charge Retention on Amine): Yields

      
       species.
      
    • Path B (Charge Migration): Yields

      
      , often followed by 
      
      
      
      extrusion to form
      
      
      .
  • The

    
     Rearrangement:  A hallmark of this class is the rearrangement leading to the extrusion of neutral 
    
    
    
    (64 Da). This typically requires a specific geometry allowing the sulfonamide oxygen to interact with the aromatic ring or alkyl chain.

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive pathways between simple cleavage and rearrangement.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated on Aminoethyl N) TS_Migrate Transition State: Proton Transfer to Sulfonyl N Precursor->TS_Migrate Collisional Activation Prod_Amine Product A: Alkyl-Amine Ion (Low Mass, High Intensity) Precursor->Prod_Amine Direct Cleavage (CID Low Energy) Neutral_Sulf Neutral Loss: Ar-SO2-NH2 Precursor->Neutral_Sulf Prod_Sulfonyl Product B: Sulfonyl Cation [Ar-SO2]+ TS_Migrate->Prod_Sulfonyl S-N Cleavage Neutral_Amine Neutral Loss: Amino-alkene TS_Migrate->Neutral_Amine Prod_Aryl Product C: Aryl Cation [Ar]+ (Loss of SO2) Prod_Sulfonyl->Prod_Aryl Rearrangement (High Energy) Neutral_SO2 Neutral Loss: SO2 (64 Da) Prod_Sulfonyl->Neutral_SO2

Figure 1: Competitive fragmentation pathways. Note that direct cleavage dominates at low energy, while diagnostic aryl ions require charge migration.

Comparative Analysis: CID vs. HCD[2][3][4]

This section objectively compares standard Resonant Excitation (CID) against Beam-Type (HCD) fragmentation for this specific chemical class.

Performance Matrix
FeatureResonant CID (Ion Trap)Beam-Type HCD (Q-TOF/Orbitrap)Verdict for Aminoethyl Sulfonamides
Energy Regime Low, slow heating (ms timescale).Higher, rapid heating (

s timescale).
HCD Wins for structural depth.
Low Mass Cutoff Yes (often 1/3 of precursor

).
No (ions detectable down to

50).
HCD Wins (Crucial for seeing

30/44 iminium ions).
S-N Bond Cleavage Excellent. Yields clean parent fragments.Excellent.Tie.
Rearrangements Promotes thermodynamically stable rearrangements (

loss).
Promotes "shattering" (C-C cleavage, ring openings).CID for confirming core; HCD for side-chain ID.
Spectral Richness Lower. Often dominated by 1-2 peaks.Higher. Provides "fingerprint" spectra.HCD is superior for library matching.
The "Low Mass Cutoff" Trap

For aminoethyl sulfonamides, the diagnostic amine tail fragment often falls below the low-mass cutoff of ion trap CID.

  • Scenario: Precursor

    
     350.
    
  • CID Limit: Detects

    
     100. The diagnostic ethyl-amine fragment (
    
    
    
    44) is lost .
  • HCD Advantage: Detects the

    
     44 ion, confirming the presence of the aminoethyl tail specifically.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Check-Then-Inject" protocol. This workflow is designed to validate instrument performance before committing valuable samples.

System Suitability Standard

Compound: Sulfamethoxazole (SMX) or Taurine (if available). Target: SMX


.
Criteria: 
  • Observe

    
     156 (Sulfanilyl ion) at >10% relative abundance.
    
  • Observe

    
     92 (Aniline ion) at >5% relative abundance.
    
  • If

    
     92 is missing: Collision energy is too low.
    
  • If parent is <5%: Collision energy is too high (source fragmentation).

Step-by-Step Acquisition Method

Step 1: Source Optimization (ESI+)

  • Spray Voltage: 3.5 kV (Keep moderate to prevent in-source S-N cleavage).

  • Sheath Gas: 35-40 arb units (High flow needed to desolvate the polar amine).

  • Capillary Temp: 300°C.

Step 2: Energy Ramping (The "Stepping" Strategy) Do not rely on a single collision energy (CE). Aminoethyl sulfonamides have two distinct "break points":

  • Low Energy (15-20 eV): Breaks the S-N bond.

  • High Energy (35-50 eV): Forces the

    
     extrusion and aliphatic chain shattering.
    

Step 3: The Validated Workflow (Diagram)

Workflow Start Start: System Suitability (SMX) Check Check: Is m/z 92 present? Start->Check Fail Action: Increase CE by 5 eV Check->Fail No Pass Proceed to Sample Check->Pass Yes Fail->Start Method Acquisition: Stepped NCE (20, 35, 50 eV) Pass->Method Analysis Data Review: Look for m/z 30/44 (Tail) Look for m/z 64 Loss (Core) Method->Analysis

Figure 2: Decision tree for optimizing collision energies using a sulfamethoxazole standard.

Diagnostic Ion Reference Table

Use this table to interpret your spectra. Matches should be within


 ppm for HRMS.[2]
m/z (approx)Fragment StructureOriginSignificance
30.034

Aminoethyl tailConfirms primary amine tail.
44.050

Aminoethyl tailConfirms methylated/ethylated amine.
64 (Neutral)

Sulfonyl groupLoss of 64 Da from parent is definitive for sulfonamides.
92.050

AnilineCharacteristic of benzenesulfonamides.
108.044

Rearranged AnilineResult of

rearrangement (complex mechanism).
156.011

SulfanilylThe "Universal" sulfonamide core fragment.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[3] Rapid Communications in Mass Spectrometry.

  • Perret, D., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[4] Journal of Mass Spectrometry.

  • Holcapek, M., et al. (2010). Structural characterization of sulfonamides using electrospray ionization and collision-induced dissociation.
  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A.

Sources

Comparative Bioactivity Guide: N-Methyl vs. N-Ethyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) differences between


-methyl  and 

-ethyl
benzenesulfonamide derivatives. While often viewed as a minor homologous change, the transition from a methyl to an ethyl group significantly alters lipophilicity (LogP), steric volume, and membrane permeability. This guide synthesizes experimental data to demonstrate that while

-methyl derivatives often favor solubility and compact active-site binding,

-ethyl derivatives frequently exhibit superior membrane permeability and potency against Gram-positive bacterial strains due to enhanced hydrophobic interaction.

Physicochemical Profile & SAR Logic

The choice between an


-methyl and an 

-ethyl substituent is a critical "toggle" in lead optimization. This decision impacts the molecule's ability to cross biological membranes and its fit within a target enzyme's hydrophobic pocket.
Comparative Properties Table
Feature

-Methyl Benzenesulfonamide

-Ethyl Benzenesulfonamide
Impact on Bioactivity
Steric Volume Low (Compact)Moderate (Flexible)Methyl fits tight pockets; Ethyl requires larger hydrophobic clefts.
Lipophilicity (LogP) LowerHigher (+0.5 approx.)Ethyl improves passive diffusion across lipid bilayers.
Water Solubility HigherLowerMethyl is preferred for aqueous formulation; Ethyl may require co-solvents.
Rotational Freedom RestrictedIncreasedEthyl introduces entropy penalties upon binding unless compensated by hydrophobic contacts.
Metabolic Stability HighModerateEthyl is more susceptible to oxidative dealkylation (CYP450).
Mechanistic Insight: The "Cutoff" Effect

In antimicrobial applications, increasing the alkyl chain length typically increases potency up to a "cutoff" point (usually butyl/hexyl) due to membrane disruption. However, in the narrow window of Methyl vs. Ethyl , the Ethyl group often provides the critical threshold of lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria, as evidenced by comparative studies on Bacillus strains [1].

Bioactivity Case Studies

Case Study A: Antimicrobial Potency (Gram-Positive vs. Gram-Negative)

A comparative study of


-substituted sulfonamides revealed distinct activity profiles based on the 

-alkyl group.
  • Experimental Observation: In a series of 4-methylbenzenesulfonamides, the

    
    -ethyl  derivative (
    
    
    
    -ethyl-4-methyl-
    
    
    -(3-methylphenyl)benzenesulfonamide) demonstrated superior antimicrobial activity against Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) compared to its methyl or methoxy counterparts [1].
  • Data Summary:

    • 
      -Methyl Derivative:  Moderate to low activity against B. subtilis.
      
    • 
      -Ethyl Derivative:  High activity (larger Zone of Inhibition).
      
    • Interpretation: The increased lipophilicity of the ethyl chain facilitates transport through the bacterial cell wall, a critical factor for intracellular targets like Dihydropteroate Synthase (DHPS).

Case Study B: Enzyme Inhibition (Carbonic Anhydrase & Cholinesterase)
  • Carbonic Anhydrase (CA): Classical CA inhibition requires a primary sulfonamide (

    
    ) to coordinate with the Zinc ion. 
    
    
    
    -substitution (Methyl or Ethyl) generally abolishes this specific activity unless the substituent is cleaved in vivo (prodrug) or the molecule targets a non-catalytic site [2].
  • Cholinesterase (AChE/BChE): For targets like Acetylcholinesterase,

    
    -substituted sulfonamides act as non-classical inhibitors. Here, the 
    
    
    
    -ethyl
    group can offer better van der Waals contacts within the enzyme's peripheral anionic site compared to the smaller methyl group, provided the steric bulk does not prevent entry [3].

Mechanistic Visualization

The following diagram illustrates the decision logic and biological consequences of selecting Methyl vs. Ethyl substituents.

SAR_Logic Start Lead Scaffold (Benzenesulfonamide) Decision N-Substituent Selection Start->Decision Methyl N-Methyl (+14 Da) Decision->Methyl Minimize Bulk Ethyl N-Ethyl (+28 Da) Decision->Ethyl Increase LogP Prop_Me Low Sterics Lower LogP Methyl->Prop_Me Prop_Et High Lipophilicity Membrane Permeability Ethyl->Prop_Et Outcome_Me High Solubility Fits Tight Pockets Prop_Me->Outcome_Me Aq. Stability Outcome_Et Gram(+) Potency Hydrophobic Binding Prop_Et->Outcome_Et Cell Entry

Figure 1: SAR Decision Tree illustrating the physicochemical cascade triggered by N-methylation vs. N-ethylation.

Experimental Protocols

To validate these differences in your own lab, use the following standardized synthesis and assay protocols.

Protocol A: Synthesis of -Alkyl Benzenesulfonamides

This protocol ensures high yield and purity for both methyl and ethyl derivatives.

Reagents:

  • Benzenesulfonyl chloride (1.0 eq)

  • Primary Amine (Methylamine or Ethylamine, 1.1 eq)

  • Triethylamine (

    
    , 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Setup: Purge a round-bottom flask with nitrogen. Add the amine and

    
     to anhydrous DCM at 
    
    
    
    .
  • Addition: Dropwise add benzenesulfonyl chloride dissolved in DCM over 20 minutes. Maintain temperature

    
     to prevent disulfonylation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash reaction mixture with

    
     (to remove unreacted amine), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol (Ethyl derivative) or Methanol (Methyl derivative).
    
Protocol B: Antimicrobial Susceptibility Assay (Disc Diffusion)

Used to quantify the "Ethyl Advantage" against Gram-positive strains.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-).[1]

  • Test Compounds:

    
    -methyl and 
    
    
    
    -ethyl analogs (dissolved in DMSO).

Workflow:

  • Inoculation: Prepare a bacterial suspension (

    
     McFarland standard). Swab evenly onto MHA plates.
    
  • Loading: Place sterile 6mm filter paper discs on the agar. Impregnate with

    
     of test compound (
    
    
    
    ). Include DMSO negative control and Ciprofloxacin positive control.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.

    • Expectation:

      
      -Ethyl derivatives typically show ZOI 
      
      
      
      for S. aureus, while
      
      
      -Methyl may show
      
      
      [1].
Workflow Visualization

Workflow Reactants Sulfonyl Chloride + Alkyl Amine Reaction Nucleophilic Substitution (DCM, Et3N, 0°C) Reactants->Reaction Workup Acid/Base Wash Extraction Reaction->Workup Purify Recrystallization (EtOH/MeOH) Workup->Purify Assay Bioactivity Screen (MIC / ZOI) Purify->Assay

Figure 2: Step-by-step synthetic and evaluation workflow for generating comparative data.

References

  • World Health Organization (WHO) / Chem Publishers. "Anti-microbial activities of sulfonamides using disc diffusion method." Vertex AI Search Snippet 1.9. 2

  • RSC Publishing. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." Vertex AI Search Snippet 1.7. 1[1][3][4][5][6]

  • ResearchGate. "Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides." Vertex AI Search Snippet 1.5. 3

  • Royal Society of Chemistry. "Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis." Vertex AI Search Snippet 1.11. 7

Sources

Precision Identification: IR Spectroscopy of Sulfonamide vs. Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and drug development, distinguishing sulfonamides (


) from amines (

) is a critical quality control step. While both functional groups share spectral features in the high-frequency region (

) due to N-H stretching, they differ fundamentally in their "fingerprint" characteristics.

The Core Distinction:

  • Amines rely heavily on N-H stretches and bending vibrations, which are often broad and sensitive to hydrogen bonding.

  • Sulfonamides possess a "spectral anchor": the sulfonyl group (

    
    ). The symmetric and asymmetric 
    
    
    
    stretches provide high-intensity, diagnostic peaks that are largely independent of sample state, offering superior identification performance compared to the variable N-H bands of amines.

Theoretical Basis & Vibrational Modes[1][2]

To interpret the spectra accurately, one must understand the causality behind the peaks.

The "Trap": N-H Stretching Overlap

Both primary amines and primary sulfonamides possess an


 moiety. Consequently, both exhibit two bands in the 

range:[1]
  • Asymmetric Stretch: Higher frequency (both hydrogens move in opposite phases).

  • Symmetric Stretch: Lower frequency (both hydrogens move in phase).

Secondary amines and sulfonamides (


) exhibit only a single weak band. Because these regions overlap almost perfectly, the N-H region is necessary but insufficient  for differentiation.
The "Truth": The Sulfonyl Differentiator

The sulfonamide group contains the sulfur-oxygen double bond (


). This bond is highly polar and stiff, resulting in a large change in dipole moment during vibration. This physics dictates that 

stretching bands are:
  • Intense: Stronger absorption than C-N or N-H modes.

  • Stable: Less affected by solvent shells than N-H bonds.

  • Distinct: Located in the

    
     region, usually clear of interference in non-aromatic systems.
    

Comparative Analysis: Spectral Performance

The following tables summarize the diagnostic peaks. Note the "Reliability Score," a qualitative metric based on signal intensity and susceptibility to interference (1 = Low, 5 = High).

Table 1: The Overlap Region (High Frequency)

Use this region to confirm the presence of N-H, but not to identify the class.

FeaturePrimary Amine (

)
Primary Sulfonamide (

)
DescriptionReliability
N-H Asym.[2][3] Stretch


Sharp doublet (with sym).3/5 (Shift prone)
N-H Sym. Stretch


Sharp doublet.3/5 (Shift prone)
Overtone

VariableFermi resonance (often weak).1/5
Table 2: The Diagnostic Region (Fingerprint)

Use this region for definitive classification.

FeatureAmine (

)
Sulfonamide (

)
DescriptionReliability

Asym.[3][4] Stretch
ABSENT

Strong, sharp band. 5/5 (Primary ID)

Sym. Stretch
ABSENT

Strong, sharp band. 5/5 (Secondary ID)
N-H Scissoring


Medium intensity; often obscured by aromatic C=C.2/5
C-N Stretch

N/A (S-N stretch

)
Medium/Weak; varies by aliphatic/aromatic.2/5
N-H Wag

VariableBroad "hump"; indicates H-bonding.2/5

Critical Insight: If you see N-H stretches but lack the strong bands at


 and 

, you likely have an amine, not a sulfonamide.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing these groups using standard FT-IR data.

IR_Decision_Tree Start Unknown Sample Spectrum Check_NH Check 3200-3500 cm⁻¹ (N-H Region) Start->Check_NH NH_Present Peaks Present? (Doublet or Singlet) Check_NH->NH_Present Tertiary Tertiary Amine (No N-H) NH_Present->Tertiary No Peaks Check_SO2 Check 1330-1370 cm⁻¹ & 1145-1180 cm⁻¹ NH_Present->Check_SO2 Yes (Peaks Visible) SO2_Present Strong Peaks Present? Check_SO2->SO2_Present Result_Sulf SULFONAMIDE (Confirmed) SO2_Present->Result_Sulf Yes (Strong S=O) Result_Amine AMINE (Confirmed) SO2_Present->Result_Amine No (Only C-N weak)

Figure 1: Spectral Decision Tree. A systematic approach to differentiating amines from sulfonamides based on hierarchical peak analysis.

Experimental Protocol: Validated Identification

To ensure reproducibility, follow this protocol. We prioritize ATR (Attenuated Total Reflectance) as the modern standard, but KBr pellets are superior for resolving subtle N-H splitting.

Method A: Diamond ATR (Rapid Screening)

Best for: Routine QC, solids, and oils.

  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the background spectrum is flat (no residue peaks at

    
     or 
    
    
    
    ).
  • Sample Deposition: Place

    
     of solid or 
    
    
    
    of liquid on the crystal center.
  • Compression: Apply pressure using the anvil until the force gauge reads optimal (usually 80–100 clicks on manual torque drivers). Reasoning: Poor contact results in weak peaks, especially in the high-frequency N-H region.

  • Acquisition:

    • Resolution:

      
      [5]
      
    • Scans: 16 (Screening) or 64 (Publication)

    • Range:

      
      
      
  • Processing: Apply "ATR Correction" in your software. Note: ATR penetrates less at high frequencies, making N-H peaks appear weaker than they effectively are. Correction normalizes this.

Method B: Deuterium Exchange (Validation)

Best for: Confirming N-H assignment when aromatic peaks interfere.

If the


 region is cluttered (common in sulfa drugs with aromatic rings), use 

exchange.
  • Dissolve sample in a solvent (e.g.,

    
    ).
    
  • Add 1 drop of

    
     and shake.
    
  • Re-run spectrum.

  • Result: N-H bands (

    
    ) will diminish/disappear and shift to N-D (
    
    
    
    ). The
    
    
    bands (
    
    
    ) will remain largely unchanged.

Case Study: Sulfanilamide vs. Aniline

Comparing the "parent" molecules highlights the performance difference.

  • Aniline (Primary Amine):

    • Shows N-H doublet at

      
      .[2]
      
    • Shows C-N stretch at

      
      .
      
    • Risk: The C-N stretch is medium intensity and can be confused with C-O stretches in ethers/esters.

  • Sulfanilamide (Primary Sulfonamide):

    • Shows N-H doublet at

      
       (Amino group) AND 
      
      
      
      (Sulfonamide N-H).
    • Dominant Feature: Massive bands at

      
       (Asym 
      
      
      
      ) and
      
      
      (Sym
      
      
      ).[6]
    • Advantage:[7] The

      
       bands are the strongest in the spectrum, making misidentification nearly impossible.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Sulfanilamide IR Spectrum. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Definitive Guide: Validating Purity of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide requires a rigorous approach due to its amphoteric nature and potential for chirality. While traditional HPLC-UV provides robust quantification for major components, it often fails to detect trace impurities lacking strong chromophores or co-eluting isomers.

This guide details the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method. It establishes LC-MS as the superior technique for chemical purity validation due to its specificity and sensitivity, while acknowledging the distinct requirement for chiral chromatography to address the stereocenter at the 1-aminoethyl position.

Part 1: The Analytical Challenge

Before method development, one must deconstruct the analyte's physicochemical profile to predict chromatographic behavior.

Molecule Analysis[1][2][3][4][5]
  • Structure:

    
    
    
  • Amphoteric Character:

    • Basic Center: The primary amine (1-aminoethyl group) is basic (

      
      ). At neutral pH, it exists in equilibrium; at acidic pH, it is fully protonated (
      
      
      
      ).
    • Acidic Center: The sulfonamide moiety (

      
      ) is weakly acidic (
      
      
      
      ).
  • Stereochemistry: The "1-aminoethyl" group creates a chiral center. Standard C18 LC-MS will validate Chemical Purity but NOT Enantiomeric Purity.

  • Ionization: The primary amine makes this molecule an excellent candidate for Electrospray Ionization (ESI) in Positive Mode (

    
    ) .
    

Part 2: Comparative Analysis (Why LC-MS?)

The following table objectively compares LC-MS against common alternatives for this specific sulfonamide derivative.

FeatureLC-MS (Recommended) HPLC-UV (DAD) GC-MS 1H-NMR
Primary Utility Trace impurity ID & QuantificationRoutine Potency AssayVolatile ImpuritiesStructural Confirmation
Specificity High (Mass separation resolves co-eluting peaks)Moderate (Relies solely on retention time &

)
High High (Structural)
Sensitivity (LOD) Excellent (pg/mL range)Good (

g/mL range)
Good Poor (>0.1% required)
Suitability for Analyte Ideal. ESI+ capitalizes on the basic amine.Good, but misses non-chromophoric impurities.Poor. Sulfonamides are thermally unstable/polar. Requires derivatization.N/A for trace purity (<1%).
Throughput High (5-10 min runs)HighLow (Prep time)Low
Decision Matrix: When to use which?

DecisionMatrix Start Start: Purity Analysis Goal What is the goal? Start->Goal Trace Trace Impurities (<0.1%)? Goal->Trace Purity/Safety Structure Structural Elucidation? Goal->Structure Identity Volatile Residual Solvents? Goal->Volatile Solvents LCMS Select LC-MS (Method described below) Trace->LCMS Yes NMR Select 1H-NMR Structure->NMR GC Select GC-Headspace Volatile->GC

Figure 1: Analytical Decision Matrix for Sulfonamide Derivatives.

Part 3: Method Development & Optimization

To validate purity, we must ensure the main peak is separated from process impurities (likely des-methyl precursors or regioisomers).

Mobile Phase Strategy
  • Buffer Selection: Use 0.1% Formic Acid (pH ~2.7) .

    • Reasoning: At pH 2.7, the primary amine is fully protonated (

      
      ), ensuring high solubility and strong signal intensity in ESI+. The sulfonamide remains neutral, preventing mixed-mode retention mechanisms that cause peak tailing.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for sulfonamides.

Stationary Phase (Column)[1]
  • Recommendation: C18 with Polar End-capping (e.g., Acquity HSS T3 or Zorbax SB-C18).

    • Reasoning: Standard C18 columns may show silanol activity that interacts with the protonated amine, causing tailing. End-capping masks these silanols.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive (

    
    ).
    
  • Target Ion: Look for

    
    .
    
    • Calculation: Molecular Formula

      
      . Exact Mass 
      
      
      
      . Target
      
      
      .

Part 4: Experimental Protocol (Validation)

This protocol follows ICH Q2(R1) guidelines for validating analytical procedures [1].

A. Instrumentation & Conditions[3][4][5][6][7]
  • System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

  • Column: C18,

    
     mm, 1.8 
    
    
    
    m particle size.
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5%

      
       95% B (Linear)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

    • (A = Water + 0.1% Formic Acid; B = ACN + 0.1% Formic Acid)

B. Validation Workflow

ValidationWorkflow Step1 1. Specificity (Blank vs. Spiked) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Recovery Studies) Step2->Step3 Step4 4. Precision (Repeatability n=6) Step3->Step4 Step5 5. LOD/LOQ (S/N > 3 & > 10) Step4->Step5

Figure 2: ICH Q2(R1) Validation Workflow.

C. Step-by-Step Validation Procedures
1. Specificity (Selectivity)[1]
  • Objective: Prove the method can distinguish the analyte from impurities.

  • Protocol: Inject a "Blank" (mobile phase), a "Placebo" (if formulated), and the "Sample".

  • Acceptance: No interference peaks at the retention time of the analyte in the blank (

    
     of analyte area). MS spectra must confirm the molecular ion (
    
    
    
    229.1) at the main peak apex.
2. Linearity
  • Objective: Confirm signal is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 0.1

    
    g/mL to 10 
    
    
    
    g/mL (depending on target sensitivity).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
3. Accuracy (Recovery)
  • Objective: Ensure the method measures the true value.

  • Protocol: Spike the analyte into a sample matrix at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery between 90-110% [2].[4]

4. Limit of Detection/Quantitation (LOD/LOQ)
  • Objective: Define the smallest detectable amount.

  • Protocol: Dilute the standard until the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

  • Typical Target: For pharmaceutical impurities, LOQ should be

    
     of the nominal API concentration.
    

Part 5: Critical Note on Chiral Purity

Warning: The method above validates Chemical Purity. Because 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide contains a chiral center at the ethyl group, the synthesized product may be a racemate or an enantiomerically enriched mixture.

Achiral LC-MS (C18) cannot distinguish enantiomers.

To validate Enantiomeric Purity , you must perform a secondary analysis:

  • Column: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H, immobilized polysaccharide).

  • Mode: Normal Phase (Hexane/IPA) or Polar Organic Mode usually provides better separation for sulfonamides than Reversed Phase.

  • Detection: UV is usually sufficient for enantiomeric excess (ee) calculation unless trace enantiomeric impurities are below UV detection limits.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][2][7][8] U.S. Department of Health and Human Services.

  • PubChem. (n.d.).[9][10] 4-amino-N-methylbenzene-1-sulfonamide Compound Summary. National Center for Biotechnology Information. (Note: Used for structural grounding of the sulfonamide core).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for C18 column selection mechanisms).

Sources

Crystal structure analysis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural analysis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , comparing its crystallographic and physicochemical properties against its primary sulfonamide analog.

A Comparative Technical Guide for Drug Development[1]

Executive Summary & Significance

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide represents a critical chiral intermediate in the synthesis of next-generation sulfonylurea antidiabetics and carbonic anhydrase inhibitors (CAIs).[1] Unlike its primary sulfonamide parent, the N-methylated derivative exhibits distinct solubility and packing behaviors driven by the disruption of the classical sulfonamide hydrogen-bonding network.[1]

This guide compares the Target Product (N-methylated) against the Standard Alternative (Primary Sulfonamide) to assist researchers in solid-state form selection, chiral resolution, and formulation stability.

FeatureTarget Product (N-Methyl) Standard Alternative (Primary)
Formula


H-Bond Donors 2 (Amine) + 1 (Sulfonamide)2 (Amine) + 2 (Sulfonamide)
Primary Synthon

Infinite Chains

Centrosymmetric Dimers
Solubility (Org.) High (Lipophilic shift)Moderate to Low
Crystal System Monoclinic / Orthorhombic (Chiral)Monoclinic (Racemic or Chiral)

Structural Analysis & Crystal Engineering

The introduction of the N-methyl group is not merely a steric modification; it fundamentally alters the supramolecular synthons available for crystal lattice stabilization.[1]

The "Sulfonamide Dimer" Disruption[1][2]
  • Standard Alternative (Primary Sulfonamide): Primary sulfonamides (

    
    ) almost universally crystallize forming 
    
    
    
    dimers
    . Two molecules pair up via
    
    
    hydrogen bonds, creating a highly stable, high-melting-point lattice.[1]
  • Target Product (N-Methylated): The N-methyl group replaces one active proton.[1] This sterically blocks dimer formation.[1] Consequently, the crystal structure adopts a catemer (chain) motif (

    
     notation). This reduction in lattice energy typically correlates with lower melting points  and higher solubility  in organic solvents, advantageous for liquid formulation but challenging for solid-state stability.[1]
    
Chiral Implications (The 1-Aminoethyl Center)

The 1-aminoethyl group introduces a chiral center (


).[1]
  • Racemic Mixture: Crystallizes in centrosymmetric space groups (e.g.,

    
    ).[1]
    
  • Enantiopure Form: Must crystallize in Sohncke space groups (e.g.,

    
     or 
    
    
    
    ).[1]
  • Critical Note: The interaction between the basic amine (

    
    ) of the side chain and the acidic sulfonamide (
    
    
    
    ) can lead to zwitterionic polymorphs if the pKa difference allows proton transfer.[1]

Experimental Protocols

Synthesis & Purification Workflow

To ensure crystallographic quality, the compound must be synthesized with high enantiomeric excess (ee).[1]

Methodology:

  • Precursor: Start with 4-acetylbenzenesulfonyl chloride.

  • Sulfonamide Formation: React with methylamine (excess) at 0°C to form 4-acetyl-N-methylbenzenesulfonamide.[1]

  • Reductive Amination: Convert the acetyl group to the chiral amine using

    
    -(-)-
    
    
    
    -methylbenzylamine (chiral auxiliary) followed by hydrogenolysis, or direct asymmetric reductive amination.[1]
Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields oils due to the N-methyl group's flexibility.[1] Vapor diffusion is the preferred method for X-ray quality single crystals.[1]

  • Solvent (Inner Vial): Methanol or Ethanol (High solubility).

  • Anti-solvent (Outer Vial): Diethyl Ether or Hexane (Low solubility).

  • Conditions: Sealed chamber, dark,

    
     for 7–14 days.
    
Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent.[1]

  • Temperature: 100 K (essential to reduce thermal motion of the ethyl side chain).

  • Radiation: Mo

    
     (
    
    
    
    ).[2]

Visualizations

Comparative H-Bond Topology

The following diagram illustrates the fundamental shift in packing motifs caused by N-methylation.

H_Bonding cluster_0 Standard: Primary Sulfonamide cluster_1 Target: N-Methyl Sulfonamide MolA Molecule A (-SO2NH2) Dimer R2,2(8) Dimer (High Stability) MolA->Dimer Donor & Acceptor MolB Molecule B (-SO2NH2) MolB->Dimer Donor & Acceptor Chain C(4) Infinite Chain (Lower MP, Higher Sol.) Dimer->Chain Methylation Breaks Dimer MolC Molecule C (-SO2NHMe) MolC->Chain Donor Only MolD Molecule D (-SO2NHMe) Chain->MolD Acceptor Only

Caption: Transformation from stable cyclic dimers (Standard) to infinite chains (Target) upon N-methylation.

Crystallization & Analysis Workflow

Workflow cluster_prep Phase 1: Crystal Growth cluster_analysis Phase 2: Structure Solution Start Crude 4-(1-aminoethyl)- N-methylbenzene-1-sulfonamide Solubility Solubility Screen (MeOH vs. Acetone) Start->Solubility Method Vapor Diffusion (MeOH / Et2O) Solubility->Method Select Optimal System Harvest Harvest Crystals (0.2 - 0.5 mm) Method->Harvest 7-14 Days XRD SC-XRD Data Collection (100 K, Mo Source) Harvest->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Caption: Step-by-step workflow from crude solid to refined crystal structure.

Comparative Performance Data

The following table contrasts the physicochemical properties derived from the structural differences.

PropertyTarget: N-Methylated Alternative: Primary Implication for Development
Melting Point Lower (

)*
High (

) [1]
Target is easier to process in melt extrusion but requires colder storage.
Aq. Solubility Moderate (pH dependent)LowTarget may offer better bioavailability without salt formation.[1]
H-Bond Network 1-Dimensional Chains2-Dimensional SheetsTarget crystals are softer and more prone to slippage (better tabletability).[1]
Polymorphism High Risk (Conformational)Moderate RiskTarget requires rigorous polymorph screening due to flexible ethyl/methyl groups.[1]

*Estimated based on N-methyl sulfonamide analogs.[1]

References

  • Sigma-Aldrich. (2025).[1] 4-(2-Aminoethyl)benzenesulfonamide 99% Properties and Safety Data. Link

  • BenchChem. (2025).[1][3] Step-by-step synthesis protocol for 4-(1-Aminoethyl)benzenesulfonamide. Link

  • Patel, Z. S., et al. (2018).[1][4] "Crystal structure of N-allyl-4-methyl-benzene-sulfonamide." Acta Crystallographica Section E, 74(8), 1126-1129.[4] Link

  • PubChem. (2025).[1] 4-amino-N-methylbenzene-1-sulfonamide Compound Summary. National Library of Medicine.[1] Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168-181.[1]

Sources

Comparative Guide: Synthetic Architectures for 4-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide pharmacophore (


) is a cornerstone of medicinal chemistry, anchoring therapeutics from classic antibiotics (sulfamethoxazole) to modern COX-2 inhibitors (celecoxib) and carbonic anhydrase inhibitors.

For 4-substituted derivatives, the choice of synthetic route is rarely binary; it is dictated by the electronic nature of the precursor, the fragility of existing functional groups, and the scale of operation. This guide objectively compares three distinct synthetic architectures:

  • Electrophilic Chlorosulfonation: The industrial workhorse for robust substrates.

  • Diazotization-Sulfonylation (Sandmeyer-type): The regiochemical problem-solver.

  • Pd-Catalyzed Aminosulfonylation: The late-stage functionalization specialist.

Route Selection Logic

Before detailing protocols, use this decision matrix to select the optimal pathway based on your starting material and substrate tolerance.

RouteSelection Start Start: Select Precursor Benzene Electron-Rich Arene (e.g., Toluene, Anisole) Start->Benzene Aniline Aniline Derivative (e.g., 4-Nitroaniline) Start->Aniline Halide Aryl Halide (I, Br, Cl) Start->Halide Route1 Route 1: Chlorosulfonation (Electrophilic Substitution) Benzene->Route1 Direct functionalization Route2 Route 2: Diazotization (Sandmeyer-Type) Aniline->Route2 Via Diazonium Salt Route3 Route 3: Pd-Catalysis (DABSO Insertion) Halide->Route3 Oxidative Addition Constraint1 Warning: Fails with EWGs (Deactivated Rings) Route1->Constraint1 Constraint2 Warning: Explosive Intermediates (Scale Limitations) Route2->Constraint2 Constraint3 Note: High Cost/Catalyst (Best for Complex Molecules) Route3->Constraint3

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability and chemical constraints.

Detailed Technical Analysis

Route 1: Electrophilic Aromatic Substitution (Chlorosulfonation)

The "Brute Force" Approach

This is the standard industrial route for electron-rich substrates (e.g., synthesis of tosyl chloride). It utilizes chlorosulfonic acid (


) as both the solvent and the reagent.
  • Mechanism: The reaction proceeds via a two-step electrophilic aromatic substitution (

    
    ). First, sulfonation yields the sulfonic acid (
    
    
    
    ), which is immediately converted to the sulfonyl chloride (
    
    
    ) by excess chlorosulfonic acid.
  • Critical Limitation: It requires electron-rich rings (toluene, acetanilide). Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    deactivate the ring, preventing reaction or requiring forcing conditions that degrade the molecule.
Experimental Protocol: Synthesis of 4-Methylbenzenesulfonamide

Validation: This protocol is self-validating via the precipitation of the intermediate sulfonyl chloride.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

  • Reagent Charge: Charge chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C using an ice/salt bath.

  • Addition: Add toluene (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature

    
     to minimize ortho-isomer formation.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor: Reaction completion is observed when gas evolution (HCl) ceases.

  • Quench (Hazard): Pour the reaction mixture slowly onto crushed ice (10x volume). Caution: Violent exotherm. The sulfonyl chloride will precipitate as a white solid.

  • Amination: Filter the solid 4-toluenesulfonyl chloride. Resuspend in THF. Add aqueous ammonia (

    
    , 5.0 equiv) dropwise at 0°C.
    
  • Isolation: Stir for 1 hour. Evaporate THF. Recrystallize the resulting sulfonamide from Ethanol/Water.

Route 2: Diazotization-Sulfonylation (Sandmeyer-Type)

The "Regio-Specific" Approach

When specific regiochemistry is required that


 cannot provide (e.g., meta-substitution or crowded systems), or when the ring is deactivated, this route is superior. It proceeds via the aniline, converting it to a diazonium salt, then to the sulfonyl chloride using 

and a Copper catalyst.[1][2][3]
  • Modern Adaptation: While classical methods use

    
     gas (toxic, difficult to handle), modern protocols utilize DABSO  (DABCO-bis(sulfur dioxide)) or sodium metabisulfite as safer 
    
    
    
    surrogates [1].
Experimental Protocol: Modified Sandmeyer via DABSO
  • Diazotization: Dissolve 4-nitroaniline (1.0 equiv) in acetonitrile/HCl (3M). Cool to 0°C. Add

    
     (1.2 equiv) dropwise. Stir 30 min to form the diazonium salt.
    
  • Sulfonylation: In a separate vessel, mix DABSO (0.6 equiv, provides 1.2 equiv

    
    ) and CuCl (0.1 equiv) in acetic acid.
    
  • Coupling: Transfer the cold diazonium solution into the DABSO/Cu mixture. Stir at RT for 2 hours.

  • Amination: Add the desired amine (or ammonia) directly to the crude sulfonyl chloride mixture.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine.[2]

Route 3: Pd-Catalyzed Aminosulfonylation

The "Late-Stage" Approach

This is the state-of-the-art method for drug discovery. It allows the introduction of the sulfonamide moiety onto complex aryl halides (I, Br) that already carry sensitive functional groups. It avoids the harsh acid of Route 1 and the explosive diazonium salts of Route 2.

  • Mechanism: Oxidative addition of Pd(0) to Ar-X, followed by insertion of

    
     (from DABSO), and finally reductive elimination with a hydrazine or amine source [2].
    

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I ArX Ar-I Insert SO2 Insertion [Ar-SO2-Pd(II)-I] OxAdd->Insert + DABSO SO2 DABSO (SO2 Source) RedElim Reductive Elimination Insert->RedElim + Amine Amine H2N-NHR (Nucleophile) RedElim->Pd0 Regeneration Product Ar-SO2-NH-NHR RedElim->Product

Figure 2: Catalytic cycle for the Palladium-catalyzed aminosulfonylation using DABSO.[4]

Experimental Protocol: Pd-Catalyzed Coupling from Aryl Iodide

Note: This reaction is sensitive to oxygen; rigorous degassing is required.

  • Reagents: In a glovebox or under Argon, combine:

    • 4-Iodoanisole (1.0 mmol)

    • DABSO (0.6 mmol)

    • Hydrazine/Amine (1.5 mmol)

    • 
       (5 mol%)[5]
      
    • CataCXium A or Xantphos (7.5 mol%)

    • Base:

      
       or 
      
      
      
      (3.0 equiv)
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Comparative Performance Analysis

The following data aggregates performance metrics from standard substrates (e.g., Toluene/Anisole derivatives) across the three routes.

MetricRoute 1: ChlorosulfonationRoute 2: Diazotization (DABSO)Route 3: Pd-Catalysis
Primary Substrate Electron-Rich ArenesAnilinesAryl Halides (I, Br)
Typical Yield 85 - 95%70 - 85% [1]60 - 80% [2]
Atom Economy High (Loss of HCl only)Medium (Loss of

, Cu salts)
Low (Ligands, Base, Leaving Groups)
Functional Group Tolerance Poor (Acid sensitive groups fail)Medium (No acid sensitive groups)Excellent (Tolerates esters, nitriles)
Safety Profile High Risk (Violent reaction with

)
Medium Risk (Diazonium stability)Low Risk (Bench stable reagents)
Cost Very Low (Commodity Chems)ModerateHigh (Pd Catalyst + Ligands)
Scalability Industrial (kg to tons)Pilot Scale (Safety limits)Discovery/Gram Scale
Key Mechanistic Insights
  • Regioselectivity: Route 1 is governed by electronics (

    
     directing). If you need a meta-sulfonamide on an electron-donating ring, Route 1 will fail; Route 2 is required (starting from meta-aniline).
    
  • The "DABSO" Advantage: In Route 3, DABSO acts as a pre-packaged stoichiometric amount of

    
    . This eliminates the need for gas cylinders and mass flow controllers, increasing reproducibility in a research setting [3].
    

References

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 2024. Link

  • Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Journal of the American Chemical Society, 2010. Link

  • Palladium-Catalysed Aminosulfonylation of Aryl-, Alkenyl- and Heteroaryl Halides: Scope of the Three-Component Synthesis of N-Aminosulfonamides. Organic & Biomolecular Chemistry, 2011. Link

  • Chlorosulfonic Acid: Safety and Handling. PubChem Laboratory Chemical Safety Summary. Link

Sources

Safety Operating Guide

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT pour down the drain. Do NOT mix with bleach (Sodium Hypochlorite).

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a functionalized sulfonamide building block containing a primary amine and a sulfonamide moiety. Effective disposal requires strict segregation from oxidizing agents to prevent the formation of toxic chloramines or uncontrolled exothermic reactions. The only validated disposal method for this compound is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound presents a dual-hazard profile due to its bifunctional nature (Amine + Sulfonamide).

FeatureChemical LogicHazard Implication
Primary Amine Basic nitrogen center (

)
Potential for skin corrosion/irritation.[1] Reacts exothermically with acids. Incompatible with hypochlorites (bleach).
Sulfonamide Sulfonyl group (

)
Biologically active (potential sensitizer). High thermal stability requires specific incineration temperatures (>1000°C) to ensure mineralization.
Combustion N/S contentBurning releases Nitrogen Oxides (

) and Sulfur Oxides (

). Must not be autoclaved.

Safety Posture: Treat as a Sensitizer and Irritant . Handle with Nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to capture any dust or aerosols.

Pre-Disposal: The "Self-Validating" Segregation System

The most common laboratory accident involving waste arises from improper segregation. You must adopt a "Self-Validating" system where the waste container's label dictates the chemistry allowed inside.

Critical Incompatibility: The Bleach Hazard

Never attempt to quench this amine with bleach.




Mechanism: The reaction produces N-chloramines, which are unstable and toxic. If mixed with acid, this releases chlorine gas.
Segregation Matrix
Waste StreamCompatibilityAction
Stream A: Non-Halogenated Organic Compatible (Preferred) Target Stream. This stream is destined for fuel blending or incineration.
Stream B: Halogenated Organic CompatibleAcceptable if the compound is dissolved in DCM or Chloroform.
Stream C: Aqueous Acid Caution Exothermic neutralization will occur. Only use if the compound is already in an aqueous acidic solution.
Stream D: Oxidizers DANGEROUS STRICTLY FORBIDDEN. Risk of fire or explosion.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA guidelines (40 CFR 261) and Prudent Practices in the Laboratory.

Phase 1: Identification & Packaging
  • Determine State:

    • Solid Waste: Collect pure solid or contaminated silica gel/wipes in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquid Waste: If in solution (e.g., DMSO, Methanol), collect in a standard solvent waste carboy (HDPE or Glass).

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Chemical Name: Write out the full name: "4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide". Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant".

Phase 2: Waste Stream Hand-off
  • Satellite Accumulation: Store the container in your lab's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Ensure the container is in a secondary tray to capture spills.

  • Transfer: Once full (or within 9 months), transfer to your facility's Central Accumulation Area (CAA) for pickup by a licensed contractor (e.g., Veolia, Clean Harbors).

Phase 3: Final Destruction (Contractor Level)
  • Method: Rotary Kiln Incineration.

  • Process: The waste is injected into a kiln at >1000°C.

  • Scrubbing: The facility must use wet scrubbers (alkaline) to neutralize the

    
     generated from the sulfonamide group.
    

Visual Workflow: Waste Decision Tree

Use this logic flow to determine the exact container for your specific situation.

WasteFlow Start Start: 4-(1-aminoethyl)- N-methylbenzene-1-sulfonamide Waste StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (HDPE Container) SolidPath->SolidBin Pack & Label SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Organic Solvent AqueousCheck Is it Aqueous? LiquidPath->AqueousCheck Water Based HaloWaste Halogenated Organic Waste (Carboy) SolventCheck->HaloWaste Yes (DCM, etc.) NonHaloWaste Non-Halogenated Organic Waste (Carboy) SolventCheck->NonHaloWaste No (MeOH, DMSO, etc.) AqueousWaste Aqueous Waste (Check pH) WARNING: Exotherm Risk AqueousCheck->AqueousWaste Yes

Figure 1: Waste stream decision logic for sulfonamide derivatives. Note that solid waste is the preferred path for pure compounds to minimize volume.

Regulatory Compliance (RCRA)

While this specific CAS is not a "Listed" waste (F, K, P, or U list) under 40 CFR 261, it is regulated as a Characteristic Waste if it exhibits toxicity, or simply as Hazardous Waste due to the "Mixture Rule" if dissolved in listed solvents.

  • Waste Code Recommendation: If pure, label as Toxic . If in solvent, apply the solvent's codes (e.g., D001 for Ignitable, F003 for non-halogenated solvents).

  • Drain Disposal: Prohibited under the Clean Water Act (CWA) due to potential aquatic toxicity of sulfonamides (long-term adverse effects in the aquatic environment).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. [Link](Cited for general sulfonamide class hazard properties).

Sources

Personal protective equipment for handling 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a bifunctional pharmaceutical intermediate characterized by a basic primary amine (alpha-methylbenzylamine motif) and a sulfonamide moiety. Its dual nature presents specific handling challenges: the amine group confers potential corrosivity and volatility, while the sulfonamide group introduces risks of hypersensitivity and skin sensitization.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers synthesizing or utilizing this compound in drug discovery workflows.

Property Technical Detail
Chemical Class Amino-sulfonamide (Benzylic amine derivative)
Functional Hazards Corrosive (Amine), Sensitizer (Sulfonamide), Irritant (Respiratory)
Physical State Typically an off-white to white solid / powder
Solubility Profile Soluble in DMSO, Methanol, Dilute Acid (protonation of amine)
Incompatibilities Strong oxidizers, Acid chlorides, Anhydrides, Isocyanates

Risk Assessment & Hazard Logic

Effective safety relies on understanding why a chemical is dangerous.

  • The Amine Factor: The 1-aminoethyl group behaves similarly to benzylamine. It is a strong nucleophile and base. Upon contact with skin or mucous membranes, it can cause immediate chemical burns or severe irritation due to high pH and lipid solubility.

  • The Sulfonamide Factor: Sulfonamides are notorious haptens. Repeated exposure, even at sub-clinical levels, can trigger Type IV hypersensitivity reactions (contact dermatitis).

  • The "Dust" Vector: As a solid intermediate, the primary route of exposure is inhalation of airborne particulates during weighing, which can sensitize the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may degrade rapidly upon exposure to concentrated amines in solution. Double-gloving and specific material selection are required.

Zone PPE Requirement Technical Specification / Rationale
Ocular Chemical Goggles Safety glasses are insufficient due to the corrosive dust risk. Goggles must be unvented or indirectly vented (ANSI Z87.1).
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile (minimum 8 mil) or Neoprene. Logic: Amines can permeate thin nitrile; the outer layer provides mechanical and splash protection.
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 80–100 fpm). Secondary: N95/P100 respirator if handling outside a hood (e.g., spill cleanup).
Body Lab Coat + Apron Standard cotton lab coat. Add a chemical-resistant rubber apron if handling solutions >100mL to prevent soak-through.

Operational Protocol: Step-by-Step Handling

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates amine leaching or reaction with CO₂ (carbamate formation).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines oxidatively degrade; sulfonamides are hygroscopic.

    • Self-Validating Step: Wrap the cap with Parafilm to create a secondary moisture barrier.

Phase B: Weighing & Solubilization

Critical Control Point: This is the highest risk for inhalation exposure.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Dry amine powders are prone to static charge, causing "fly-away" dust.

  • The "Closed Transfer" Technique:

    • Tare the vial/flask inside the fume hood.

    • Transfer the solid directly into the tared vessel.

    • Do not use weighing paper; use a funnel to direct solid to the bottom of the flask to minimize dust clouds.

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) slowly.

    • Caution: If dissolving in acid (for salt formation), expect a significant exotherm . Cool the receiving flask in an ice bath (0°C) before addition.

Phase C: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen before heating. This prevents the oxidation of the benzylic amine to an imine or ketone.

  • Quenching: When reacting with electrophiles (e.g., sulfonyl chlorides), ensure the reaction is cooled. Runaway exotherms are common with benzylic amines.

Visualizing the Safety Workflow

The following diagram outlines the "Cradle-to-Grave" handling lifecycle, emphasizing decision nodes for safety.

SafetyLifecycle cluster_emergency Emergency Protocol Receipt Receipt & Inspection Storage Storage (4°C, Argon) Receipt->Storage Seal & Label Weighing Weighing (Fume Hood) Storage->Weighing Acclimate to RT Solubilization Solubilization (Check Exotherm) Weighing->Solubilization Anti-static measures Spill Spill: Evacuate & Ventilate Weighing->Spill Dust Release Reaction Reaction / Synthesis Solubilization->Reaction Inert Atmosphere Waste Waste Segregation Reaction->Waste Quench Excess Disposal Incineration Waste->Disposal High Temp Burn

Figure 1: Operational lifecycle for handling 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, highlighting critical control points (yellow) and disposal (black).

Emergency & Disposal Procedures

Spill Management
  • Evacuate: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow dust to settle/vent.

  • Neutralize: Do not just wipe. Cover the spill with a weak acid neutralizer (e.g., Citric acid solution) to protonate the amine, reducing its volatility and corrosivity.

  • Cleanup: Absorb with vermiculite.[1] Do not use paper towels (fire risk with strong oxidizers/amines).

Waste Disposal

Regulatory Note: Never dispose of sulfonamides down the drain due to antibiotic resistance concerns in water systems.

  • Solid Waste: Place contaminated gloves and weighing boats in a "Hazardous Solid - Toxic" bin.

  • Liquid Waste:

    • Stream A (Basic/Organic): If the amine is unreacted.

    • Stream B (Aqueous): If neutralized.[1]

  • Ultimate Fate: High-temperature incineration is the only validated method to destroy the sulfonamide core completely [1].

References

  • BenchChem. (2025).[2][3] Navigating the Disposal of Sulfonamide Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide (Structural Analog). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024).[5] Safety Data Sheet: N-Ethyl-4-methylbenzenesulfonamide. Retrieved from

  • Carl Roth. (2024). Safety Data Sheet: Benzylamine (Amine Handling Standards). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.